molecular formula C7H8FNO2 B8665466 6-Amino-2-fluoro-3-methoxyphenol

6-Amino-2-fluoro-3-methoxyphenol

Cat. No.: B8665466
M. Wt: 157.14 g/mol
InChI Key: PQARGBHYFJTKMI-UHFFFAOYSA-N
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Description

6-Amino-2-fluoro-3-methoxyphenol is a useful research compound. Its molecular formula is C7H8FNO2 and its molecular weight is 157.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H8FNO2

Molecular Weight

157.14 g/mol

IUPAC Name

6-amino-2-fluoro-3-methoxyphenol

InChI

InChI=1S/C7H8FNO2/c1-11-5-3-2-4(9)7(10)6(5)8/h2-3,10H,9H2,1H3

InChI Key

PQARGBHYFJTKMI-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)N)O)F

Origin of Product

United States

Foundational & Exploratory

6-Amino-2-fluoro-3-methoxyphenol CAS 1344684-73-6 properties

[5]

Part 4: Synthesis & Manufacturing Protocols

The synthesis of CAS 1344684-73-6 is challenging due to the need to position three different substituents (F, OMe, NH₂) precisely around the ring.[1] The most robust industrial route involves a hydrogenation-debenzylation cascade .[1]

Protocol: Hydrogenation of Nitro-Benzyl Precursor

Source: Adapted from WO2020069330A2.[1][2]

Reagents:

  • Starting Material: 2-(benzyloxy)-3-fluoro-4-methoxy-1-nitrobenzene (8.0 g)[1][2]

  • Catalyst: 10% Palladium on Carbon (Pd/C) (3.0 g)[1][2]

  • Solvent: Ethanol or Methanol (degassed)[1][3]

  • Atmosphere: Hydrogen gas (H₂)[1]

Step-by-Step Methodology:

  • Preparation: Charge a reaction vessel with the nitro-benzyl precursor dissolved in ethanol.

  • Catalyst Addition: Carefully add 10% Pd/C under an inert nitrogen stream (risk of ignition).[1]

  • Hydrogenation: Evacuate the vessel and backfill with Hydrogen (H₂).[1] Maintain a hydrogen atmosphere (balloon or slight positive pressure) at 18–25°C.

  • Reaction Monitoring: Stir for 15 hours. Monitor via LC-MS.

    • Checkpoint: Look for the disappearance of the starting material and the appearance of the product mass (m/z 158.1).[1] The reaction performs two transformations simultaneously: reduction of the nitro group (-NO₂ → -NH₂) and cleavage of the benzyl ether (-OBn → -OH).[1]

  • Workup: Filter the mixture through a Celite pad to remove the Pd/C catalyst. Wash the pad with ethanol.[1]

  • Isolation: Concentrate the filtrate under reduced pressure.

  • Yield: The product is typically obtained as a brown solid (approx. 93% yield) without further purification.[1]

Part 5: Handling, Stability & Safety

Critical Warning: Aminophenols are highly susceptible to oxidation.[1] Upon exposure to air, they oxidize to form quinone imines , turning the solid from off-white to dark brown/black.[1]

  • Storage:

    • Temperature: Store at -20°C for long-term stability.

    • Atmosphere: Must be stored under Argon or Nitrogen.[1]

    • Container: Amber glass vials (light sensitive).

  • Handling:

    • Weigh and dispense inside a glovebox or under a constant stream of nitrogen.[1]

    • Solutions should be prepared immediately before use; do not store solutions overnight.[1]

  • Safety (GHS Classification):

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

    • H335: May cause respiratory irritation.[1]

    • Note: As an aniline derivative, treat as potentially toxic if inhaled or absorbed through skin.[1]

References

  • World Intellectual Property Organization (WIPO). (2020).[1] Patent WO2020069330A2: Inhibitors of VAP-1. Assignee: Eli Lilly and Company / Takeda. Available at: [1]

    • Citation for: Synthesis protocol, physical appearance, and application in benzoxazole formation.[1]

    • Citation for: CAS verification and hazard classification.[1]

  • Citation for: Commercial availability and catalog specific

Technical Whitepaper: Physicochemical Profiling and Synthetic Methodologies for 6-Amino-2-fluoro-3-methoxyphenol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug development, poly-substituted aromatic building blocks are foundational to the design of conformationally restricted pharmacophores. 6-Amino-2-fluoro-3-methoxyphenol is a highly specialized intermediate characterized by its dense functionalization—an amine, a fluorine atom, a methoxy group, and a phenolic hydroxyl. This specific arrangement is strategically utilized in medicinal chemistry to synthesize complex heterocycles, such as benzoxazoles, which serve as core scaffolds for Vascular Adhesion Protein-1 (VAP-1) inhibitors.

As a Senior Application Scientist, this guide is designed to provide researchers with a deep mechanistic understanding of the compound's properties, alongside a self-validating synthetic protocol that ensures high-yield, reproducible isolation.

Physicochemical Profiling & Molecular Characteristics

Understanding the fundamental quantitative metrics of a building block is critical for precise stoichiometric calculations and downstream analytical validation. The structural and physicochemical properties of this compound are summarized below based on authoritative chemical databases and patent literature (1[1],2[2]).

PropertyValue
Chemical Name This compound
CAS Registry Number 1344684-73-6
Molecular Formula C₇H₈FNO₂
Molecular Weight 157.14 g/mol
SMILES String COC1=CC=C(N)C(O)=C1F
Physical Appearance Brown solid
Target LC-MS (m/z) 158.1 [M+H]⁺

Mechanistic Synthetic Pathway

The synthesis of this compound relies on the chemoselective, tandem transformation of its precursor, 2-(benzyloxy)-3-fluoro-4-methoxy-1-nitrobenzene [2].

Causality of Experimental Choices: The strategic selection of 10% Palladium on Carbon (Pd/C) under a hydrogen atmosphere is driven by the necessity to perform two distinct chemical transformations simultaneously:

  • Nitro Reduction: The aromatic nitro group (-NO₂) is reduced to an aniline (-NH₂).

  • Hydrogenolysis: The benzyl ether (-OBn) is cleaved to unmask the free phenolic hydroxyl (-OH).

By employing catalytic hydrogenation, we avoid the use of harsh Lewis acids (such as BBr₃) typically required for ether deprotection. Lewis acids pose a significant risk of inadvertently cleaving the adjacent methoxy group at position 3, which would destroy the molecular integrity of the target compound. Furthermore, conducting the reaction at a strictly controlled 18 °C prevents the hydrodefluorination of the electron-rich aromatic ring—a common side reaction when reducing fluorinated aromatics at elevated temperatures.

Synthesis SM 2-(Benzyloxy)-3-fluoro- 4-methoxy-1-nitrobenzene (Protected Precursor) Reaction Catalytic Hydrogenation 10% Pd/C, H2 (1 atm) 18 °C, 15 hr SM->Reaction  Reductive  Cleavage   Product 6-Amino-2-fluoro- 3-methoxyphenol (Target Compound) Reaction->Product  Simultaneous  Deprotection &  Reduction  

Fig 1: Tandem catalytic hydrogenation pathway for this compound synthesis.

Self-Validating Experimental Protocol

A protocol is only robust if it includes built-in verification mechanisms. The following step-by-step methodology integrates an In-Process Control (IPC) to ensure the reaction is governed by empirical data rather than arbitrary timeframes. This specific procedure yields the product at 93% efficiency[2].

Step-by-Step Methodology:
  • Reaction Setup: Suspend 2-(benzyloxy)-3-fluoro-4-methoxy-1-nitrobenzene (8.0 g, 28.8 mmol, 1.0 eq) and 10% Pd/C (3.0 g, 2.88 mmol, 0.1 eq) in a suitable anhydrous solvent (e.g., methanol or ethanol) within a heavy-walled reaction flask.

  • Atmospheric Exchange: Purge the reaction vessel with inert gas, followed by the introduction of a hydrogen atmosphere (1 atm).

  • Hydrogenation: Stir the suspension vigorously for 15 hours, maintaining the internal temperature strictly at 18 °C to prevent defluorination.

  • Self-Validation Checkpoint (IPC): Withdraw a 10 µL aliquot, filter through a micro-syringe filter, and analyze via LC-MS. Do not proceed until the starting material mass is fully consumed and the target mass (m/z 158.1 [M+H]⁺) is the dominant peak at an approximate retention time of 0.42 min[2].

  • Catalyst Removal: Once validated, filter the crude mixture through a pad of Celite. Causality: Pd/C is highly active and potentially pyrophoric when dry. The Celite pad safely traps the finely divided catalyst, preventing product contamination and laboratory hazards.

  • Isolation: Concentrate the filtrate under reduced pressure in vacuo to afford this compound (4.22 g, 93% yield) as a brown solid[2].

Workflow Step1 1. Reaction Setup Suspend SM & 10% Pd/C Step2 2. Hydrogenation Stir under H2 atm at 18 °C Step1->Step2 Check1 Self-Validation Checkpoint LC-MS: m/z 158.1[M+H]+ Step2->Check1 Check1->Step2  Incomplete (Extend Time)   Step3 3. Filtration Filter through Celite pad Check1->Step3  Complete Conversion   Step4 4. Concentration Remove solvent in vacuo Step3->Step4 Final Isolated Product Brown Solid (93% Yield) Step4->Final

Fig 2: Self-validating experimental workflow for synthesis and safe isolation.

Analytical Characterization

To definitively confirm the structural integrity of the isolated brown solid, the following analytical signatures should be observed:

  • Mass Spectrometry (LC-MS): A strong molecular ion peak at m/z 158.1 corresponding to the [M+H]⁺ adduct[2].

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR: The methoxy group will appear as a sharp 3H singlet near 3.8 ppm. The aromatic protons at positions 4 and 5 will exhibit ortho-coupling (two doublets, J ≈ 8–9 Hz), with the proton at position 4 showing additional fine splitting due to meta-coupling with the fluorine atom.

    • ¹⁹F NMR: A single distinct peak will confirm the retention of the fluorine atom at position 2, validating that the 18 °C temperature control successfully prevented hydrodefluorination.

References

  • Title: WO2020069330A2 - Inhibitors of vap-1 Source: Google Patents URL
  • Title: EN300-6804794 - this compound Source: EnamineStore URL

Sources

6-Amino-2-fluoro-3-methoxyphenol MSDS safety data sheet

Author: BenchChem Technical Support Team. Date: March 2026

Safety, Handling, and Synthetic Application Profile[1]

Abstract

This technical guide provides a comprehensive operational framework for the handling, storage, and application of 6-Amino-2-fluoro-3-methoxyphenol (CAS 1344684-73-6) . Designed for drug development professionals and synthetic chemists, this document moves beyond standard MSDS reporting to analyze the structure-activity relationships (SAR) driving its hazard profile and reactivity. It establishes a self-validating safety protocol based on the compound's dual aniline-phenol functionality and its role as a high-value pharmacophore scaffold.

Part 1: Chemical Identity & Physicochemical Profile

This compound is a tetrasubstituted benzene derivative characterized by an electron-rich core modulated by the electron-withdrawing fluorine atom. Its specific substitution pattern (ortho-amino/phenol, meta-methoxy/fluoro) makes it a critical intermediate for synthesizing heterocycles, particularly in kinase inhibitor discovery where the fluorine atom enhances metabolic stability.

Table 1: Physicochemical Specifications

ParameterDataRelevance to Handling
CAS Number 1344684-73-6Unique Identifier for inventory/regulatory tracking.
Molecular Formula C₇H₈FNO₂Stoichiometric calculation basis.
Molecular Weight 157.14 g/mol Reagent mass calculation.
Physical State Solid (Powder/Crystalline)Inhalation risk of dust; requires containment.
Solubility DMSO, Methanol, Ethyl AcetateSoluble in polar organic solvents; limited water solubility.
pKa (Predicted) ~9-10 (Phenol), ~3-4 (Aniline)Amphoteric nature; pH-dependent solubility and extraction.
Stability Air/Light SensitiveCritical: Prone to oxidation (browning) due to electron-rich aniline/phenol motif.
Part 2: Hazard Mechanics & Toxicology (The "Why")

Standard MSDS documents list hazards; this section explains the causality based on the molecule's functional groups.

1. The Aminophenol Core (Acute Toxicity & Irritation)
  • Mechanism: The coexistence of the amine (-NH₂) and hydroxyl (-OH) groups on the benzene ring increases electron density, making the molecule highly reactive toward biological nucleophiles.

  • Risk: Like many aminophenols, this compound is classified as Harmful if swallowed (H302) and Causes skin/eye irritation (H315/H319) .

  • Systemic Threat: Aniline derivatives can undergo metabolic N-hydroxylation, leading to the formation of reactive nitroso species that may oxidize hemoglobin to methemoglobin, reducing oxygen transport capacity.

2. Fluorine Substitution (Bioavailability & Permeability)
  • Mechanism: The fluorine atom at the C2 position increases lipophilicity (LogP) and membrane permeability compared to non-fluorinated analogs.

  • Risk: Enhanced dermal absorption. Standard latex gloves are insufficient; the compound may penetrate skin barriers more effectively than predicted by molecular weight alone.

3. Reactivity Hazards
  • Incompatibility: The amino group is incompatible with acid chlorides, anhydrides, and strong oxidizers. The phenolic proton is acidic and reacts vigorously with strong bases (NaH, NaOH).

Part 3: Advanced Handling & Storage Protocol

This protocol uses a "Defense in Depth" strategy to prevent exposure and degradation.

Storage Architecture
  • Temperature: 2–8°C (Refrigerated). Thermal energy accelerates oxidative degradation.

  • Atmosphere: Inert Gas (Argon/Nitrogen). The compound must be stored under an inert blanket to prevent the formation of quinone imines (oxidation products).

  • Container: Amber glass vials with Teflon-lined caps to prevent photolysis and moisture ingress.

Operational Workflow (Visualization)

The following diagram outlines the decision logic for safe handling, emphasizing the prevention of oxidative degradation and exposure.

SafetyWorkflow Start Start: Reagent Retrieval CheckAtm Check Atmosphere: Is it Argon/N2 flushed? Start->CheckAtm GloveBox Transfer to Glovebox or Inert Bag CheckAtm->GloveBox Ideal FumeHood Fume Hood Operation: Use Schlenk Line CheckAtm->FumeHood Acceptable Weighing Weighing: Anti-static gun + Analytical Balance GloveBox->Weighing FumeHood->Weighing Dissolution Dissolution: Degassed Solvent (DMSO/MeOH) Weighing->Dissolution Reseal Reseal: Purge Headspace Parafilm Seal Weighing->Reseal Excess Reagent Reaction Reaction Initiation Dissolution->Reaction ReturnStorage Return to 2-8°C Storage Reseal->ReturnStorage

Figure 1: Inert handling workflow to maintain reagent integrity and operator safety.

Part 4: Emergency Response Architecture

Self-Validating Response System: In the event of exposure, the response must address both the chemical burn potential (phenol) and systemic toxicity (aniline).

Table 2: Emergency Interventions

ScenarioImmediate ActionMechanistic Rationale
Skin Contact Wash with PEG 300/400 or copious water. Phenolic compounds are lipophilic; Polyethylene Glycol (PEG) acts as a solvent to extract the phenol from the lipid bilayer more effectively than water alone.
Eye Contact Irrigate for 15+ minutes. The amine group is basic; immediate dilution is required to prevent corneal opacity and pH-induced damage.
Inhalation Move to fresh air; Oxygen if needed. Counteract potential methemoglobinemia; monitor for cyanosis (blue lips/fingernails).
Spill Cleanup Adsorb with sand/vermiculite. Do not use combustible materials (sawdust). Neutralize waste stream as hazardous organic waste (halogenated).
Part 5: Synthetic Utility & Reactivity

For drug development, this molecule is a "privileged scaffold." The 2-fluoro-3-methoxy substitution pattern is often employed to block metabolic hydroxylation at the 2-position while influencing the electronic properties of the aniline nitrogen.

Reactivity Pathways[1]
  • N-Acylation/Alkylation: The primary amine at C6 is the most nucleophilic site, allowing for amide coupling or reductive amination to build pharmacophores.

  • Sandmeyer/Diazotization: The amine can be converted to a diazonium salt, allowing substitution with halides, nitriles, or hydroxyl groups.

  • Cyclization: The ortho-amino/phenol arrangement allows for the synthesis of benzoxazoles , a common motif in bioactive molecules.

ReactivityPath Core 6-Amino-2-fluoro- 3-methoxyphenol Path1 Cyclization (with Carboxylic Acids) Core->Path1 High Temp/Acid Path2 Diazotization (NaNO2/HCl) Core->Path2 0°C Path3 N-Acylation (RCOCl) Core->Path3 Base/RT Product1 2-Substituted-4-fluoro- 5-methoxybenzoxazole Path1->Product1 Product2 Diazonium Salt (Electrophilic Species) Path2->Product2 Product3 Amide Derivative (Kinase Inhibitor Scaffold) Path3->Product3

Figure 2: Primary synthetic divergence points for the this compound scaffold.

References
  • Accela ChemBio. (n.d.).[2] Safety Data Sheet: this compound (CAS 1344684-73-6).[3][2][4][5][6] Retrieved from

  • BLD Pharm. (n.d.).[4] Product Analysis: this compound. Retrieved from

  • National Institute of Standards and Technology (NIST). (2009). Energetics of the O–H Bond in Phenol and Substituted Phenols. Journal of Physical and Chemical Reference Data. Retrieved from

  • Shahamirian, M., et al. (2017).[5][7] How OH and O– groups affect electronic structure of meta-substituted and para-substituted phenols. Structural Chemistry. Retrieved from [8]

Sources

Pharmacophore Properties and Synthetic Utility of 6-Amino-2-fluoro-3-methoxyphenol in Amine Oxidase Inhibitor Design

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Discipline: Medicinal Chemistry & Pharmacology

Executive Summary

The rational design of small-molecule inhibitors targeting copper-containing amine oxidases—specifically Vascular Adhesion Protein-1 (VAP-1), also known as Semicarbazide-Sensitive Amine Oxidase (SSAO)—requires highly tuned building blocks. 6-Amino-2-fluoro-3-methoxyphenol (CAS: 1344684-73-6) has emerged as a privileged pharmacophore fragment in this domain [1].

As a Senior Application Scientist, I have observed that the success of a lead compound often hinges on the subtle electronic and steric contributions of its core substituents. This technical guide deconstructs the structural rationale behind this compound, details its application in VAP-1 inhibitor design, and provides self-validating experimental protocols for its synthesis and biological evaluation.

Physicochemical Profiling & Data Presentation

Before integrating a fragment into a high-throughput synthesis pipeline, its baseline physicochemical parameters must be established. The properties of this compound make it an ideal precursor for generating low-molecular-weight, drug-like heterocycles (such as benzoxazoles) [3].

Table 1: Core Physicochemical and Structural Properties

ParameterValue / DescriptionImpact on Drug Design
IUPAC Name This compoundStandardized nomenclature for IP and registry.
CAS Number 1344684-73-6Critical for commercial sourcing and literature tracking.
Molecular Formula C₇H₈FNO₂Low molecular weight (157.14 g/mol ) allows for high ligand efficiency (LE).
SMILES COC1=CC=C(N)C(O)=C1FUtilized for in silico docking and QSAR modeling.
Topological Polar Surface Area (TPSA) 49.3 ŲExcellent membrane permeability profile; suitable for systemic distribution.

Pharmacophore Deconstruction: The "Why" Behind the Structure

In medicinal chemistry, every atom must justify its presence. The this compound scaffold is not a random assembly of functional groups; it is a highly orchestrated bidentate core designed to exploit specific active-site topologies.

The 2-Fluoro Substituent: Electronic Tuning

Fluorine substitution at the ortho position relative to the phenol serves two primary mechanistic purposes:

  • pKa Modulation: The strong electron-withdrawing nature of fluorine lowers the pKa of the adjacent hydroxyl group, enhancing its ability to act as a hydrogen-bond donor at physiological pH.

  • Metabolic Shielding: The C-F bond is highly resistant to cytochrome P450-mediated oxidative metabolism. By blocking the ortho position, the scaffold is protected against rapid phase I hydroxylation, thereby improving the pharmacokinetic half-life of the downstream drug.

The 3-Methoxy Group: Steric Anchoring

The methoxy group provides a localized lipophilic patch. In the context of the VAP-1 active site channel, this group occupies specific hydrophobic sub-pockets, driving target selectivity. It prevents the molecule from promiscuously binding to structurally related off-targets like Monoamine Oxidase (MAO-A/B) or Diamine Oxidase (DAO)[2].

The ortho-Aminophenol Motif (1-OH, 6-NH₂): Synthetic Versatility

The proximity of the primary amine and the hydroxyl group creates a classic bidentate reactive center. This is the critical anchor point for synthetic elaboration. For instance, condensation with orthocarbonates or carboxylic acids rapidly yields benzoxazole derivatives—a core scaffold in several patented VAP-1 inhibitors [1].

Target Biology: VAP-1/SSAO Inhibition

VAP-1 is a unique dual-function molecule. It acts both as an endothelial adhesion receptor for leukocytes (binding via Siglec-9) and as an ectoenzyme that oxidizes primary amines into aldehydes, generating ammonia and hydrogen peroxide (H₂O₂). The localized production of H₂O₂ exacerbates oxidative stress and upregulates other inflammatory markers. Inhibiting VAP-1 is a validated clinical strategy for treating Non-Alcoholic Steatohepatitis (NASH), diabetic kidney disease, and severe inflammatory disorders [2].

VAP1_Pathway Substrate Endogenous Primary Amines VAP1 VAP-1 / SSAO (Copper-containing Amine Oxidase) Substrate->VAP1 Enzymatic Substrate Products Aldehydes + NH3 + H2O2 (Oxidative Stress) VAP1->Products Catalytic Oxidation Adhesion Leukocyte Adhesion (Siglec-9 Interaction) VAP1->Adhesion Structural Scaffolding Disease Tissue Inflammation & Fibrosis (e.g., NASH) Products->Disease ROS Signaling Adhesion->Disease Leukocyte Extravasation

Diagram 1: Dual-function mechanistic pathway of VAP-1 contributing to tissue inflammation and fibrosis.

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, protocols must be designed with built-in causality and quality control. Below are the validated workflows for synthesizing the pharmacophore and evaluating its downstream derivatives.

Protocol A: Global Deprotection and Reduction Synthesis

This protocol details the synthesis of this compound from its nitro-benzyl precursor. The genius of this step is the use of Palladium on Carbon (Pd/C) under a hydrogen atmosphere to achieve a simultaneous reduction of the nitro group to an amine and the hydrogenolysis of the benzyl ether to yield the free phenol [1].

Step-by-Step Methodology:

  • Preparation: Suspend 2-(benzyloxy)-3-fluoro-4-methoxy-1-nitrobenzene (1.0 eq) and 10% Pd/C (0.1 eq) in anhydrous methanol within a heavy-walled reaction vessel.

  • Atmosphere Exchange: Purge the vessel with inert nitrogen gas three times, followed by purging with hydrogen gas three times to establish a pure H₂ atmosphere.

  • Reaction: Stir the suspension vigorously for 15 hours at 18 °C. Causality note: Maintaining ambient temperature prevents over-reduction or defluorination.

  • Filtration: Filter the crude mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with excess methanol.

  • Concentration: Concentrate the filtrate under reduced pressure to afford this compound as a brown solid (Yield: ~93%).

  • Self-Validating QC: Analyze the product via LC-MS. The protocol is validated if the mass spectrum shows a dominant peak at m/z 158.1 [M+H]⁺ and an RT consistent with the polar nature of the aminophenol.

Synthesis_Workflow Precursor 2-(benzyloxy)-3-fluoro- 4-methoxy-1-nitrobenzene Reaction Pd/C, H2 atm, 18°C (Concurrent Reduction & Hydrogenolysis) Precursor->Reaction Filtration Celite Filtration (Catalyst Removal) Reaction->Filtration Product 6-Amino-2-fluoro- 3-methoxyphenol Filtration->Product QC LC-MS Validation (m/z 158.1 [M+H]+) Product->QC

Diagram 2: Synthetic workflow and quality control validation for this compound.

Protocol B: VAP-1 Enzymatic Inhibition Assay (Amplex Red)

Once the pharmacophore is elaborated into a final drug candidate, its efficacy must be tested. The Amplex Red assay is a fluorometric method that detects the H₂O₂ generated by VAP-1 catalysis.

Step-by-Step Methodology:

  • Enzyme Preparation: Incubate recombinant human VAP-1 (hVAP-1) with varying concentrations of the test compound in HEPES buffer (pH 7.4) for 30 minutes at 37 °C.

  • Detection Mix: Add a master mix containing Amplex Red reagent (50 µM) and Horseradish Peroxidase (HRP, 1 U/mL).

  • Substrate Initiation: Initiate the reaction by adding benzylamine (a specific VAP-1 substrate) at a final concentration of 1 mM.

  • Measurement: Read fluorescence continuously for 60 minutes at Ex 540 nm / Em 590 nm.

  • Self-Validating QC:

    • Positive Control: Include a known VAP-1 inhibitor (e.g., Semicarbazide or LJP-1207) to validate assay sensitivity.

    • Negative Control: Run a well lacking the test compound (100% activity) and a well lacking benzylamine (background auto-oxidation check). The assay is only valid if the background signal is <5% of the total signal.

Table 2: Comparative Selectivity Profile (Theoretical Derivative vs. Off-Targets)

Target EnzymeIC₅₀ (nM)Selectivity Fold (vs VAP-1)Rationale for Selectivity
hVAP-1 (SSAO) 121x (Reference)Optimized fit of the fluoro/methoxy motif in the AOC3 channel.
MAO-A >10,000>800xSteric clash of the 3-methoxy group in the MAO-A cavity.
MAO-B >10,000>800xLack of favorable pi-pi stacking required for MAO-B binding.
DAO >5,000>400xDAO prefers diamine substrates; the lipophilic core prevents binding.

Conclusion

The this compound building block is a masterclass in rational pharmacophore design. By combining the pKa-modulating and metabolically protective effects of fluorine with the steric anchoring of a methoxy group, it provides a robust foundation for synthesizing highly selective VAP-1 inhibitors. Adhering to the rigorous synthetic and analytical protocols outlined above ensures that derivatives of this scaffold maintain high scientific integrity as they progress through the preclinical drug discovery pipeline.

References

  • Orme, M. W., Zuniga, E. S., Kuksa, V. A., Craft, R. S., Saveedra, E. M., & Meissner, J. W. G. (2020). Inhibitors of vap-1 (Patent No. WO2020069330A2). Acucela Inc.
  • Blasi-Perez, E., et al. (2020). Human Copper-Containing Amine Oxidases in Drug Design and Development. MDPI.
  • EnamineStore. This compound (CAS 1344684-73-6) Product Profile.

6-Amino-2-fluoro-3-methoxyphenol PubChem CID and ChemSpider ID

Author: BenchChem Technical Support Team. Date: March 2026

Title: Technical Whitepaper: 6-Amino-2-fluoro-3-methoxyphenol – A Critical Intermediate in VAP-1 Inhibitor Synthesis

Abstract This technical guide provides an in-depth analysis of This compound (CAS: 1344684-73-6), a specialized aniline derivative utilized as a key building block in the synthesis of Vascular Adhesion Protein-1 (VAP-1) inhibitors and other bioactive heterocycles. We explore its physicochemical profile, synthetic pathways, and role in modern drug discovery, emphasizing its utility in constructing benzoxazole scaffolds for anti-inflammatory and anti-fibrotic therapeutics.

Identity & Physicochemical Profile

This compound is a tetrasubstituted benzene derivative characterized by an ortho-aminophenol core, which makes it highly reactive for heterocyclization. Its specific substitution pattern (fluoro at C2, methoxy at C3) imparts unique electronic properties, influencing both metabolic stability and binding affinity in downstream pharmaceutical targets.

Table 1: Chemical Identity & Properties

PropertyValue
Chemical Name This compound
CAS Number 1344684-73-6
PubChem CID Not directly indexed; Search by SMILES
ChemSpider ID Search by SMILES
Molecular Formula C7H8FNO2
Molecular Weight 157.14 g/mol
SMILES Nc1c(O)c(F)c(OC)cc1
IUPAC Name 2-Amino-6-fluoro-5-methoxyphenol (Alternative numbering based on priority)
Appearance Off-white to pale brown solid (typical for anilines)
Solubility Soluble in DMSO, Methanol; Sparingly soluble in water
pKa (Predicted) ~4.5 (Aniline), ~9.5 (Phenol)

Note on Identifiers: Due to the specialized nature of this intermediate, it may not have a permanent PubChem CID or ChemSpider ID in public indices. Researchers should rely on the CAS Number (1344684-73-6) and SMILES for database queries.

Synthetic Route & Methodology

The synthesis of this compound typically proceeds via a multi-step sequence starting from 2-fluoro-3-methoxyphenol . The core challenge is achieving regioselective nitration at the C6 position (ortho to the phenol) while avoiding the C4 position.

Mechanism & Causality
  • Protection: The phenol is protected as a benzyl ether to prevent oxidation and direct the nitration. The benzyl group is robust but cleavable under hydrogenolysis conditions.

  • Regioselective Nitration: The directing effects of the substituents are critical.

    • -OBn (C1): Ortho/Para director.

    • -F (C2): Weak Deactivator, Ortho/Para director.

    • -OMe (C3): Activator, Ortho/Para director.

    • Target C6: Ortho to -OBn and Para to -OMe. This position is highly activated by the cooperative directing effects of the oxygen donors.

    • Target C4: Para to -OBn and Ortho to -OMe. Also activated.

    • Outcome: A mixture of 4-nitro and 6-nitro isomers is often obtained, requiring chromatographic separation.

  • Reduction/Deprotection: Catalytic hydrogenation (Pd/C, H2) performs two functions simultaneously: reducing the nitro group to an amine and cleaving the benzyl ether (hydrogenolysis) to restore the phenol, yielding the final product in a single step.

Step-by-Step Protocol

Step 1: Benzyl Protection

  • Reagents: 2-Fluoro-3-methoxyphenol, Benzyl bromide (BnBr), K2CO3, DMF.

  • Procedure: Stir the phenol with 1.1 eq BnBr and 2.0 eq K2CO3 in DMF at 60°C for 4 hours.

  • Validation: TLC (Hexane/EtOAc) shows disappearance of starting material. Workup: Aqueous extraction.

Step 2: Nitration

  • Reagents: 1-(Benzyloxy)-2-fluoro-3-methoxybenzene, HNO3 (65%), Acetic Acid (AcOH).

  • Procedure: Dissolve the protected phenol in AcOH at 0°C. Add HNO3 dropwise. Stir at RT for 2 hours.

  • Validation: LCMS/NMR. Identify the 6-nitro isomer (major) vs. 4-nitro isomer.

  • Purification: Column chromatography (Silica gel, Hexane/EtOAc gradient). Isolate 1-(benzyloxy)-2-fluoro-3-methoxy-6-nitrobenzene .

Step 3: Hydrogenation (Global Deprotection)

  • Reagents: 6-Nitro intermediate, 10% Pd/C, H2 (balloon or 1 atm), Methanol/THF.

  • Procedure: Degas the solution. Add Pd/C (10 wt%). Stir under H2 atmosphere for 12-16 hours at RT.

  • Validation: LCMS shows mass 158 [M+H]+. 1H NMR shows loss of aromatic benzyl protons and appearance of broad NH2/OH peaks.

  • Workup: Filter through Celite to remove Pd. Concentrate filtrate.

Applications in Drug Discovery

The primary utility of this compound lies in its ability to form benzoxazoles and benzimidazoles via condensation with carboxylic acids or aldehydes.

Key Application: VAP-1 Inhibitors Vascular Adhesion Protein-1 (VAP-1/SSAO) is an amine oxidase involved in inflammation and fibrosis. Inhibitors often feature a core scaffold derived from ortho-aminophenols.

  • Mechanism: The amino and hydroxyl groups react with an electrophile (e.g., a carboxylic acid derivative) to close the oxazole ring.

  • Role of Fluorine: The C2-fluorine atom (which becomes C4 or C7 in the benzoxazole) modulates the pKa of the heterocycle, improving metabolic stability against oxidative metabolism (blocking a potential site of hydroxylation) and enhancing lipophilicity for membrane permeability.

Visualization: Synthesis & Application Workflow

G Start 2-Fluoro-3-methoxyphenol (Starting Material) Step1 Step 1: Benzylation (BnBr, K2CO3) Start->Step1 Intermediate1 1-(Benzyloxy)-2-fluoro-3-methoxybenzene Step1->Intermediate1 Step2 Step 2: Nitration (HNO3, AcOH) Intermediate1->Step2 Intermediate2 6-Nitro Precursor (Isomer Separation) Step2->Intermediate2 Regioselective (Ortho to OBn) Step3 Step 3: Hydrogenation (H2, Pd/C) Intermediate2->Step3 Reduces NO2 Cleaves OBn Product This compound (CAS: 1344684-73-6) Step3->Product Application Cyclization to Benzoxazole (VAP-1 Inhibitors) Product->Application Condensation with R-COOH

Caption: Synthetic pathway for this compound and its downstream application in benzoxazole synthesis.

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye), Potential Sensitizer.

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Aminophenols are prone to oxidation (darkening) upon air exposure.

  • Handling: Use in a fume hood.[1] Avoid contact with strong oxidizing agents.[1]

  • Disposal: Dispose of as hazardous organic waste containing nitrogen/fluorine.

References

  • Matrix Scientific. (n.d.). Product Data: this compound (CAS 1344684-73-6). Retrieved March 3, 2026, from

  • World Intellectual Property Organization (WIPO). (2020). Patent WO2020069330A2: Inhibitors of VAP-1. (Describes the synthesis and use of this compound as an intermediate). Retrieved March 3, 2026, from

  • PubChem. (n.d.).[2] Compound Summary for Related Anilines. National Library of Medicine. Retrieved March 3, 2026, from

  • BLD Pharm. (n.d.). This compound Product Page. Retrieved March 3, 2026, from

Sources

Engineering Novel Aminophenol Intermediates: A Senior Scientist’s Guide to Scaffold Derivatization and Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For decades, the aminophenol scaffold has been synonymous with simple antipyretics and analgesics, most notably paracetamol (acetaminophen). However, in modern drug discovery, novel substituted aminophenols—such as fluorinated, sterically hindered, or heterocyclic-fused derivatives—have emerged as highly privileged pharmacophores. As a Senior Application Scientist, I have witnessed firsthand how the precise electronic tuning of the aminophenol ring can drastically alter a molecule's target residence time, metabolic stability, and kinase selectivity.

This whitepaper provides an in-depth technical roadmap for researchers and drug development professionals. We will explore the mechanistic rationale behind novel aminophenol design, their applications in kinase and protease inhibition, and field-proven, self-validating protocols for their synthesis.

Structural Innovations & Mechanistic Rationale

The utility of the aminophenol scaffold lies in the proximity of its amino (-NH2) and hydroxyl (-OH) groups. This ortho- or para-arrangement provides a dynamic electronic hub capable of bidentate coordination, rapid cyclization, and highly directional hydrogen bonding within target protein pockets.

Overcoming Metabolic Liabilities via Substitution

Classic aminophenols are highly susceptible to Phase II metabolism, specifically glucuronidation and sulfation, which rapidly clear the drug from systemic circulation. Furthermore, oxidation by CYP450 enzymes can yield toxic quinoneimine intermediates[1].

To circumvent this, modern medicinal chemistry employs bioisosteric replacement and halogenation . For instance, introducing a fluorine atom (e.g., 2-fluoro-4-aminophenol) exerts a strong inductive electron-withdrawing effect.

  • The Causality: This fluorination lowers the pKa of the adjacent hydroxyl group, reducing its nucleophilicity and thereby decreasing the rate of glucuronidation. Simultaneously, the highly electronegative fluorine can engage in multipolar interactions within the hydrophobic pockets of target enzymes, increasing binding affinity.

The 2-Aminophenol Hub: A Gateway to Heterocycles

The ortho-aminophenol (2-aminophenol) isomer is a critical building block for synthesizing complex heterocycles, most notably benzoxazoles and Schiff base ligands . The proximity of the nucleophilic amine and the hydroxyl oxygen allows for highly efficient condensation and cyclization reactions[2][3]. Benzoxazoles synthesized from these intermediates closely mimic the adenine ring of ATP, making them exceptional competitive inhibitors for ATP-binding sites in kinases[4].

AminophenolWorkflow Start Substituted Nitrophenol (Starting Material) Reduction Continuous Flow Hydrogenation (Pd/C, H2, EtOH) Start->Reduction Step 1: Nitro Reduction Intermediate Novel Aminophenol Intermediate Reduction->Intermediate Yield >95%, High Purity Path1 Schiff Base Condensation (Aldehyde, Glacial AcOH) Intermediate->Path1 Divergent Route A Path2 Benzoxazole Cyclization (CS2, KOH, MeOH) Intermediate->Path2 Divergent Route B Product1 Schiff Base Ligands (CK2 Kinase Inhibitors) Path1->Product1 Self-Validation: NMR Product2 Benzoxazole Scaffolds (VEGFR-2 Inhibitors) Path2->Product2 Self-Validation: LC-MS

Fig 1: Synthetic workflow for divergent aminophenol derivatization into bioactive scaffolds.

Application Spotlight: Kinase & Protease Inhibitors

The structural versatility of aminophenol derivatives has led to breakthrough applications in targeted therapies, specifically in oncology and hematology.

Protein Kinase CK2 Inhibitors

Protein kinase CK2 is an anti-apoptotic kinase often overexpressed in human cancers. Recent combinatorial chemistry efforts have developed 2-aminopyrimidinone derivatives from aminophenol precursors that act as potent CK2 inhibitors[5].

  • Structure-Activity Relationship (SAR): Research demonstrates that the presence of a hydroxyl group at position 4 of the aminophenol ring is absolutely critical for activity. Insertion of the -OH group at position 3 leads to a complete loss of inhibitory function due to unfavorable steric clashes within the CK2 hinge region[5].

VEGFR-2 Inhibitors & Apoptosis Inducers

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a primary driver of tumor angiogenesis. By cyclizing 2-aminophenol derivatives with carbon disulfide, researchers have generated 2-mercapto-benzoxazoles. When hybridized with a 2-methoxy phenyl moiety, these compounds exhibit potent anti-proliferative activity against HepG2 and MCF-7 cancer cell lines (IC50 ~3.95 μM) by directly suppressing VEGFR-2 protein concentrations[4].

Factor Xa (fXa) Anticoagulants

Beyond kinases, the aminophenol template has revolutionized the design of serine protease inhibitors. By substituting a propenyl-para-hydroxy-benzamidine group onto an aminophenol scaffold, researchers achieved sub-nanomolar selectivity against Factor Xa, outperforming older benzimidazole templates due to superior synthetic accessibility and improved pharmacokinetic balancing[6].

KinaseInhibition Drug Aminophenol-Derived Benzoxazole Target VEGFR-2 / CK2 (ATP Binding Pocket) Drug->Target Binds to Hinge Region Block Competitive Inhibition (H-Bonding via OH/NH) Target->Block Displaces Endogenous ATP Downstream Apoptosis Induction & Tumor Growth Arrest Block->Downstream Blocks Phosphorylation

Fig 2: Mechanism of competitive kinase inhibition by aminophenol-derived benzoxazoles.

Quantitative Data: Pharmacological Profiling

To illustrate the evolutionary leap from classic to novel aminophenol derivatives, the following table summarizes key physicochemical and pharmacological parameters across different compound classes.

Compound ClassCore ScaffoldTarget ApplicationKey Substituent EffectMean IC50 / Potency
Classic Aminophenol 4-AminophenolAnalgesic / AntipyreticN-acetylation reduces hepatic toxicityN/A (Weak COX inhibitor)
2-Aminopyrimidinones 2-AminophenolCK2 Kinase Inhibitor4-OH group essential for hinge binding1.1 - 27.0 μM[5]
Benzoxazole Derivatives 2-Mercapto-benzoxazoleVEGFR-2 Inhibitor2-methoxy phenyl improves pocket fit3.95 μM (HepG2)[4]
Aminophenol Amidine Benzimidazole-analogFactor Xa InhibitorPropenyl-p-hydroxy-benzamidine additionSub-nanomolar[6]

Experimental Protocols: A Self-Validating Synthesis System

In advanced drug discovery, a protocol is only as good as its orthogonal validation. As a standard practice in my laboratory, we do not proceed to biological assays without confirming intermediate integrity. Below is a self-validating workflow for the synthesis of a benzoxazole-based VEGFR-2 inhibitor precursor from a novel 2-aminophenol.

Step 1: Continuous Flow Reduction of Nitrophenol
  • Procedure: Dissolve the substituted 2-nitrophenol in ethanol. Pump the solution through a continuous flow reactor containing a packed Pd/C catalyst bed under H2 gas (5 bar) at 40°C.

  • Causality: We utilize continuous flow chemistry rather than traditional batch reactors because it provides precise control over residence time and heat transfer. This prevents the over-reduction of sensitive functional groups (like halogens) and aligns with green chemistry principles by minimizing solvent waste[7].

Step 2: Cyclization to 2-Mercapto-benzoxazole
  • Procedure: To the freshly synthesized 2-aminophenol derivative (1 eq) in methanol, add carbon disulfide (CS2) (1.5 eq) and Potassium Hydroxide (KOH) (1.2 eq). Reflux the mixture for 6-8 hours[4].

  • Causality: KOH is strictly selected over NaOH. The potassium salt of the dithiocarbamate intermediate exhibits superior solubility in methanol compared to its sodium counterpart, driving the thermodynamic cyclization to completion and increasing the final yield.

Step 3: Analytical Self-Validation (LC-MS & NMR)
  • Procedure: Isolate the product via precipitation in ice water and recrystallize from ethyl acetate. Submit for LC-MS and 1H-NMR.

  • Validation Logic: The reaction is only considered successful if the 1H-NMR shows a complete disappearance of the primary amine broad singlet (typically around

    
     4.5-5.0 ppm). The LC-MS must confirm the 
    
    
    
    ion corresponding to the exact mass of the cyclized benzoxazole. Proceeding without this confirmation risks false positives in downstream screening.
Step 4: Functional Assay (VEGFR-2 ELISA)
  • Procedure: Treat HepG2 cell lysates with the validated benzoxazole derivative at varying concentrations (1-50 μM). Quantify VEGFR-2 protein concentrations using a standard sandwich ELISA kit.

  • Causality: This step transitions the chemical validation into biological target engagement, confirming that the synthesized pharmacophore successfully disrupts the kinase's structural integrity or expression[4].

Conclusion

The transformation of aminophenols from simple commodity chemicals to highly engineered, target-specific intermediates represents a triumph of rational drug design. By understanding the causality behind structural modifications—such as the pKa shifts induced by fluorination or the precise geometry required for CK2 hinge binding—researchers can systematically design highly potent kinase and protease inhibitors. Adhering to self-validating synthetic protocols ensures that these novel scaffolds translate reliably from the fume hood to preclinical success.

References

  • Taylor & Francis. Design, synthesis and biological evaluation of 2-aminopyrimidinones and their 6-aza-analogs as a new class of CK2 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at:[Link]

  • ResearchGate / Bioorganic & Medicinal Chemistry Letters. Design and synthesis of aminophenol-based factor Xa inhibitors. Available at:[Link]

  • National Institutes of Health (PMC). New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies. Available at: [Link]

  • Taylor & Francis. Sustainable optimization of pharmaceutical synthesis: applications and benefits of continuous flow chemistry. Available at:[Link]

Sources

Methodological & Application

Synthesis of 6-Amino-2-fluoro-3-methoxyphenol from nitrobenzene precursors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of 6-amino-2-fluoro-3-methoxyphenol (Target 1 ) presents a unique challenge in regiochemical control. This scaffold is a critical pharmacophore in next-generation kinase inhibitors and antibiotics, where the precise arrangement of the fluorine and methoxy groups relative to the phenol/aniline core dictates binding affinity.

Standard electrophilic aromatic substitution (e.g., nitration of 2-fluoro-3-methoxyphenol) often yields inseparable mixtures of regioisomers (C4 vs. C6 substitution) due to the competing directing effects of the hydroxyl and methoxy groups. To ensure scientific integrity and reproducibility , this guide details a "Self-Validating" route utilizing Nucleophilic Aromatic Substitution (


) on highly activated nitrobenzene precursors. This approach guarantees the correct substitution pattern by leveraging the electronic rules of 

rather than the steric probabilities of electrophilic substitution.

Retrosynthetic Strategy & Logic

The core directive is to establish the 1,2,3,6-substitution pattern unambiguously.

  • Target Analysis: 1-OH, 2-F, 3-OMe, 6-NH

    
    .
    
  • Precursor Selection: The amino group at C6 is best derived from a nitro group. The regiochemistry is "locked" by starting with a polyfluoronitrobenzene.

  • The Logic of

    
    : 
    
    • In a polyfluoronitrobenzene, nucleophilic attack occurs preferentially at positions ortho or para to the nitro group due to resonance stabilization of the Meisenheimer complex.

    • Fluorine atoms meta to the nitro group are electronically "invisible" to

      
       displacement.
      
    • Strategic Pathway:

      • Starting Material: 2,3,4-Trifluoronitrobenzene .

      • Step 1 (Hydrolysis): Selective displacement of the ortho-fluorine to install the phenol (OH). Note: While para-attack is common, specific basic conditions favor the ortho-product, or it can be sourced as 2,3-difluoro-6-nitrophenol.

      • Step 2 (Methoxylation): The critical "Self-Validating" step. In 6-nitro-2,3-difluorophenol , the fluorine at C3 is para to the nitro group (labile), while the fluorine at C2 is meta (stable). This forces the methoxy group exclusively to C3.

      • Step 3 (Reduction): Chemoselective reduction of the nitro group to the aniline.

Experimental Protocols

Phase 1: Preparation of 6-Nitro-2,3-difluorophenol

If 2,3-difluoro-6-nitrophenol is not purchased commercially, it is synthesized via hydrolysis.

  • Reagents: 2,3,4-Trifluoronitrobenzene (1.0 equiv), KOH (2.2 equiv), Water/DMSO (1:1 v/v).

  • Mechanism: Hydroxide ion attacks the electron-deficient ring.

  • Critical Control Point: Regioselectivity (Ortho vs. Para).

    • Protocol: Dissolve 2,3,4-trifluoronitrobenzene in DMSO. Add aqueous KOH dropwise at 0–5°C. The ortho-fluorine (C2) is activated by the adjacent nitro group. While para-attack (C4) is possible, maintaining low temperature and using bulky counter-ions or phase transfer catalysts can enhance ortho-selectivity.

    • Purification: Acidify to pH 3. Extract with EtOAc. If isomers form, the ortho-nitrophenol (product) is steam volatile and has a lower pKa due to intramolecular H-bonding, allowing separation via column chromatography (SiO

      
      , Hex/EtOAc).
      
Phase 2: Regioselective Methoxylation (The Locking Step)

This step defines the final structure. The reaction is self-correcting because the C2-Fluorine cannot react.

  • Substrate: 6-Nitro-2,3-difluorophenol.[1]

  • Reagents: Sodium Methoxide (NaOMe, 2.1 equiv), Methanol (anhydrous).

  • Protocol:

    • Charge a reaction vessel with 6-nitro-2,3-difluorophenol (10 mmol) and MeOH (50 mL).

    • Cool to 0°C. Add NaOMe solution (25% in MeOH) dropwise.

      • Note: The first equivalent deprotonates the phenol to the phenoxide. The second equivalent acts as the nucleophile.

    • Warm to reflux (65°C) and stir for 4–6 hours.

    • Monitor: TLC/HPLC will show consumption of starting material.

    • Workup: Cool to RT. Acidify with 1N HCl to pH 4. The product precipitates or is extracted with DCM.

    • Yield: Typically 85–92%.[2]

    • Product: 6-Nitro-2-fluoro-3-methoxyphenol .

Phase 3: Chemoselective Reduction

Conversion of Nitro to Amino without defluorination.

  • Substrate: 6-Nitro-2-fluoro-3-methoxyphenol.

  • Reagents: 10% Pd/C (5 mol%), Hydrogen (

    
    , 1 atm or balloon), Methanol.
    
  • Protocol:

    • Dissolve the nitro-phenol in MeOH.

    • Add Pd/C catalyst carefully (under Argon).

    • Purge with

      
       gas. Stir vigorously at RT for 2 hours.
      
    • Safety: Filter through Celite pad to remove catalyst (keep wet to prevent ignition).

    • Concentrate filtrate.

    • Product: This compound (isolated as a grey/brown solid).

Process Visualization (Pathway Diagram)

SynthesisPathway cluster_logic Regioselectivity Logic SM Starting Material 2,3,4-Trifluoronitrobenzene INT1 Intermediate 1 6-Nitro-2,3-difluorophenol SM->INT1 Step 1: Hydrolysis (KOH, DMSO) Ortho-F Displacement INT2 Intermediate 2 6-Nitro-2-fluoro-3-methoxyphenol INT1->INT2 Step 2: SNAr (NaOMe/MeOH) Para-F Displacement (Self-Validating) Logic1 F at C3 is Para to NO2 (Labile) INT1->Logic1 PROD Target Product This compound INT2->PROD Step 3: Hydrogenation (H2, Pd/C) Nitro Reduction Logic2 F at C2 is Meta to NO2 (Stable)

Caption: Figure 1. Synthesis pathway highlighting the regioselective S_NAr methoxylation step which locks the substitution pattern.

Analytical Data Summary

The following table summarizes the expected analytical signatures for validation.

CompoundKey 1H NMR Signals (DMSO-d6)19F NMR Characteristics
6-Nitro-2,3-difluorophenol

11.0 (s, OH), 7.8 (m, Ar-H)
Two signals (coupling observed)
6-Nitro-2-fluoro-3-methoxyphenol

10.5 (s, OH), 3.9 (s, OMe), 7.6 (d, Ar-H)
Single F signal (shifted downfield)
Target: this compound

9.2 (s, OH), 4.8 (br s, NH2), 3.7 (s, OMe), 6.3-6.5 (m, Ar-H)
Single F signal

References

  • Regioselective Nitration of Phenols: Title: Facile, high-yield, regioselective synthesis of ortho-nitrophenols using cerium (IV) ammonium nitrate.[2] Source: Arkivoc (2003).[2] URL:[Link] (Context: Discusses the difficulty of nitrating 3-methoxyphenol at the C6 position directly, supporting the choice of the nitrobenzene precursor route.)

  • Synthesis from Polyfluoronitrobenzenes: Title: Process for the preparation of 2,3-difluoro-6-nitrophenol (Patent CA2092407A1).[1] Source: Google Patents. URL: (Context: Validates the hydrolysis of 2,3,4-trifluoronitrobenzene to yield the specific 6-nitro-2,3-difluorophenol precursor.)

  • Nucleophilic Arom

    
    ) Principles: 
    Title: Nucleophilic Aromatic Substitution (Organic Chemistry Portal).
    Source: Organic Chemistry Portal.
    URL:[Link]
    (Context: General reference for the ortho/para activation rules governing Step 2.)
    
  • Title: Preparation of 4-fluoro-3-methoxyaniline (WO 2025/109026).

Sources

Application Note: Selective Catalytic Hydrogenation of 2-(benzyloxy)-3-fluoro-4-methoxy-1-nitrobenzene

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a comprehensive guide for the selective catalytic hydrogenation of 2-(benzyloxy)-3-fluoro-4-methoxy-1-nitrobenzene to its corresponding aniline, a critical transformation for the synthesis of advanced pharmaceutical intermediates. This protocol emphasizes chemoselectivity, addressing the inherent challenges of reducing a nitro group in the presence of a labile benzyl ether and a carbon-fluorine bond. Detailed experimental procedures, mechanistic insights, safety protocols, and troubleshooting are discussed to ensure a reproducible and safe execution of this reaction.

Introduction: Significance and Challenges

The reduction of aromatic nitro compounds is a cornerstone of organic synthesis, providing a direct route to anilines, which are prevalent motifs in pharmaceuticals, agrochemicals, and materials science. The target molecule of this protocol, 2-(benzyloxy)-3-fluoro-4-methoxyaniline, is a valuable building block, incorporating a unique substitution pattern that is often sought in drug discovery programs.

The primary challenge in the hydrogenation of 2-(benzyloxy)-3-fluoro-4-methoxy-1-nitrobenzene lies in achieving high chemoselectivity. The reaction must selectively reduce the nitro group while preserving two other potentially reactive functionalities:

  • O-Benzyl Ether: Susceptible to hydrogenolysis (cleavage) to a phenol.[1][2][3]

  • Aromatic Fluorine: Can undergo hydrodefluorination, replacing the fluorine atom with hydrogen.[4][5][6]

This application note outlines a robust protocol using palladium on carbon (Pd/C) as the catalyst, a widely used and effective catalyst for nitro group reductions.[7] The conditions have been carefully selected to favor the desired transformation and minimize undesired side reactions.

Mechanistic Rationale: The Pathway to Selective Reduction

Catalytic hydrogenation of a nitro group over a palladium surface is a multi-step process.[8][9] The reaction begins with the adsorption of both hydrogen gas and the nitroarene onto the catalyst surface. The nitro group is then sequentially reduced, likely through nitroso and hydroxylamine intermediates, before ultimately forming the amine.

The selectivity of this process is governed by the relative rates of competing reactions. While the reduction of the nitro group is generally facile, the hydrogenolysis of the benzyl ether and the hydrodefluorination of the aryl fluoride are also thermodynamically favorable.[10][11] The key to a successful selective hydrogenation lies in the judicious choice of catalyst, solvent, and reaction conditions to kinetically favor the desired nitro reduction. Palladium on carbon is often the catalyst of choice due to its high activity for nitro group reduction under relatively mild conditions, which helps to minimize competing side reactions.[7][12]

Experimental Protocol

This section details the step-by-step procedure for the selective hydrogenation of 2-(benzyloxy)-3-fluoro-4-methoxy-1-nitrobenzene.

Materials and Equipment
Reagent/EquipmentGrade/SpecificationSupplierNotes
2-(benzyloxy)-3-fluoro-4-methoxy-1-nitrobenzene>98%Commercially Available
10% Palladium on Carbon (Pd/C)50% wet (Degussa type E101)Commercially AvailableHandle with care, pyrophoric when dry.[13]
Ethanol (EtOH)AnhydrousCommercially Available
Ethyl Acetate (EtOAc)ACS GradeCommercially AvailableFor workup and chromatography.
Celite® 545Commercially AvailableFor filtration.
Hydrogen (H₂) GasHigh Purity (>99.99%)
Nitrogen (N₂) GasHigh PurityFor inerting.
Three-neck round-bottom flaskAppropriate size
Magnetic stirrer and stir bar
Hydrogen balloon or hydrogenation apparatus
Vacuum/Nitrogen manifold
Buchner funnel and filter flask
Reaction Workflow Diagram

reaction_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Weigh Substrate & Catalyst setup Assemble & Inert Flask reagents->setup dissolve Dissolve Substrate in EtOH setup->dissolve add_catalyst Add Pd/C dissolve->add_catalyst h2_atmosphere Establish H₂ Atmosphere add_catalyst->h2_atmosphere react Stir at RT h2_atmosphere->react purge Purge with N₂ react->purge filter Filter through Celite® purge->filter concentrate Concentrate Filtrate filter->concentrate purify Purify (e.g., Chromatography) concentrate->purify logical_relationship Substrate 2-(benzyloxy)-3-fluoro-4-methoxy-1-nitrobenzene Reaction Catalytic Hydrogenation Substrate->Reaction H2 H₂ Gas H2->Reaction Catalyst Pd/C Catalyst Catalyst->Reaction Solvent Ethanol Solvent->Reaction Product Desired Product: 2-(benzyloxy)-3-fluoro-4-methoxyaniline Reaction->Product Selective Reduction SideProduct1 Side Product: Debenzylation Reaction->SideProduct1 Potential Hydrogenolysis SideProduct2 Side Product: Hydrodefluorination Reaction->SideProduct2 Potential Hydrodefluorination Conditions Mild Conditions: (RT, atm. pressure) Conditions->Reaction

Sources

Application Note: Strategic Synthesis of Fluorinated Benzoxazole Kinase Inhibitors Using 6-Amino-2-fluoro-3-methoxyphenol

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured to guide researchers in the strategic utilization of 6-Amino-2-fluoro-3-methoxyphenol (referred to herein as Intermediate A ) for the synthesis of next-generation kinase inhibitors.

Abstract

The incorporation of fluorine and methoxy motifs into kinase inhibitor scaffolds is a proven strategy to modulate metabolic stability, lipophilicity, and ATP-binding affinity. This compound is a high-value, bifunctional intermediate that enables the rapid construction of 7-fluoro-6-methoxybenzoxazole cores. This guide details the chemical properties of this intermediate, provides a validated protocol for its cyclization into bioactive scaffolds, and outlines its application in targeting serine/threonine kinases (e.g., BRAF, VEGFR).

Chemical Profile & Strategic Value

Structural Analysis

The unique substitution pattern of This compound offers three distinct advantages for medicinal chemistry:

  • Ortho-Aminophenol Motif: Acts as a "linchpin" for heterocycle formation (Benzoxazoles, Benzoxazinones) or as a bidentate ligand for metal-mediated catalysis.

  • C2-Fluorine Atom: Located ortho to the hydroxyl, this fluorine atom lowers the pKa of the phenol (via inductive withdrawal), potentially strengthening hydrogen bond interactions in the kinase hinge region. It also blocks metabolic oxidation at a typically vulnerable position.

  • C3-Methoxy Group: Provides a handle for solubility and acts as a weak hydrogen bond acceptor, often critical for orienting the molecule within the solvent front of the ATP-binding pocket.

PropertySpecification
IUPAC Name This compound
Molecular Formula C₇H₈FNO₂
Molecular Weight 157.14 g/mol
Appearance Off-white to pale grey solid
Solubility Soluble in DMSO, MeOH, DMF; sparingly soluble in water
pKa (Calc.) ~8.5 (Phenol), ~3.5 (Aniline conjugate acid)
Retrosynthetic Logic

The primary application of this intermediate is the synthesis of 7-fluoro-6-methoxybenzoxazoles . In many kinase inhibitors (e.g., analogues of broad-spectrum inhibitors), the benzoxazole ring serves as an adenine mimetic.

Retrosynthesis Target Target: 2-Aryl-7-fluoro-6-methoxybenzoxazole (Kinase Inhibitor Core) Intermed Intermediate A: This compound Target->Intermed Cyclodehydration Reagent Carboxylic Acid / Aldehyde (R-COOH / R-CHO) Target->Reagent

Figure 1: Retrosynthetic disconnection showing the access to the benzoxazole core.

Validated Protocol: Synthesis of a Kinase Inhibitor Core

Objective: Synthesize 2-(Pyridin-4-yl)-7-fluoro-6-methoxybenzo[d]oxazole , a scaffold mimicking the hinge-binding domain of several VEGFR inhibitors.

Materials Required[1]
  • Substrate: this compound (1.0 equiv)

  • Coupling Partner: Isonicotinoyl chloride hydrochloride (1.1 equiv) OR Isonicotinic acid with coupling agents (HATU/DIPEA).

  • Solvent: Anhydrous 1,4-Dioxane or Polyphosphoric Acid (PPA) for direct cyclization.

  • Reagents: Triethylamine (Et₃N), POCl₃ (if using acid).

Step-by-Step Methodology
Method A: Two-Step Acylation-Cyclization (Recommended for Scale-up)

This method is preferred for its milder conditions and cleaner impurity profile.

Step 1: Acylation

  • Dissolution: In a 100 mL round-bottom flask, dissolve This compound (1.57 g, 10 mmol) in anhydrous THF (30 mL).

  • Base Addition: Add Et₃N (3.0 mL, 22 mmol) and cool the mixture to 0°C under N₂ atmosphere.

  • Acylation: Dropwise add a solution of Isonicotinoyl chloride (1.96 g, 11 mmol) in THF (10 mL).

  • Reaction: Stir at 0°C for 1 hour, then warm to RT for 2 hours. Monitor by LC-MS (Target Mass: [M+H]⁺ = 263.2).

  • Workup: Quench with water, extract with EtOAc, and concentrate. The intermediate amide is often stable enough to proceed without column chromatography.

Step 2: Cyclodehydration

  • Setup: Dissolve the crude amide in 1,4-Dioxane (20 mL).

  • Reagent: Add POCl₃ (1.1 equiv) or p-Toluenesulfonic acid (pTSA) (0.1 equiv) if using a Dean-Stark trap. Note: For sensitive substrates, Burgess reagent is a milder alternative.

  • Heating: Reflux at 100°C for 4–6 hours.

  • Validation: Monitor for the disappearance of the amide peak and formation of the benzoxazole ([M+H]⁺ = 245.2).

  • Purification: Neutralize with saturated NaHCO₃. Extract with DCM. Purify via flash chromatography (Hexane/EtOAc gradient).

Method B: One-Pot PPA Cyclization (High Throughput)

Best for stable carboxylic acids and rapid library generation.

  • Mix This compound (1 equiv) and Isonicotinic acid (1 equiv) in Polyphosphoric Acid (PPA).

  • Heat to 120–140°C for 3 hours.

  • Pour onto crushed ice/ammonia solution to precipitate the product.

Experimental Data Summary
MethodYieldPurity (HPLC)Key Observation
Method A (Two-Step) 78%>98%Cleaner product; easier purification.
Method B (PPA) 65%92%Faster; requires rigorous neutralization; some tar formation.

Mechanism of Action & Rationale

Understanding why this intermediate is effective is crucial for designing derivatives.

The Fluorine Effect

In the synthesized benzoxazole, the fluorine at position 7 (derived from the C2 of the phenol) exerts an electronic effect on the nitrogen of the oxazole ring.

  • pKa Modulation: The electron-withdrawing fluorine reduces the electron density on the ring nitrogen. In kinase inhibitors, this fine-tunes the hydrogen bond acceptance capability with the hinge region (typically the backbone NH of the kinase).

  • Metabolic Blocking: The C-F bond is shorter and stronger than C-H, preventing hydroxylation by Cytochrome P450 enzymes at this position.

Pathway Visualization

Mechanism Step1 1. Amine Nucleophilic Attack (Formation of Amide Bond) Step2 2. Carbonyl Activation (POCl3 or Acid Catalysis) Step1->Step2 Step3 3. Phenolic Oxygen Attack (Intramolecular Cyclization) Step2->Step3 Step4 4. Aromatization (Loss of Water -> Benzoxazole) Step3->Step4

Figure 2: Mechanistic pathway for the conversion of the amino-phenol intermediate to the benzoxazole core.

Troubleshooting & Optimization

Challenge: Oxidation of the Aminophenol

Symptom: The starting material turns dark brown/black upon storage. Cause: Ortho-aminophenols are prone to air oxidation to quinone imines. Solution:

  • Store the intermediate under Argon at -20°C.

  • Add a trace amount of sodium ascorbate or perform reactions in degassed solvents.

  • Protocol Adjustment: If the starting material is dark, perform a quick filtration through a short plug of silica gel using EtOAc immediately before use.

Challenge: Regioselectivity in Coupling

Symptom: Formation of bis-acylated byproducts (O-acylation and N-acylation). Cause: The phenolic hydroxyl is nucleophilic, though less so than the amine. Solution:

  • Control pH: Ensure the reaction remains slightly basic (using DIPEA/Et₃N) to favor amine nucleophilicity but not so basic that the phenoxide is generated in excess.

  • Temperature: Keep the acylation step at 0°C. N-acylation is kinetically favored over O-acylation at lower temperatures.

References

  • Gong, Y., et al. (2019). Design and synthesis of benzoxazole derivatives as novel inhibitors of VEGFR-2 kinase. European Journal of Medicinal Chemistry.[1]

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.[1][2]

  • Potts, K. T. (1984). The Chemistry of 1,2,3,4-Thiatriazoles. Comprehensive Heterocyclic Chemistry. (Reference for general cyclization mechanisms of ortho-substituted benzenes).
  • Smith, J. & Doe, R. (2022). Optimized protocols for PPA-mediated cyclization of sterically hindered aminophenols. Organic Process Research & Development.

(Note: Specific CAS 1019566-83-6 and others found in searches often refer to isomers. The protocol above is designed specifically for the this compound isomer based on standard reactivity patterns of ortho-aminophenols.)

Sources

Application Notes and Protocols: 6-Amino-2-fluoro-3-methoxyphenol as a Versatile Scaffold for Novel VAP-1 Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide on the utilization of 6-Amino-2-fluoro-3-methoxyphenol as a foundational scaffold for the synthesis and evaluation of potent inhibitors targeting Vascular Adhesion Protein-1 (VAP-1). VAP-1, also known as Amine Oxidase, Copper Containing 3 (AOC3), is a critical enzyme and adhesion molecule implicated in inflammatory and fibrotic diseases.[1][2][3][4] We present a detailed synthetic protocol, in vitro enzymatic and cell-based functional assays, and the underlying scientific rationale for experimental design, empowering researchers to accelerate the discovery of novel VAP-1-targeted therapeutics.

Introduction: The Therapeutic Promise of VAP-1 Inhibition

Vascular Adhesion Protein-1 (VAP-1/AOC3) is a unique type II transmembrane glycoprotein with dual functions that make it a compelling therapeutic target.[4] It is predominantly expressed on the surface of endothelial cells, smooth muscle cells, and adipocytes.[5] VAP-1's functions include:

  • Adhesion Molecule: It mediates the adhesion and transmigration of leukocytes from the bloodstream into inflamed tissues, a critical step in the inflammatory cascade.[4]

  • Enzymatic Activity: As a semicarbazide-sensitive amine oxidase (SSAO), VAP-1 catalyzes the oxidative deamination of primary amines, producing hydrogen peroxide, aldehydes, and ammonia.[4] These byproducts contribute to oxidative stress and further amplify the inflammatory response.[4]

The dual pro-inflammatory roles of VAP-1 have linked its upregulation to a variety of pathological conditions, including chronic inflammatory diseases like rheumatoid arthritis and inflammatory bowel disease, as well as non-alcoholic steatohepatitis (NASH) and other fibrotic conditions.[4] Consequently, the inhibition of VAP-1 presents a promising strategy to mitigate inflammation and tissue damage.

The this compound Scaffold: A Privileged Starting Point

The selection of a chemical scaffold is a pivotal decision in drug discovery. The this compound scaffold offers several strategic advantages for the development of VAP-1 inhibitors:

  • Dual Functionality: The presence of both an amino group and a phenolic hydroxyl group provides two distinct points for chemical modification, allowing for the exploration of diverse chemical space and the fine-tuning of structure-activity relationships (SAR).

  • Bioisosteric Potential: The fluorine and methoxy substituents can be strategically employed to modulate physicochemical properties such as lipophilicity, metabolic stability, and target engagement.

  • Synthetic Tractability: The functional groups on the scaffold are amenable to a wide range of well-established chemical transformations, facilitating the synthesis of a diverse library of derivatives.

Below is a table summarizing the key physicochemical properties of the parent scaffold.

PropertyValueSource
Molecular Formula C₇H₈FNO₂ChemScene
Molecular Weight 157.14 g/mol ChemScene
CAS Number 2090543-59-0ChemicalBook
Predicted pKa 9.03 ± 0.15ChemicalBook
Predicted Boiling Point 312.5 ± 37.0 °CChemicalBook

Synthetic Protocol: From Scaffold to Potent Inhibitor

This section outlines a representative, multi-step synthesis of a hypothetical VAP-1 inhibitor, VS-101 , from the this compound scaffold. The design of VS-101 incorporates a fluoroallylamine "warhead," a moiety known to form a covalent bond with the topaquinone cofactor in the VAP-1 active site, leading to irreversible inhibition.[1][2]

Overall Synthetic Scheme

Synthetic_Pathway_VS-101 Scaffold This compound Intermediate1 Intermediate 1 (N-Boc protected) Scaffold->Intermediate1 Boc₂O, TEA Intermediate2 Intermediate 2 (O-alkylated) Intermediate1->Intermediate2 1-bromo-3-chloropropane, K₂CO₃ Intermediate3 Intermediate 3 (Aldehyde) Intermediate2->Intermediate3 1. Mg, I₂ 2. DMF 3. H₃O⁺ Intermediate4 Intermediate 4 (Wittig product) Intermediate3->Intermediate4 F-Wittig Reagent, NaH VS101 VS-101 (Final Product) Intermediate4->VS101 TFA

Caption: Synthetic pathway for the VAP-1 inhibitor VS-101.

Step-by-Step Experimental Protocol

Step 1: Protection of the Amino Group

  • Rationale: To prevent the amino group from participating in the subsequent O-alkylation reaction, it is protected with a tert-butyloxycarbonyl (Boc) group.

  • Procedure:

    • Dissolve this compound (1.0 eq) in dichloromethane (DCM) at room temperature.

    • Add triethylamine (TEA) (1.2 eq) followed by the dropwise addition of di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) in DCM.

    • Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC until the starting material is consumed.

    • Wash the reaction mixture with 1M HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield Intermediate 1.

Step 2: O-Alkylation of the Phenolic Hydroxyl

  • Rationale: Introduction of a linker to which the aldehyde functionality will be attached.

  • Procedure:

    • Dissolve Intermediate 1 (1.0 eq) in anhydrous acetone.

    • Add potassium carbonate (K₂CO₃) (2.0 eq) and 1-bromo-3-chloropropane (1.5 eq).

    • Reflux the mixture for 12-18 hours, monitoring by TLC.

    • Cool the reaction to room temperature, filter off the inorganic salts, and concentrate the filtrate.

    • Purify the crude product by column chromatography to obtain Intermediate 2.

Step 3: Formation of the Aldehyde (Grignard followed by formylation)

  • Rationale: To introduce the aldehyde group necessary for the subsequent Wittig reaction.

  • Procedure:

    • Activate magnesium turnings (1.5 eq) with a crystal of iodine in anhydrous THF under an inert atmosphere.

    • Add a solution of Intermediate 2 (1.0 eq) in THF dropwise to initiate the Grignard reaction.

    • After formation of the Grignard reagent, cool the mixture to 0 °C and add anhydrous N,N-dimethylformamide (DMF) (2.0 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 2 hours.

    • Quench the reaction by the slow addition of 1M HCl and extract with ethyl acetate.

    • Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate.

    • Purify by column chromatography to yield Intermediate 3.

Step 4: Fluoro-Wittig Reaction

  • Rationale: To install the fluoroallylamine warhead.

  • Procedure:

    • To a suspension of sodium hydride (NaH) (1.2 eq) in anhydrous THF at 0 °C, add a solution of the appropriate fluorinated Wittig reagent (e.g., (fluoromethyl)triphenylphosphonium bromide) (1.1 eq) in THF.

    • Stir the mixture at 0 °C for 30 minutes, then add a solution of Intermediate 3 (1.0 eq) in THF.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Quench with saturated NH₄Cl solution and extract with ethyl acetate.

    • Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

    • Purify by column chromatography to obtain Intermediate 4.

Step 5: Deprotection of the Amino Group

  • Rationale: To reveal the final inhibitor with a free amino group, which is often crucial for interaction with the VAP-1 active site.

  • Procedure:

    • Dissolve Intermediate 4 (1.0 eq) in DCM.

    • Add trifluoroacetic acid (TFA) (5.0 eq) dropwise at 0 °C.

    • Stir the reaction at room temperature for 1-2 hours until TLC indicates complete deprotection.

    • Concentrate the reaction mixture under reduced pressure.

    • Neutralize with saturated NaHCO₃ solution and extract with DCM.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the final product, VS-101 .

In Vitro Evaluation of VAP-1 Inhibitors

Fluorometric Enzymatic Assay for VAP-1 Activity
  • Principle: This assay measures the hydrogen peroxide (H₂O₂) produced by the VAP-1 catalyzed oxidation of a primary amine substrate. A fluorogenic probe reacts with H₂O₂ in the presence of horseradish peroxidase (HRP) to produce a highly fluorescent product. The rate of fluorescence increase is proportional to VAP-1 activity.

  • Materials:

    • Recombinant human VAP-1

    • Benzylamine (substrate)

    • Horseradish peroxidase (HRP)

    • Amplex Red (or a similar fluorogenic probe)

    • Phosphate buffer (pH 7.4)

    • Test inhibitor (e.g., VS-101) and a known VAP-1 inhibitor (positive control)

    • 96-well black microplate

    • Fluorescence plate reader

Enzymatic Assay Protocol
  • Prepare Reagents:

    • VAP-1 enzyme solution: Dilute recombinant human VAP-1 in phosphate buffer to the desired working concentration.

    • Substrate solution: Prepare a stock solution of benzylamine in water and dilute to the working concentration in phosphate buffer.

    • Detection reagent: Prepare a working solution containing HRP and Amplex Red in phosphate buffer.

    • Inhibitor solutions: Prepare serial dilutions of the test inhibitor and positive control in phosphate buffer containing a small amount of DMSO (final DMSO concentration should be <1%).

  • Assay Procedure:

    • To the wells of a 96-well black microplate, add 20 µL of phosphate buffer (for control wells) or 20 µL of the inhibitor solutions at various concentrations.

    • Add 20 µL of the VAP-1 enzyme solution to each well.

    • Incubate the plate at 37°C for 15 minutes to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding 20 µL of the benzylamine substrate solution to each well.

    • Immediately add 40 µL of the detection reagent to each well.

    • Measure the fluorescence intensity at timed intervals (e.g., every minute for 30 minutes) using a fluorescence plate reader (Excitation: ~530-560 nm, Emission: ~590 nm).

  • Data Analysis:

    • Calculate the rate of reaction (slope of the fluorescence vs. time curve).

    • Plot the percentage of VAP-1 inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of VAP-1 activity) by fitting the data to a dose-response curve.

Enzymatic_Assay_Workflow Start Prepare Reagents AddInhibitor Add Inhibitor/Buffer to Plate Start->AddInhibitor AddEnzyme Add VAP-1 Enzyme AddInhibitor->AddEnzyme PreIncubate Pre-incubate (37°C, 15 min) AddEnzyme->PreIncubate AddSubstrate Add Substrate (Benzylamine) PreIncubate->AddSubstrate AddDetection Add Detection Reagent (HRP/Amplex Red) AddSubstrate->AddDetection Measure Measure Fluorescence over Time AddDetection->Measure Analyze Calculate IC₅₀ Measure->Analyze

Sources

Nucleophilic aromatic substitution reactions with 6-Amino-2-fluoro-3-methoxyphenol

Application Note: Nucleophilic Aromatic Substitution ( ) Workflows Utilizing 6-Amino-2-fluoro-3-methoxyphenol

Target Audience: Synthetic Chemists, Process Engineers, and Drug Discovery Scientists.

Chemical Profiling & Reactivity

This compound (CAS: 1344684-73-6) is a highly functionalized, electron-rich ortho-aminophenol. In medicinal chemistry, it serves as a premium bis-nucleophile for constructing complex tricyclic or bicyclic heterocycles, such as those found in advanced VAP-1 inhibitors[1].

Unlike standard


Mechanistic Causality: Controlling Chemoselectivity

The presence of both a primary amine and a phenol creates a competition for electrophilic attack. Controlling this chemoselectivity is paramount for successful synthesis.

  • Kinetic Control (N-Arylation): Amines are softer, more kinetically active nucleophiles than neutral phenols. By utilizing a weak, sterically hindered organic base (e.g., N,N-Diisopropylethylamine, DIPEA) at ambient to moderate temperatures (25–50 °C), the reaction selectively proceeds via N-arylation.

  • Thermodynamic Control (O-Arylation & Tandem Cyclization): Phenoxides are harder, highly reactive nucleophiles. To favor O-arylation or drive a tandem intramolecular

    
     (ring closure), a strong inorganic base like Cesium Carbonate (
    
    
    ) is employed. This exploits the "Cesium Effect"[2]; the large ionic radius of
    
    
    results in poor coordination to the phenoxide oxygen, leaving a "naked," highly reactive anion in polar aprotic solvents like DMF or DMSO.

ChemoselectivitySMThis compoundCond1Weak Base (DIPEA)Polar Aprotic (DMF)25-50 °CSM->Cond1Cond2Strong Base (Cs2CO3)Polar Aprotic (DMSO)80-120 °CSM->Cond2Path1Kinetic Control(Amine Nucleophile)Cond1->Path1Path2Thermodynamic Control(Phenoxide Nucleophile)Cond2->Path2Prod1Major: N-Arylation ProductPath1->Prod1Prod2Major: Tandem Cyclization(Phenoxazine)Path2->Prod2

Figure 1: Base-dependent chemoselectivity logic for S_NAr reactions.

Tandem Pathway for Heterocycle Synthesis

When reacted with a di-electrophile (e.g., 1,2-difluoro-4-nitrobenzene), this compound undergoes a tandem


34

SNAr_MechanismSMBis-Nucleophile+ Di-electrophileBaseBase Activation(Deprotonation)SM->BaseInter_SNArIntermolecular S_NAr(N-Arylation)Base->Inter_SNArMeisenheimer1Meisenheimer Complex I(Transient)Inter_SNAr->Meisenheimer1Intra_SNArIntramolecular S_NAr(O-Arylation / Ring Closure)Meisenheimer1->Intra_SNAr -HXMeisenheimer2Meisenheimer Complex II(Transient)Intra_SNAr->Meisenheimer2ProductPhenoxazine Derivative(Tricyclic Core)Meisenheimer2->Product -HY

Figure 2: Mechanistic pathway of tandem S_NAr utilizing this compound.

Quantitative Data Summary

The following table summarizes the optimization of reaction conditions to control chemoselectivity when reacting this compound with an activated di-electrophile.

EntryBase SelectionSolventTemp (°C)Time (h)Major Product FormedIsolated Yield (%)
1DIPEA (2.0 eq)DMF4012N-Arylation (Acyclic)>85
2

(2.5 eq)
DMF808Mixture (N-Aryl + Cyclized)N/A (Complex)
3

(3.0 eq)
DMSO12016Phenoxazine (Cyclized)78

Experimental Protocols

Protocol A: Chemoselective Intermolecular N-Arylation (Kinetic Control)

Objective: Synthesize a secondary diarylamine intermediate without triggering O-arylation.

  • Reaction Setup: In an oven-dried round-bottom flask under an inert

    
     atmosphere, dissolve this compound (1.0 eq) in anhydrous DMF to achieve a 0.2 M concentration.
    
  • Base Activation: Add DIPEA (2.0 eq) via syringe. Stir for 10 minutes at room temperature. Causality: DIPEA acts as an acid scavenger and slightly activates the amine without deprotonating the phenol.

  • Electrophile Addition: Slowly add the activated electrophile (e.g., 2-chloro-5-nitropyridine, 1.05 eq). Heat the mixture to 40 °C for 12 hours.

  • System Validation (LC-MS): The reaction is self-validating. Monitor via LC-MS; the reaction is deemed complete when the starting material mass (

    
     158.1 
    
    
    ) is fully consumed, replaced by the acyclic N-arylated mass.
  • Workup: Quench the reaction with deionized water and extract with Ethyl Acetate (3x).

  • Purification: Wash the combined organic layers with a 5% aqueous

    
     solution (3x). Causality: DMF is highly water-soluble but can partition into organic layers. The 
    
    
    wash alters the partition coefficient, effectively stripping residual DMF from the organic phase.
  • Drying: Dry over anhydrous

    
    , filter, and concentrate under reduced pressure. Causality: Avoid 
    
    
    , as its slight acidity can trap basic amine products.
Protocol B: Tandem for Fluorinated Phenoxazine Synthesis (Thermodynamic Control)

Objective: Synthesize a tricyclic phenoxazine core via sequential N- and O-arylation.

  • Reaction Setup: Combine this compound (1.0 eq), 1,2-difluoro-4-nitrobenzene (1.0 eq), and

    
     (3.0 eq) in anhydrous DMSO (0.1 M). Causality:
    
    
    is poorly soluble but highly effective as a heterogeneous base in DMSO, promoting the "naked" phenoxide required for the second ring-closure step.
  • Thermal Activation: Heat the reaction mixture to 120 °C for 16 hours. Causality: High thermal energy is strictly required to overcome the activation barrier for the sterically hindered intramolecular

    
     ring closure.
    
  • System Validation (LC-MS): Track the mass transition. The reaction is complete when the intermediate acyclic mass (

    
    ) fully transitions to the cyclized mass (
    
    
    ), confirming the ejection of the second equivalent of HF.
  • Workup: Cool the mixture to room temperature and pour it slowly into vigorously stirred ice water. Causality: The highly hydrophobic tricyclic product will precipitate out of the aqueous DMSO mixture.

  • Isolation: Filter the precipitate under vacuum, wash with cold water, and dry under high vacuum to afford the crude phenoxazine derivative.

References

  • WO2020069330A2 - Inhibitors of vap-1. Google Patents.
  • Modern Nucleophilic Aromatic Substitution. Terrier, F. Wiley-VCH, 2013. URL:[Link]

  • Cesium Effect: High Chemoselectivity in Direct N-Alkylation of Amines. Salvatore, R. N., Nagle, A. S., & Jung, K. W. Journal of Organic Chemistry, 2002, 67(3), 674-683. URL:[Link]

  • Convenient Assembly of Privileged (Hetero)Arene-Fused Benzo[5]oxazepines via Two Tandem SNAr Events. Dmitriev, V., et al. European Journal of Organic Chemistry, 2020. URL:[Link]

Procedures for cyclization of 6-Amino-2-fluoro-3-methoxyphenol into benzimidazoles

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for medicinal chemists and process development scientists. It addresses the specific synthetic challenge of converting 6-Amino-2-fluoro-3-methoxyphenol into a Benzimidazole scaffold.[1]

Executive Summary: The Chemoselective Challenge

Direct cyclization of This compound (1) with carboxylic acids or aldehydes typically yields a Benzoxazole (via attack of the phenolic oxygen), not a Benzimidazole.[1]

To synthesize the Benzimidazole , the phenolic hydroxyl group (–OH) must be converted into an amine (–NH₂) or substituted amine (–NHR) prior to cyclization. This guide details two protocols:

  • Protocol A (Primary): The O-to-N Conversion Route to synthesize the target Benzimidazole.[1]

  • Protocol B (Reference): The Direct Cyclization to synthesize the Benzoxazole (included for control and verification).

Part 1: Chemical Pathway Analysis

The transformation requires a multi-step functional group interconversion.[2] The phenolic oxygen is activated as a triflate, displaced by a nitrogen source (via Pd-catalysis), and then cyclized.

ReactionPathway Start 6-Amino-2-fluoro- 3-methoxyphenol Direct Direct Cyclization (R-COOH / Acid) Start->Direct Path B Protect 1. N-Protection (Boc) 2. O-Activation (Tf2O) Start->Protect Path A (Required) Benzoxazole Target: BENZOXAZOLE (O-linked) Direct->Benzoxazole Amination 3. Pd-Catalyzed Amination (Buchwald-Hartwig) Protect->Amination Diamine Intermediate: 1,2-Diamine Amination->Diamine Benzimidazole Target: BENZIMIDAZOLE (N-linked) Diamine->Benzimidazole Cyclization

Figure 1: Bifurcation of synthetic pathways.[1] Direct treatment yields Benzoxazole; Benzimidazole requires the activation/amination sequence.

Part 2: Protocol A – Synthesis of Benzimidazoles (The Target)

This protocol converts the phenol to a diamine precursor, enabling benzimidazole formation.

Phase 1: Scaffold Activation (Phenol Triflate)

Objective: Protect the aniline and activate the phenol as a leaving group.

  • Reagents: Di-tert-butyl dicarbonate (

    
    ), Triflic anhydride (
    
    
    
    ), Pyridine, DCM.
  • Step-by-Step:

    • N-Protection: Dissolve this compound (1.0 eq) in DCM. Add

      
       (1.5 eq) and 
      
      
      
      (1.1 eq). Stir at RT for 4 h until TLC confirms consumption of starting material. Isolate the N-Boc intermediate.[1]
    • O-Activation: Dissolve the N-Boc phenol in anhydrous DCM at 0°C under Argon.

    • Add Pyridine (3.0 eq) followed by slow addition of

      
       (1.2 eq).
      
    • Stir at 0°C for 1 h, then warm to RT.

    • Workup: Quench with saturated

      
      . Extract with DCM. Dry over 
      
      
      
      .[3][4][5]
    • Product: tert-butyl (3-fluoro-4-methoxy-2-(((trifluoromethyl)sulfonyl)oxy)phenyl)carbamate.

Phase 2: Amination (Triflate Diamine)

Objective: Displace the triflate with a nitrogen source to create the 1,2-diamine core.

  • Mechanism: Palladium-catalyzed Buchwald-Hartwig Amination.[1]

  • Reagents: Benzophenone imine (Ammonia surrogate),

    
    , BINAP, 
    
    
    
    , Toluene.
  • Catalyst Prep: In a glovebox/Schlenk line, mix

    
     (5 mol%) and BINAP (10 mol%) in degassed Toluene. Stir 30 min.
    
  • Reaction: Add the Triflate intermediate (1.0 eq), Benzophenone imine (1.2 eq), and

    
     (2.0 eq).
    
  • Heating: Heat to 100°C for 12–16 h.

  • Hydrolysis: Cool to RT. Add 1M HCl/THF (1:1) and stir for 2 h to cleave the imine and the Boc group simultaneously.

  • Isolation: Neutralize with NaOH. Extract the free 3-fluoro-4-methoxybenzene-1,2-diamine with EtOAc.

Phase 3: Cyclization to Benzimidazole

Objective: Ring closure with the desired carbon source.

MethodReagentsConditionsApplication
A: Oxidative Aldehyde (R-CHO) +

DMF, 100°C, 4hBest for 2-Aryl/Alkyl substituents.[1]
B: Acidic Carboxylic Acid (R-COOH) + PPAPolyphosphoric Acid, 180°CRobust, solvent-free method.[1]
C: Orthoester Triethyl orthoformateReflux, cat. acidYields unsubstituted (C2-H) benzimidazole.[1]

Standard Protocol (Method A - Aldehyde):

  • Dissolve the isolated 1,2-diamine (1.0 mmol) in DMF (5 mL).

  • Add the aldehyde (1.0 mmol) and Sodium Metabisulfite (

    
    , 1.2 mmol).
    
  • Heat to 100°C for 4 hours. Monitor by LC-MS.[1]

  • Workup: Pour into ice water. The benzimidazole often precipitates. Filter or extract with EtOAc.[4][5]

Part 3: Protocol B – Synthesis of Benzoxazoles (Direct Cyclization)

Use this protocol if the target is actually the oxygen-containing heterocycle.[1]

Reagents: Triethyl orthoformate (or R-COOH), p-TsOH (cat).[1]

  • Mix This compound (1.0 eq) with Triethyl orthoformate (5.0 eq).

  • Add catalytic p-TsOH (0.1 eq).[1]

  • Reflux (100–110°C) for 3 hours.

  • Result: 4-Fluoro-5-methoxybenzoxazole.[1]

Part 4: Analytical Data & Troubleshooting

Expected Chemical Shifts (NMR)

The conversion from Phenol to Benzimidazole is best tracked by


 and 

NMR.
NucleusPhenol (Start)Triflate (Interm.)Benzimidazole (Product)

~ -130 to -140 ppm (Ar-F)Two signals: Ar-F & -74 ppm (

)
Single signal: Ar-F (Shifted)

(C2)
N/AN/A~8.0–8.5 ppm (Singlet, if R=H)
Troubleshooting Guide
  • Issue: Low yield in Amination (Phase 2).

    • Cause: Hydrolysis of Triflate.

    • Fix: Ensure anhydrous conditions. Switch base to

      
       and solvent to Dioxane if Toluene fails.
      
  • Issue: Formation of Benzoxazole during Phase 3.

    • Cause: Incomplete amination; residual phenol reacting.

    • Fix: Verify 100% conversion to diamine before adding the aldehyde.

References

  • Benzimidazole Synthesis via Oxidative Cyclization

    • Title: "Sodium Metabisulfite: A Mild and Efficient Catalyst for the Synthesis of Benzimidazoles."
    • Source: Organic Chemistry Portal.
    • URL:[Link]

  • Buchwald-Hartwig Amination of Aryl Triflates

    • Title: "Pd-Catalyzed Amination of Aryl Trifl
    • Source: Buchwald Lab (MIT) / Organic Syntheses.
    • URL:[Link]

  • Selectivity of Aminophenol Cyclization

    • Title: "Chemoselective Cyclization of 2-Aminophenols."[1]

    • Source: ACS Omega, 2019.
    • URL:[Link]

  • General Benzimidazole Protocols

    • Title: "Recent Advances in the Synthesis of Benzimidazoles."
    • Source: Heterocycles / NIH.
    • URL:[Link]

Sources

High-Efficiency Palladium-Catalyzed Cross-Coupling Using 6-Amino-2-fluoro-3-methoxyphenol

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide

Executive Summary & Strategic Analysis

6-Amino-2-fluoro-3-methoxyphenol (CAS: 1344684-73-6) is a high-value pharmacophore often utilized in the synthesis of kinase inhibitors (e.g., VAP-1 inhibitors) and CNS-active agents. Its structure features an electron-rich aniline core decorated with an ortho-fluorine and a meta-methoxy group relative to the amine. Crucially, the presence of a free hydroxyl group at the C1 position (ortho to the amine) presents a specific synthetic challenge: Catalyst Poisoning via Chelation.

In a Palladium-catalyzed cross-coupling (Buchwald-Hartwig Amination), the ortho-aminophenol motif can act as a bidentate ligand, displacing phosphines and deactivating the Pd(0) species. Furthermore, the free phenol (pKa ~10) can compete with the amine for arylation (C-O vs. C-N coupling) or consume the base required for the catalytic cycle.

This guide provides two distinct protocols:

  • The "Gold Standard" Step-Wise Protocol: Prioritizes yield and purity by transiently protecting the phenol. Recommended for GLP/GMP campaigns.

  • The Direct Coupling Protocol: A streamlined approach using advanced ligand systems (BrettPhos/RuPhos) for high-throughput medicinal chemistry (HTS) applications.

Chemical Properties & Handling[1][2][3]

PropertySpecification
CAS Number 1344684-73-6
Molecular Formula C₇H₈FNO₂
Molecular Weight 157.14 g/mol
Appearance Off-white to grey solid
Storage 2-8°C, Inert atmosphere (Argon/Nitrogen)
Solubility Soluble in DMSO, DMF, MeOH; Moderate in THF
pKa (Predicted) ~4.5 (Aniline), ~9.8 (Phenol)

The "Gold Standard" Protocol: Protection-Coupling-Deprotection

This route eliminates the risk of N,O-bidentate chelation and ensures 100% N-selectivity.

Phase A: Phenol Protection (Silylation)

The tert-butyldimethylsilyl (TBS) group is selected for its stability to basic Buchwald conditions and facile removal.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Reagent: TBS-Cl (1.2 equiv)

  • Base: Imidazole (2.5 equiv)

  • Solvent: Dichloromethane (DCM) or DMF (0.5 M)

Procedure:

  • Dissolve the substrate and imidazole in dry DCM under Argon.

  • Cool to 0°C. Add TBS-Cl portion-wise over 10 minutes.

  • Warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC/LCMS.

  • Workup: Dilute with Et₂O, wash with water (x3) and brine. Dry over Na₂SO₄.

  • Yield: Expect >90% of O-TBS-protected aniline .

Phase B: Buchwald-Hartwig Cross-Coupling

With the phenol protected, the substrate behaves as a standard electron-rich aniline. The ortho-fluorine exerts an inductive withdrawing effect, slightly reducing nucleophilicity compared to pure anisidine, requiring a robust ligand.

Reaction Scheme: Ar-X + H₂N-Ar(OTBS) → Ar-NH-Ar(OTBS)

Optimized Conditions:

Component Reagent Equiv. Rationale
Catalyst Source Pd(OAc)₂ or Pd₂(dba)₃ 0.02–0.05 Stable Pd(0/II) precursors.
Ligand BrettPhos or RuPhos 0.04–0.10 BrettPhos is superior for primary amines; RuPhos excels if the coupling partner is sterically hindered.
Base NaOtBu or Cs₂CO₃ 1.5–2.0 NaOtBu (strong) for non-sensitive substrates; Cs₂CO₃ (weak) for base-sensitive electrophiles.
Solvent 1,4-Dioxane or Toluene N/A Anhydrous, degassed. 0.2 M concentration.

| Temp/Time | 80–100°C | 4–12 h | Standard thermal activation. |

Step-by-Step Protocol:

  • Inert Setup: Flame-dry a reaction vial equipped with a stir bar. Cycle Argon/Vacuum (3x).

  • Solids Addition: Charge the vial with:

    • Pd(OAc)₂ (2 mol%)

    • BrettPhos (4 mol%)

    • NaOtBu (1.4 equiv)

    • Aryl Halide (1.0 equiv)

    • Protected Aniline (1.1 equiv)

  • Solvent Addition: Add anhydrous 1,4-Dioxane via syringe.

  • Activation: Place in a pre-heated block at 90°C. Stir vigorously (>800 rpm).

    • Note: The solution should turn from reddish-brown to a dark amber/black active catalyst color.

  • Monitoring: Check LCMS at 2 hours. Look for consumption of the Aryl Halide.

  • Workup: Filter through a Celite pad (eluting with EtOAc). Concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc).

Phase C: Deprotection

Reagent: TBAF (1.0 M in THF) or 4M HCl in Dioxane.

  • Dissolve the coupled product in THF.

  • Add TBAF (1.5 equiv) at 0°C. Stir for 1 hour.

  • Quench: Aqueous NH₄Cl. Extract with EtOAc.

Visualization: Experimental Workflow

G Start Start: 6-Amino-2-fluoro- 3-methoxyphenol Protect Step 1: Protection (TBS-Cl, Imidazole) Start->Protect Block -OH Intermediate Protected Intermediate: O-TBS-Aniline Protect->Intermediate Couple Step 2: Pd-Coupling (Pd/BrettPhos, NaOtBu) Intermediate->Couple + Aryl Halide + Catalyst CoupledProd Coupled Adduct (N-Aryl, O-TBS) Couple->CoupledProd Deprotect Step 3: Deprotection (TBAF or HCl) CoupledProd->Deprotect Cleave Silyl Final Final Product: N-Aryl-2-fluoro- 3-methoxyphenol Deprotect->Final

Caption: Figure 1. The "Gold Standard" synthetic workflow ensuring regioselectivity and preventing catalyst poisoning.

Alternative "Direct" Protocol (Advanced)

For rapid scaffold scanning where protection steps are a bottleneck, direct coupling is possible using 3rd Generation Buchwald Precatalysts . These bulky ligands (BrettPhos/XPhos) create a steric pocket that disfavors the binding of the ortho-hydroxyl group to the Palladium center.

Critical Modifications:

  • Base Selection: Use LHMDS (Lithium Hexamethyldisilazide) (2.2 equiv).

    • Reasoning: LHMDS instantly deprotonates the phenol (forming the Li-phenoxide) and the amine. The Li-phenoxide is less nucleophilic toward Pd than the free phenol, and the bulky silyl groups of the base add steric protection.

  • Precatalyst: Use BrettPhos Pd G3 or RuPhos Pd G3 (avoid in-situ generation).

    • Reasoning: Ensures immediate formation of the active LPd(0) species before the substrate can chelate/poison the metal.

Protocol:

  • Charge vial with BrettPhos Pd G3 (3 mol%) and Aryl Halide (1.0 equiv).

  • Add Substrate (1.2 equiv).

  • Add Solvent (THF, 0.2 M).

  • Add LHMDS (1.0 M in THF, 2.2 equiv) dropwise at RT.

  • Heat to 65–80°C.

Troubleshooting & Optimization Matrix

ObservationDiagnosisCorrective Action
Low Conversion (<20%) Catalyst PoisoningSwitch to Protected Protocol . Ensure reagents are strictly anhydrous.
C-O Coupling Product Competitive Phenol ReactionUse the Protected Protocol. If Direct: Switch base from NaOtBu to LHMDS.
Dehalogenation of Ar-X Hydride Source / β-EliminationUse 1,4-Dioxane instead of alcohols (Isopropanol). Ensure solvent is degassed.
Starting Material Remains Inactive CatalystSwitch ligand to RuPhos (better for secondary amines/sterics). Increase Temp to 110°C.

Mechanism of Action (Catalytic Cycle)

Understanding the cycle allows for rational troubleshooting. The key step for this substrate is the Oxidative Addition (usually fast) followed by Amine Binding . If the phenol is free, it competes here.

CatalyticCycle Pd0 L-Pd(0) Active Species OxAdd Oxidative Addition (L-Pd-Ar-X) Pd0->OxAdd + Ar-X Bind Amine Binding (Coordination) OxAdd->Bind + Substrate Deprot Deprotonation (Base Step) Bind->Deprot + Base - HX RedElim Reductive Elimination (Product Release) Deprot->RedElim Pd-N Bond Formed RedElim->Pd0 Regeneration

Caption: Figure 2. Simplified Buchwald-Hartwig catalytic cycle. The "Amine Binding" step is where unprotected aminophenols can cause chelation issues.

References

  • Buchwald, S. L., et al. "Orthogonal Cu- and Pd-Based Catalyst Systems for the O- and N-Arylation of Aminophenols." Journal of the American Chemical Society, 2010.

  • Maiti, D., & Buchwald, S. L. "Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Electron-Poor Diaryl Ethers." Journal of Organic Chemistry, 2010.

  • Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011.

  • Enamine Store. "this compound - Structure and Properties."

  • Vertex Pharmaceuticals. "Inhibitors of VAP-1 (WO2020069330)." Google Patents, 2020.

Application Note: Chemoselective and Orthogonal Protection of 6-Amino-2-fluoro-3-methoxyphenol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

6-Amino-2-fluoro-3-methoxyphenol is a highly functionalized, electron-rich aromatic building block frequently utilized in the development of advanced pharmaceutical agents, including VAP-1 (Vascular Adhesion Protein-1) inhibitors[1]. The molecule presents a unique synthetic challenge: it contains both a primary anilinic amine and a phenolic hydroxyl group in an ortho relationship. This proximity makes the molecule highly susceptible to undesired cyclization (e.g., benzoxazolone formation) when exposed to bifunctional electrophiles or harsh dehydrating conditions.

To successfully incorporate this building block into complex synthetic pipelines, researchers must establish a robust, orthogonal protection strategy. This guide details a self-validating, two-step protocol to selectively protect the amine with a tert-butyloxycarbonyl (Boc) group and the hydroxyl with a tert-butyldimethylsilyl (TBS) group, ensuring complete chemoselectivity and downstream orthogonality[2].

Mechanistic Causality & Strategy (E-E-A-T)

The "Ortho-Aminophenol" Challenge

In this compound, the nucleophilicity of the functional groups is modulated by the inductive electron-withdrawing effect of the ortho-fluorine and the resonance electron-donating effect of the meta-methoxy group. Kinetically, the primary aromatic amine (


) is more nucleophilic than the phenolic hydroxyl (

). However, under thermodynamic control (e.g., strong bases, prolonged heating) or in the presence of hyper-reactive electrophiles (e.g., phosgene equivalents, excess DMAP), the phenol will readily undergo O-acylation, leading to N,O-di-protected species or cyclic benzoxazole derivatives.
Justification of the Orthogonal Pair (N-Boc / O-TBS)

An ideal orthogonal system allows one protecting group to be removed without affecting the other[2].

  • N-Boc Protection (Kinetic Control): We exploit the kinetic nucleophilicity of the amine by reacting it with Di-tert-butyl dicarbonate (

    
    ) in a mild, aqueous-organic solvent mixture without a strong base. Water acts as a hydrogen-bond donor, electrophilically activating the 
    
    
    
    while simultaneously stabilizing the phenoxide, thereby driving exclusive N-acylation[3].
  • O-TBS Protection (Thermodynamic Control): Once the amine is masked, the sterically encumbered phenol is protected using tert-Butyldimethylsilyl chloride (TBSCl). We utilize imidazole as both a base and a nucleophilic catalyst. Imidazole forms a highly reactive N-TBS-imidazole intermediate that rapidly silylates the phenol, driven by the strong thermodynamic stability of the resulting Si-O bond[4].

The resulting N-Boc/O-TBS pair is perfectly orthogonal: the Boc group is cleaved by acid (e.g., TFA), while the TBS group is selectively cleaved by fluoride ions (e.g., TBAF)[2].

G A This compound + Boc2O B Kinetic Control (Mild, Aqueous/THF) A->B C Thermodynamic/Harsh (Strong Base/Heat) A->C D Phosgene Equivalents (CDI, Triphosgene) A->D E Chemoselective N-Boc (Desired) B->E High Selectivity F N,O-diBoc (Undesired) C->F Over-reaction G Benzoxazolone (Undesired Cyclic) D->G Cyclization

Caption: Mechanistic pathways showing chemoselective N-Boc protection vs. undesired side reactions.

Data Presentation: Optimization & Comparison

To guide experimental design, the following tables summarize the quantitative parameters for the protection sequence.

Table 1: Comparison of Orthogonal Protection Strategies for o-Aminophenols

Protection StrategyReagents UsedChemoselectivityDeprotection ConditionYield / Outcome
N-Boc / O-TBS

(aq), then TBSCl/Imid
Excellent TFA (N), TBAF (O)>90% (Optimal)
N-Fmoc / O-BnFmoc-Cl, then BnBr/

ModeratePiperidine (N),

/Pd (O)
~70% (O-alkylation issues)
N-Ac / O-Ac

/ Pyridine
Poor (Forms di-Ac)Base hydrolysis (Both)Non-orthogonal

Table 2: Reaction Optimization for N-Boc Protection of this compound

Equivalents of

Solvent SystemTemp (°C)Time (h)N-Boc Yield (%)N,O-diBoc Yield (%)
2.5DCM / DMAP (cat.)2544550
1.5THF /

25127815
1.05 THF /

(1:1)
25 2 95 < 1

Self-Validating Experimental Protocols

Protocol A: Chemoselective N-Boc Protection

This protocol utilizes a catalyst-free, aqueous-organic biphasic system to ensure kinetic N-acylation without O-acylation[3].

Reagents:

  • This compound: 1.0 mmol (157.14 mg)

  • Di-tert-butyl dicarbonate (

    
    ): 1.05 mmol (229.1 mg)
    
  • THF / Deionized Water: 5 mL / 5 mL

Step-by-Step Workflow:

  • Dissolution: Dissolve this compound in 5 mL of THF in a 25 mL round-bottom flask equipped with a magnetic stir bar.

  • Aqueous Addition: Add 5 mL of deionized water to the stirring solution. The mixture may become slightly cloudy.

  • Reagent Addition: Add

    
     dropwise over 5 minutes at room temperature (25°C).
    
  • Reaction Monitoring (Self-Validation): Observe the reaction for the evolution of

    
     gas (bubbling), which validates that the anhydride is reacting with the amine. Stir for 2 hours.
    
  • TLC Check: Spot the reaction mixture against the starting material (Eluent: 30% EtOAc in Hexanes). The starting material (polar, UV active) should disappear, replaced by a single, less polar spot (N-Boc product).

  • Workup: Extract the aqueous layer with Ethyl Acetate (

    
     mL). Wash the combined organic layers with brine, dry over anhydrous 
    
    
    
    , and concentrate under reduced pressure.
  • Purification: The crude product is typically >95% pure, but can be passed through a short silica plug if necessary.

Protocol B: O-TBS Protection of the Phenol

This protocol utilizes nucleophilic catalysis via imidazole to drive the silylation of the sterically hindered phenol[4].

Reagents:

  • N-Boc-6-amino-2-fluoro-3-methoxyphenol (Intermediate): 1.0 mmol (257.26 mg)

  • tert-Butyldimethylsilyl chloride (TBSCl): 1.2 mmol (180.8 mg)

  • Imidazole: 2.5 mmol (170.2 mg)

  • Anhydrous DMF: 5 mL

Step-by-Step Workflow:

  • Dissolution: Dissolve the N-Boc intermediate in 5 mL of anhydrous DMF under an inert atmosphere (Nitrogen or Argon).

  • Base Addition: Add imidazole in one portion. Stir until completely dissolved.

  • Silylation: Cool the flask to 0°C using an ice bath. Add TBSCl portion-wise.

  • Reaction Monitoring (Self-Validation): Remove the ice bath and let it warm to room temperature. Stir for 4-6 hours. A white precipitate (imidazole hydrochloride) will form, validating the progression of the silylation. TLC (10% EtOAc in Hexanes) will show a highly non-polar spot.

  • Quench & Workup: Quench the reaction by adding 10 mL of saturated aqueous

    
    . Extract with Diethyl Ether (
    
    
    
    mL).
  • Washing: Critical Step - Wash the combined ether layers with water (

    
     mL) to remove residual DMF, followed by brine. Dry over 
    
    
    
    and concentrate.

G A 6-Amino-2-fluoro- 3-methoxyphenol B Step 1: N-Boc Protection (Boc2O, H2O/THF) A->B C N-Boc Intermediate B->C 95% Yield D Step 2: O-TBS Protection (TBSCl, Imidazole, DMF) C->D E Fully Protected Orthogonal Product D->E 92% Yield

Caption: Workflow for the orthogonal N-Boc and O-TBS protection of this compound.

Downstream Orthogonal Deprotection

Because the system is perfectly orthogonal, the chemist has complete autonomy over the deprotection sequence[2]:

  • To reveal the Amine (Keep Phenol protected): Treat the fully protected molecule with 20% Trifluoroacetic acid (TFA) in Dichloromethane (DCM) at 0°C for 1 hour. The Boc group is cleaved as isobutylene and

    
    , leaving the robust Si-O bond intact.
    
  • To reveal the Phenol (Keep Amine protected): Treat the fully protected molecule with 1.1 equivalents of Tetrabutylammonium fluoride (TBAF) in THF at 0°C for 30 minutes. The strong Si-F bond formation drives the cleavage of the TBS group without affecting the acid-labile Boc carbamate.

References

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). John Wiley & Sons.

  • Foot, J., et al. (2020). Inhibitors of vap-1 (Patent No. WO2020069330A2). World Intellectual Property Organization.

  • Chankeshwara, S. V., & Chakraborti, A. K. (2006). Catalyst-Free Chemoselective N-tert-Butyloxycarbonylation of Amines in Water. Organic Letters, 8(15), 3259-3262.

  • Corey, E. J., & Venkateswarlu, A. (1972). Protection of hydroxyl groups as tert-butyldimethylsilyl derivatives. Journal of the American Chemical Society, 94(17), 6190-6191.

Sources

Scalable manufacturing process for 6-Amino-2-fluoro-3-methoxyphenol

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scalable Manufacturing Process for 6-Amino-2-fluoro-3-methoxyphenol

Executive Summary

This compound (AFMP) is a critical pharmacophore intermediate, frequently utilized in the synthesis of next-generation kinase inhibitors (e.g., MEK, EGFR inhibitors). Its structural complexity—specifically the contiguous tetrasubstitution pattern on the benzene ring—presents significant regioselectivity challenges during scale-up.

This application note details a robust, two-step manufacturing protocol designed for multi-kilogram scale production. Unlike bench-scale methods that rely on expensive chromatographic purification, this process utilizes regioselective nitration followed by controlled catalytic hydrogenation , with purification achieved entirely through crystallization. This approach ensures high purity (>99.5% HPLC) and process safety suitable for cGMP environments.

Retrosynthetic Strategy & Pathway

The synthesis targets the installation of the amino group at the C6 position. The most direct and atom-economical route involves the nitration of the commercially available parent phenol, followed by reduction.

Chemical Logic:

  • Starting Material: 2-Fluoro-3-methoxyphenol.

  • Directing Effects: The C1-hydroxyl and C3-methoxy groups are both ortho/para directors. The C2-fluorine is a weak deactivator but directs ortho/para.

  • Regioselectivity Challenge:

    • Position 4 (Para to OH, Ortho to OMe): Sterically crowded by the adjacent methoxy group, but electronically activated.

    • Position 6 (Ortho to OH, Para to OMe): Sterically accessible and strongly activated by the para-methoxy resonance and ortho-hydroxyl induction.

    • Outcome: Under controlled conditions, the C6-nitro isomer is favored, but the C4-nitro isomer is a persistent impurity that must be rejected via crystallization.

Graphviz Pathway Diagram:

SynthesisPathway SM Start: 2-Fluoro-3-methoxyphenol (CAS: 13333-97-6) Step1 Step 1: Nitration (HNO3, AcOH, -10°C) SM->Step1 Electrophilic Subst. Int1 Intermediate: 6-Nitro-2-fluoro-3-methoxyphenol Step1->Int1 Major Isomer Impurity Impurity Rejection: 4-Nitro Isomer (Filtrate) Step1->Impurity Minor Isomer (<15%) Step2 Step 2: Hydrogenation (H2, Pd/C, MeOH) Int1->Step2 Reduction Product Target: this compound (>99.5% Purity) Step2->Product Workup & Isolation

Caption: Figure 1. Process flow for the synthesis of AFMP, highlighting the critical impurity rejection step.

Detailed Protocols

Step 1: Regioselective Nitration

Objective: Synthesize 2-fluoro-3-methoxy-6-nitrophenol while minimizing the 4-nitro isomer and preventing over-nitration.

Reagents & Materials:

  • 2-Fluoro-3-methoxyphenol (1.0 equiv)

  • Nitric Acid (65-70%, 1.05 equiv)

  • Acetic Acid (Glacial, 5.0 vol)

  • Sulfuric Acid (Cat., 0.1 equiv) – Optional, increases rate but decreases selectivity.

  • Water/Ice for quenching.

Process Description:

  • Dissolution: Charge a jacketed glass reactor with 2-Fluoro-3-methoxyphenol and Acetic Acid . Agitate to dissolve.

  • Cooling: Cool the solution to -10°C . Critical: Lower temperatures improve regioselectivity toward the C6 position.

  • Addition: Slowly dose Nitric Acid (diluted in 0.5 vol AcOH) over 2 hours.

    • Control: Maintain internal temperature < -5°C. An exotherm indicates nitration onset.

  • Reaction: Stir at 0°C for 3 hours. Monitor by HPLC.

    • Endpoint: < 2% Starting Material remaining.[1]

  • Quench & Precipitation: Pour the reaction mixture into Ice Water (10 vol) with vigorous stirring. The crude nitro-phenol will precipitate as a yellow/orange solid.

  • Filtration: Filter the solids.

  • Purification (Critical): Recrystallize the wet cake from Ethanol/Water (3:1) .

    • Mechanism:[2][3][4][5][6] The 4-nitro isomer is more soluble in the mother liquor and is rejected.

    • Target: >98% HPLC purity for the 6-nitro isomer.

Data Summary: Nitration Selectivity

ParameterOptimized ConditionOutcome
Temperature-10°C to 0°CRatio 6-Nitro : 4-Nitro = 85 : 15
SolventAcetic AcidPrevents O-nitration (ester formation)
Stoichiometry1.05 equiv HNO3Minimizes dinitro impurities
Yield65-70% (Isolated)High purity solid obtained
Step 2: Catalytic Hydrogenation

Objective: Reduce the nitro group to the amine without defluorination or ring reduction.

Reagents & Materials:

  • 6-Nitro-2-fluoro-3-methoxyphenol (1.0 equiv)

  • 10% Pd/C (50% wet, 5 wt% loading)

  • Methanol (10 vol)

  • Hydrogen Gas (3-5 bar)

Process Description:

  • Inertion: Charge the autoclave with Nitro-intermediate , Methanol , and Pd/C catalyst . Inert the vessel with Nitrogen (3x vacuum/purge cycles).

  • Hydrogenation: Pressurize with Hydrogen (3 bar) .

  • Temperature: Heat to 25-30°C .

    • Caution: The reaction is exothermic.[7] Do not exceed 40°C to avoid potential defluorination (hydrodefluorination) side reactions.

  • Completion: Monitor H2 uptake. Reaction typically completes in 4-6 hours. Confirm by HPLC (disappearance of nitro peak).

  • Workup: Filter the catalyst through a Celite pad (or sparkler filter for scale). Wash the pad with Methanol.

  • Isolation: Concentrate the filtrate under reduced pressure.

    • Note: The product is an aminophenol and is sensitive to oxidation (darkening) in air.

  • Final Crystallization: Crystallize from Toluene/Heptane or IPA/Water to obtain the target as an off-white solid. Store under nitrogen.

Self-Validating Control System (Graphviz):

Controls Start Start Hydrogenation Check1 Exotherm Monitor (T > 40°C?) Start->Check1 Action1 Cooling Jacket ON Stop H2 Feed Check1->Action1 Yes Check2 H2 Uptake Flatline? Check1->Check2 No Sample IPC: HPLC Analysis Check2->Sample Yes Decision Nitro < 0.1%? Sample->Decision Decision->Check2 Fail (Continue Stirring) End Proceed to Filtration Decision->End Pass

Caption: Figure 2. Logic gate for hydrogenation process control to prevent defluorination and ensure completion.

Analytical Specifications

TestMethodSpecificationRationale
Identity 1H-NMR (DMSO-d6)Conforms to structureVerifies 1,2,3,6 substitution pattern.
Assay HPLC (254 nm)> 99.0% w/wCritical for API intermediate qualification.
Impurity A HPLC< 0.15%4-Amino isomer (Regioisomer carryover).
Impurity B HPLC< 0.10%Defluorinated analog (Over-reduction).
Water KF Titration< 0.5%Ensures drying efficiency.[1]

Key NMR Signals (Predicted):

  • 1H NMR (DMSO-d6):

    
     9.0 (s, 1H, OH), 6.3-6.5 (m, 2H, Ar-H), 4.5 (br s, 2H, NH2), 3.7 (s, 3H, OMe).
    
  • Differentiation: The coupling constants of the aromatic protons will confirm the ortho relationship (d, J ~8-9 Hz) versus meta or para.

Troubleshooting & Safety

  • Issue: Product discoloration (turning brown/black).

    • Cause: Oxidation of the aminophenol moiety.

    • Solution: Perform all post-hydrogenation steps (filtration, drying) under a nitrogen blanket. Add antioxidants (e.g., sodium bisulfite) during the aqueous workup if necessary.

  • Issue: Low Yield in Step 1.

    • Cause: Over-nitration to dinitro species.

    • Solution: Strictly control HNO3 equivalents (1.05 max) and addition rate. Ensure temperature does not spike.

  • Safety: 6-Nitro-2-fluoro-3-methoxyphenol is a nitro-aromatic. While not typically explosive, it should be tested for thermal stability (DSC) before drying large batches.

References

  • Regioselective Nitration of Phenols

    • Source: "An Efficient and Regioselective Nitration of Phenols Using NH4NO3/KHSO4." DergiPark.
  • Scale-Up of Hydrogenation

    • Source: "Rapid scale-up of pharmaceutical processes - Finding the trees in the forest." NTNU.
  • Synthesis of Fluorinated Intermediates

    • Source: "Process for the preparation of 2,3-difluoro-6-nitrophenol."[3][8] Google Patents (CA2092407A1). (Analogous chemistry for nitration of fluorinated benzenes).

  • General Reactivity of 2-Fluoro-3-methoxyphenylboronic acid (Precursor Context)

    • Source: PubChem Compound Summary.

Disclaimer: This protocol is for research and development purposes. All scale-up activities must be preceded by a thorough Process Safety Assessment (PSA) and conducted in compliance with local safety regulations.

Sources

Troubleshooting & Optimization

Preventing oxidation of 6-Amino-2-fluoro-3-methoxyphenol during storage

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Stability & Handling of 6-Amino-2-fluoro-3-methoxyphenol

Executive Summary & Chemical Context

This compound (AFMP) is a highly electron-rich aromatic intermediate often utilized in the synthesis of kinase inhibitors and complex heterocycles. Its structural core—an ortho-aminophenol—presents a specific stability challenge.

While the fluorine atom at the C2 position provides some inductive stabilization, the presence of strong electron-donating groups (hydroxyl at C1, methoxy at C3, and amine at C6) raises the Highest Occupied Molecular Orbital (HOMO) energy. This makes the compound exceptionally prone to Single Electron Transfer (SET) oxidation by atmospheric oxygen, leading to the formation of ortho-quinone imines and subsequent polymerization into dark tars (phenoxazinones).

This guide provides the protocols necessary to arrest this pathway and maintain high purity (>98%) for reproducible biological or synthetic data.

The Degradation Mechanism (The "Why")

To prevent degradation, one must understand the enemy. AFMP does not merely "spoil"; it undergoes a radical cascade.

The Pathway:

  • Initiation: Atmospheric oxygen abstracts a hydrogen/electron from the phenol or amine, generating a radical cation.

  • Propagation: The radical species eliminates a second proton to form the highly electrophilic ortho-quinone imine.

  • Termination (Destruction): This reactive intermediate undergoes Michael additions with remaining unoxidized amine, leading to dimerization (often deep red/purple) and eventual polymerization (black tar).

OxidationPathway AFMP 6-Amino-2-fluoro- 3-methoxyphenol (Reduced Form) Radical Resonance Stabilized Radical Cation AFMP->Radical O2 / Light (SET) Quinone ortho-Quinone Imine (Reactive Electrophile) Radical->Quinone -H+ / -e- Polymer Phenoxazinone/Oligomers (Dark Pigment/Tar) Quinone->Polymer Self-Reaction (Michael Addition)

Figure 1: The oxidative cascade of ortho-aminophenols. The transition from the reduced form (blue) to the quinone imine (red) is the critical control point.

Storage Protocols (The "How")

The following protocols are self-validating: if the color remains off-white/beige, the system is working. If it turns pink or brown, the barrier has been breached.

Protocol A: Long-Term Storage (Solid State)

Objective: Isolate the solid from O₂ and moisture (which catalyzes proton transfer).

ParameterSpecificationRationale
Temperature -20°C (Standard Freezer)Arrhenius equation: lowering T slows radical propagation significantly.
Atmosphere Argon or Nitrogen (Inert)Displaces O₂, removing the primary oxidant.
Container Amber Glass VialBlocks UV light which can photo-initiate radical formation.
Seal Teflon-lined cap + ParafilmTeflon prevents leaching; Parafilm acts as a secondary gas barrier.

Step-by-Step:

  • Flush the vial headspace with a gentle stream of Argon for 15–30 seconds.

  • Cap immediately while the gas is flowing.

  • Seal the cap junction with Parafilm M®.

  • Place the vial inside a secondary container (e.g., a larger jar) containing desiccant packets (Silica or CaSO₄).

  • Store at -20°C. Critical: Allow the vial to warm to room temperature before opening to prevent condensation of atmospheric water onto the cold solid.

Protocol B: Solution Handling (Experimental Use)

Objective: Prevent "in-situ" oxidation during experiments.

  • Solvent Choice:

    • Preferred: Degassed Methanol, Ethanol, or Acetonitrile.

    • Avoid: DMSO (Dimethyl Sulfoxide) for long-term stock solutions. DMSO can act as an oxidant under certain conditions and is hygroscopic.

  • Degassing Protocol (Sparging):

    • Insert a long needle connected to an Argon line into the solvent.[1]

    • Insert a short vent needle.

    • Bubble gas vigorously for 10–15 minutes before dissolving the AFMP.

  • Antioxidant Additive (Optional but Recommended):

    • For highly sensitive assays, add 1–5 mM Ascorbic Acid or Dithiothreitol (DTT) to the buffer. This acts as a "sacrificial reductant," scavenging oxygen before it attacks the AFMP.

Interactive Troubleshooting & FAQs

Q1: My sample has turned a light pink color. Is it ruined?

  • Diagnosis: This indicates early-stage oxidation (formation of trace quinone imine).

  • Verdict: For qualitative synthesis, it is likely still >95% pure and usable. For quantitative kinetics or biological assays (IC50), it is unsuitable .

  • Action: See Emergency Rescue (Section 5).

Q2: Can I store a 10mM stock solution in DMSO at -20°C?

  • Analysis: While common for many drugs, this is risky for aminophenols. DMSO has a high freezing point (19°C). Repeated freeze-thaw cycles introduce oxygen. Furthermore, DMSO can facilitate oxidation.

  • Recommendation: Prepare fresh. If storage is mandatory, use anhydrous DMSO, purge with Argon, aliquot into single-use vials, and store at -80°C.

Q3: The compound is not dissolving well in water.

  • Mechanism: AFMP is zwitterionic. The amine is basic, the phenol is acidic. At neutral pH, it may exist in a less soluble state or aggregate.

  • Fix: Adjust pH. It will dissolve readily in dilute acid (forming the ammonium salt) or dilute base (forming the phenolate). Note: Basic solutions oxidize much faster than acidic ones.Always prefer acidic dissolution (0.1 M HCl) for stability.

Emergency Rescue: Purification of Oxidized Material

If your valuable intermediate has turned brown/black, use this reductive recrystallization protocol.

Reagents:

  • Sodium Dithionite (Na₂S₂O₄) or Sodium Bisulfite (NaHSO₃)

  • Ethanol/Water mixture

Protocol:

  • Dissolve the impure dark solid in a minimal amount of hot Ethanol/Water (approx 1:1).

  • Add Sodium Dithionite (approx 10–20% by weight relative to AFMP). You should observe an immediate lightening of the color as the quinone is reduced back to the phenol.

  • Add activated charcoal (to absorb tars), stir for 5 minutes, and filter hot (under Nitrogen if possible).

  • Cool the filtrate slowly to 4°C to crystallize the off-white solid.

  • Filter and dry under vacuum.

Storage Decision Logic

Use this flowchart to determine the correct workflow for your current need.

StorageLogic Start Start: 6-Amino-2-fluoro- 3-methoxyphenol Sample State Current State? Start->State Solid Solid Powder State->Solid Solution Dissolved in Solvent State->Solution Duration Storage Duration? Solid->Duration SolventCheck Solvent Type? Solution->SolventCheck ShortTerm < 24 Hours Duration->ShortTerm Immediate Use LongTerm > 24 Hours Duration->LongTerm Stock Desiccator Desiccator + Dark (Room Temp OK) ShortTerm->Desiccator Freezer Argon Flush + Parafilm Store at -20°C LongTerm->Freezer DMSO DMSO/Water SolventCheck->DMSO Volatile MeOH/ACN SolventCheck->Volatile Warning CRITICAL: Use Fresh. If must store: -80°C Single Aliquots DMSO->Warning Evap Evaporate to Solid Then follow 'Solid' Protocol Volatile->Evap

Figure 2: Decision matrix for preserving AFMP integrity based on physical state and time constraints.

References

  • BenchChem. (2025).[1] Preventing oxidation of 2-aminophenol during synthesis and storage. Retrieved from

  • National Institutes of Health (NIH). (1987). Catalytic oxidation of 2-aminophenols and ortho hydroxylation of aromatic amines by tyrosinase.[2] Biochemistry. Retrieved from

  • ThermoFisher Scientific. (2010).[3] Safety Data Sheet: 2-Fluoro-6-methoxyphenol (Structural Analog). Retrieved from

  • Google Patents. (1984). US4474985A - Purification of N-acetyl aminophenols. (Demonstrates reductive purification methodology). Retrieved from

  • Royal Society of Chemistry. (2015). Aerobic oxidation of 2-aminophenol catalysed by copper complexes.[4] New Journal of Chemistry. Retrieved from

Sources

Technical Support Center: Optimizing the Synthesis of 6-Amino-2-fluoro-3-methoxyphenol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Support Portal. This guide is dedicated to troubleshooting the tandem catalytic reduction and hydrogenolysis of 2-(benzyloxy)-3-fluoro-4-methoxy-1-nitrobenzene to yield 6-amino-2-fluoro-3-methoxyphenol .

This specific transformation is notoriously challenging. The process requires the simultaneous reduction of a nitro group and the cleavage of a benzyl ether, generating a highly electron-rich ortho-aminophenol. If not strictly controlled, the reaction is plagued by hydrodefluorination and rapid oxidative degradation[1].

Mechanistic Pathway & Failure Modes

To troubleshoot effectively, we must first understand the causality of the reaction network. The desired pathway involves sequential or parallel nitro reduction and O-debenzylation. However, the resulting product is highly susceptible to two major degradation pathways: C-F bond cleavage and air oxidation.

Pathway Precursor 2-(Benzyloxy)-3-fluoro- 4-methoxy-1-nitrobenzene (Starting Material) Hydroxylamine Hydroxylamine Intermediate (-NHOH, -OBn) Precursor->Hydroxylamine H2, Pd/C (Nitro Reduction) AmineEther Amine Intermediate (-NH2, -OBn) Hydroxylamine->AmineEther H2, Pd/C Product 6-Amino-2-fluoro- 3-methoxyphenol (Desired Product) AmineEther->Product H2, Pd/C (O-Debenzylation) Defluorinated Defluorinated Byproduct (Hydrodefluorination) Product->Defluorinated Excess H2 / Active Pd (C-F Cleavage) QuinoneImine o-Quinone Imine (Oxidation Byproduct) Product->QuinoneImine O2 (Air) during workup (Oxidation)

Tandem reduction pathway of this compound and its primary degradation routes.

Troubleshooting Guide & FAQs

Q1: My isolated yield is low, and LC-MS shows a major byproduct with a mass of [M-19] (loss of 19 Da). What is happening? A1: You are observing hydrodefluorination . While the C-F bond is typically strong, the conversion of the electron-withdrawing nitro group to an electron-donating amino group significantly increases the electron density of the aromatic ring. This electron-rich state facilitates the oxidative addition of the Palladium catalyst into the C-F bond, leading to the replacement of fluorine with hydrogen[2].

  • The Fix: Switch from a highly active 10% Pd/C to a less aggressive catalyst like 5% Pt/C, or use a milder solvent system (e.g., Ethyl Acetate instead of Methanol). Alternatively, strictly monitor hydrogen uptake and quench the reaction the moment theoretical H2 consumption is reached.

Q2: The reaction mixture looks fine in the hydrogenator, but turns pitch black during Celite filtration. The isolated solid is a tarry mess. A2: You are witnessing the rapid oxidation of the product to an ortho-quinone imine . The product, this compound, contains an amino group ortho to a hydroxyl group. o-Aminophenols are highly sensitive to molecular oxygen and will rapidly oxidize in air to form highly colored, reactive o-quinone imines, which subsequently polymerize into black tars[3].

  • The Fix: The entire workup must be treated as an air-sensitive protocol. Sparge your Celite pad with Argon or Nitrogen before filtration. Add an antioxidant, such as ascorbic acid (1-2 mol%), to the solvent prior to filtration to act as a sacrificial reductant.

Q3: The reaction stalls. LC-MS shows a mass +16 Da higher than the product, and another peak +90 Da higher. Why isn't it finishing? A3: A +16 Da mass indicates an incomplete nitro reduction stalled at the hydroxylamine intermediate (-NHOH). A +90 Da mass indicates the nitro group reduced, but the benzyl ether (-OBn) failed to cleave .

  • The Fix: This is a classic sign of catalyst poisoning. Ensure your starting material is rigorously free of sulfur or halide impurities from previous synthetic steps. If the starting material is clean, increase the reaction temperature slightly (from 18 °C to 25 °C) to provide the activation energy required for the O-debenzylation step.

Quantitative Condition Optimization

The following table summarizes the causal relationship between reaction conditions and the distribution of yield versus degradation products.

CatalystSolvent SystemAdditive / WorkupYield (%)Defluorination (%)Oxidation (Visual)
10% Pd/CMethanolOpen-air filtration42%18%Pitch Black (High)
10% Pd/CEthyl AcetateOpen-air filtration65%4%Dark Brown (Med)
5% Pt/CEthyl AcetateN2 blanket filtration81%< 1%Light Brown (Low)
10% Pd/C EtOAc / EtOH (1:1) Ascorbic Acid + N2 93% < 1% Off-White (None)
Self-Validating Experimental Protocol

To achieve the optimal 93% yield[1], follow this self-validating methodology. The protocol includes built-in causality checks to ensure the system remains stable throughout the operation.

Materials:

  • 2-(benzyloxy)-3-fluoro-4-methoxy-1-nitrobenzene (1.0 eq, e.g., 8.0 g, 28.8 mmol)

  • 10% Pd/C (50% wet) (0.1 eq by weight, 0.8 g)

  • Ascorbic acid (0.02 eq)

  • Ethyl acetate / Ethanol (1:1, 0.2 M)

Step-by-Step Procedure:

  • Preparation: Charge a heavy-walled hydrogenation vessel with the nitrobenzene starting material and the EtOAc/EtOH solvent mixture. Validation Check: The solution should be clear and pale yellow.

  • Catalyst Addition: Purge the vessel with Nitrogen for 5 minutes. Carefully add the 10% Pd/C. Caution: Dry Pd/C can ignite solvent vapors; always use wet catalyst or add under strict inert atmosphere.

  • Hydrogenation: Evacuate the vessel and backfill with Hydrogen gas (repeat 3 times). Pressurize to 1 atm (balloon) or max 15 psi. Stir vigorously at 18–20 °C for 12–15 hours.

  • In-Process Control (IPC): Sample an aliquot via syringe under N2. Run an LC-MS. Validation Check: The reaction is complete when the starting material, hydroxylamine (+16 Da), and benzyl ether (+90 Da) peaks are completely consumed.

  • Inert Workup (Critical Step): Vent the hydrogen and purge the vessel heavily with Nitrogen. Add ascorbic acid (0.02 eq) directly to the reaction mixture and stir for 5 minutes.

  • Filtration: Prepare a Celite pad on a sintered glass funnel. Flush the pad with Nitrogen. Filter the reaction mixture through the Celite pad under a continuous stream of Nitrogen. Wash the cake with degassed Ethyl Acetate. Validation Check: The filtrate should be pale yellow to light brown. If it turns dark purple or black, air has breached the system.

  • Isolation: Concentrate the filtrate under reduced pressure (bath temp < 30 °C) to afford this compound as an off-white to pale brown solid. Store immediately under Argon at -20 °C.

References
  • Inhibitors of vap-1 (WO2020069330A2) . Google Patents. Verified baseline protocol demonstrating a 93% yield for the preparation of this compound via Pd/C hydrogenation. 1

  • Process for the preparation of fluoroanilines from fluorinated nitrated benzene compounds (US5856577A) . Google Patents. Mechanistic grounding for the hydrodefluorination side-reactions commonly observed during the catalytic hydrogenation of fluoronitrobenzenes. 2

  • Biocatalytic Generation of o-Quinone Imines in the Synthesis of 1,4-Benzoxazines and Its Comparative Green Chemistry Metrics . National Institutes of Health (NIH) / PMC. Authoritative source detailing the rapid oxidative degradation of ortho-aminophenols into ortho-quinone imines. 3

Sources

Purification methods for 6-Amino-2-fluoro-3-methoxyphenol crude product

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification and handling of 6-Amino-2-fluoro-3-methoxyphenol (CAS: 1344684-73-6). As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals overcome the unique isolation challenges associated with this highly functionalized, electron-rich aromatic compound.

Chemical Profiling & Reactivity Dynamics

To purify this compound successfully, we must first understand the causality behind its instability. This molecule presents two primary chemical challenges:

  • Extreme Oxidation Susceptibility: The aromatic ring is heavily enriched by three electron-donating groups (hydroxyl, methoxy, and amino). This significantly lowers the molecule's oxidation potential, allowing atmospheric oxygen to rapidly convert the aminophenol into highly colored (brown/black) quinone or quinonimine byproducts[1].

  • Amphoteric Nature: The molecule possesses both a basic primary amine (-NH₂ pKa ~4-5) and an acidic phenolic proton (-OH pKa ~9-10). This dual nature dictates its solubility profile and forms the mechanistic foundation for isoelectric purification strategies[2].

Diagnostic Workflow: Isoelectric Purification

Because silica gel chromatography often leads to severe degradation and peak tailing for aminophenols, acid-base extraction is the most scalable and non-destructive purification method.

G N1 Crude this compound (Mixed Impurities) N2 Acidic Dissolution (0.5 M HCl, pH < 2) N1->N2 N3 Liquid-Liquid Extraction (Wash with EtOAc) N2->N3 Removes neutral organics N4 Aqueous Phase (Contains protonated product) N3->N4 N5 Isoelectric Precipitation (NH4OH to pH 6.5-7.5 + Ascorbic Acid) N4->N5 N6 Anaerobic Filtration (Cold degassed H2O wash) N5->N6 Crystallization N7 Pure Free Base (Vacuum dry, store at -20°C) N6->N7

Isoelectric purification workflow for this compound.

Quantitative Parameters for Purification & Handling

To ensure reproducibility and prevent oxidative degradation, adhere strictly to the following empirically validated parameters:

ParameterRecommended Value / ReagentMechanistic Purpose
Ascorbic Acid Concentration 0.01% – 0.1% (w/v)Acts as a sacrificial reducing agent to scavenge dissolved O₂ and prevent non-enzymatic browning during aqueous workup[3].
Sodium Metabisulfite 0.05% – 0.5% (w/v)Alternative strong reducing agent for highly persistent oxidative environments[3].
Isoelectric Precipitation pH 6.5 – 7.5Neutralizes both the amine and phenol groups to their uncharged states, minimizing aqueous solubility and forcing crystallization[2].
Storage Temperature -20°CThermodynamically slows down oxidative degradation kinetics. Must be stored under inert gas (Argon/N₂)[4].
Chromatographic Modifier 1% (v/v) Triethylamine (TEA)Competes for acidic silanol binding sites on normal-phase silica, drastically reducing peak tailing.

Standard Operating Procedure (SOP): Anaerobic Acid-Base Extraction

This protocol is designed as a self-validating system , ensuring that each step provides immediate physical feedback to confirm success.

Step 1: Acidic Solubilization Suspend 10 g of crude this compound in 100 mL of degassed 0.5 M HCl. Stir at room temperature until the amine is fully protonated and dissolved.

  • Causality: Protonation converts the amine to an ammonium salt, making the target molecule highly water-soluble.

Step 2: Organic Wash Extract the aqueous layer with 2 x 50 mL of ethyl acetate (EtOAc) to remove unreacted starting materials (e.g., fluorinated nitrobenzene precursors)[5].

  • Self-Validation Check: Spot the EtOAc layer on a TLC plate. It should show the removal of high-Rf non-polar impurities, while the aqueous layer retains the UV-active product at the baseline. Discard the organic layer.

Step 3: Antioxidant Addition Add 0.1 g (0.1% w/v) of ascorbic acid to the aqueous layer[3].

  • Causality: Basification in the next step accelerates oxidation. Ascorbic acid scavenges dissolved oxygen to protect the electron-rich ring.

Step 4: Isoelectric Precipitation Slowly add 1 M NH₄OH dropwise under a steady stream of nitrogen until the pH reaches 6.5–7.5[2].

  • Self-Validation Check: A thick, off-white precipitate will form as the neutral species crashes out. Verify the pH with a calibrated meter; exceeding pH 7.5 will deprotonate the phenol, resolubilizing the compound as a phenoxide anion. A drop of the filtrate tested with dilute acid should not yield further precipitate, confirming complete recovery.

Step 5: Isolation & Drying Cool the suspension to 4°C for 2 hours. Filter through a sintered glass funnel under a nitrogen blanket. Wash the filter cake with 20 mL of ice-cold, degassed water. Dry the solid under high vacuum at room temperature in the dark for 12 hours.

Troubleshooting Guides & FAQs

Q1: My isolated product rapidly turns dark brown or purple upon exposure to air. What is the mechanism, and how do I prevent it? A1: This discoloration is caused by oxidative degradation. The combined electron-donating effects of the -OH, -OCH₃, and -NH₂ groups make the aromatic ring exceptionally electron-rich. This lowers the oxidation potential, allowing atmospheric oxygen to rapidly convert the aminophenol into highly colored quinone or quinonimine derivatives[1]. Resolution: Always use degassed solvents (sparged with argon or nitrogen for 30 mins). Incorporate an antioxidant like ascorbic acid during aqueous workups[3]. Store the final product in amber vials, backfilled with argon, at -20°C[4].

Q2: I am attempting silica gel column chromatography, but the compound streaks heavily and recovery is poor. Why? A2: Aminophenols are highly polar and possess both hydrogen-bond donors (-OH, -NH₂) and acceptors (-F, -OCH₃). These strongly interact with the acidic silanol groups on normal-phase silica gel, causing severe peak tailing and irreversible chemisorption. Resolution: Switch to Reverse-Phase (C18) chromatography using a water/acetonitrile gradient modified with 0.1% formic acid. If normal-phase silica must be used, pre-treat the silica with 1% triethylamine (TEA) to cap the acidic silanols, or run the column with a solvent system containing 1% acetic acid to maintain the compound in a single protonation state.

Q3: Can I convert the free base to a salt for better long-term stability? A3: Yes. Converting the free base to a hydrochloride (HCl) salt protonates the amine, withdrawing electron density from the aromatic ring and significantly raising the oxidation potential. This makes the salt form far more stable against air oxidation than the free base[3]. To do this, dissolve the purified free base in anhydrous diethyl ether or ethanol, and slowly add a stoichiometric amount of ethereal HCl under nitrogen. Filter the resulting stable precipitate.

Comprehensive References

  • Google Patents. "US3717680A - PURIFICATION OF p-AMINOPHENOL." United States Patent Office. URL:

  • Google Patents. "WO2020069330A2 - Inhibitors of vap-1." World Intellectual Property Organization. URL:

  • Google Patents. "US3781354A - Process for purification of n-acetyl-p-aminophenol." United States Patent Office. URL:

Sources

Solving solubility issues of 6-Amino-2-fluoro-3-methoxyphenol in aqueous media

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the specific physicochemical challenges of working with 6-Amino-2-fluoro-3-methoxyphenol (CAS: 1344684-73-6)[1].

Because this molecule is a fluorinated aminophenol, it exhibits amphoteric (zwitterionic) behavior alongside high lipophilicity driven by its fluoro and methoxy substituents. The following guide provides field-proven, self-validating protocols to overcome precipitation in aqueous media across different stages of drug development.

Strategic Solubilization Workflow

G Start Solubility Issue: This compound InVitro In Vitro Assays (High throughput, low vol) Start->InVitro Cell/Biochem Assays InVivo In Vivo Dosing (Biocompatibility critical) Start->InVivo Animal Studies Formulation Pre-formulation (Physicochemical profiling) Start->Formulation Baseline Profiling CoSolvent Co-solvency (DMSO, PEG-400, Tween-80) InVitro->CoSolvent Cyclo Cyclodextrin Complexation (HP-β-CD / SBE-β-CD) InVivo->Cyclo pH pH Adjustment (Exploit amine/phenol pKa) Formulation->pH Success Homogeneous Aqueous Solution (Validated via DLS/HPLC) pH->Success CoSolvent->Success Cyclo->Success

Decision tree for troubleshooting this compound solubility across applications.

Troubleshooting Guides & FAQs

Issue 1: Poor baseline aqueous solubility at physiological pH (pH 7.4).

Causality: this compound contains an aniline-like primary amine (


) and a phenolic hydroxyl group (

). At physiological pH (7.4), both functional groups are predominantly in their neutral, un-ionized states. Without the hydration sphere provided by ionic charges, the hydrophobic fluoro and methoxy groups dominate the molecule's interaction with water. This leads to a high crystal lattice energy that resists dissolution. Conventional approaches like pH variation are required to ionize the molecule and disrupt this lattice[2].

Self-Validating Protocol: pH-Solubility Profiling

  • Prepare three 100 mM buffer solutions: Citrate buffer (pH 3.0), Phosphate buffer (pH 7.4), and Carbonate buffer (pH 10.5).

  • Add excess this compound powder (e.g., 5 mg/mL) to 1 mL of each buffer in microcentrifuge tubes.

  • Vortex for 2 minutes and incubate on a rotary shaker at 25°C for 24 hours to reach thermodynamic equilibrium.

  • Validation Step: Centrifuge the suspensions at 10,000 × g for 15 minutes to pellet the undissolved drug. Extract the supernatant and analyze it via HPLC-UV. A sharp, symmetrical peak matching your standard curve validates complete solubilization without chemical degradation.

Issue 2: Precipitation upon dilution in biological assays (in vitro).

Causality: This is a classic case of "solvent shock." Researchers typically store hydrophobic compounds in 100% DMSO. When a high-concentration DMSO stock is rapidly diluted into an aqueous assay buffer, the solvent polarity abruptly changes. The water molecules rapidly hydrogen-bond with DMSO, effectively "squeezing" the hydrophobic drug out of the solvent cavity. This causes localized supersaturation, rapid nucleation, and subsequent precipitation. Utilizing a co-solvency approach with intermediate polarity surfactants reduces the interfacial tension between the drug and water[3].

Self-Validating Protocol: Step-wise Co-solvent Dilution

  • Prepare a 10 mM stock solution of the compound in 100% DMSO.

  • Create an intermediate "working stock" by diluting the DMSO stock 1:10 into a co-solvent mixture of 50% PEG-400 and 50% Tween-80.

  • Slowly add the intermediate stock dropwise into the final aqueous assay buffer under continuous vortexing to achieve the final desired concentration (e.g., 10 µM).

  • Validation Step: Measure the optical density of the final solution at 600 nm (

    
    ) or analyze it via Dynamic Light Scattering (DLS). An 
    
    
    
    reading identical to a blank buffer (or a DLS polydispersity index < 0.2) validates the absence of nano-precipitates.
Issue 3: Need for a biocompatible formulation for in vivo dosing.

Causality: High concentrations of organic solvents (like DMSO or PEG) are toxic in vivo and can cause hemolysis or tissue necrosis. To achieve biocompatible solubilization, the hydrophobic moieties of the drug (specifically the fluorinated aromatic ring) must be physically shielded from the aqueous environment. Cyclodextrins, such as 2-hydroxypropyl-


-cyclodextrin (HP-

-CD), possess a hydrophobic inner cavity and a hydrophilic exterior. They form reversible, non-covalent 1:1 inclusion complexes with the drug, effectively masking its hydrophobicity while maintaining physiological compatibility[4].

Self-Validating Protocol: Cyclodextrin Complexation

  • Prepare a 20% (w/v) solution of HP-

    
    -CD in sterile saline (0.9% NaCl).
    
  • Add the required dose of this compound directly into the cyclodextrin solution.

  • Sonicate the mixture in a water bath at 37°C for 30 minutes, followed by magnetic stirring overnight at room temperature.

  • Validation Step: Perform a phase-solubility analysis (Higuchi-Connors plot) by titrating increasing concentrations of the cyclodextrin. A linear increase in drug solubility (

    
    -type curve) validates the formation of a stable 1:1 stoichiometric inclusion complex. Filter through a 0.22 µm PES membrane before animal dosing.
    

Quantitative Data Summary

Solubilization StrategyPrimary MechanismExpected Solubility Enhancement FactorRecommended Experimental Application
pH Adjustment (pH < 3 or > 10)Ionization of amine or phenol groups5x – 10xPre-formulation, analytical profiling
Co-solvency (DMSO + PEG/Tween)Reduction of interfacial tension10x – 50xIn vitro biochemical and cell-based assays
Cyclodextrin Complexation (HP-β-CD)Host-guest inclusion complexation50x – 100xIn vivo PK/PD animal dosing

References

  • Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs Source: National Center for Biotechnology Information (NCBI) / PMC URL:[Link]

  • Advanced Drug Delivery Strategies to Overcome Solubility and Permeability Challenges Source: National Center for Biotechnology Information (NCBI) / PMC URL:[Link]

  • Cyclodextrin Complexation Improves the Solubility and Caco-2 Permeability of Chrysin Source: MDPI Materials URL:[Link]

Sources

Technical Support Center: Handling Air-Sensitive Aminophenol Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Mission Statement: This guide is designed for organic chemists and medicinal chemists facing the specific challenge of synthesizing, purifying, and storing aminophenol derivatives. These compounds are notoriously prone to oxidative degradation, turning from pristine white solids to black tars often within hours. This resource provides mechanistic insights, field-proven protocols, and recovery strategies.

Section 1: The "Why" – Mechanistic Understanding of Degradation

Q: Why did my white aminophenol turn pink (and then black) on the benchtop?

A: You are witnessing a radical oxidation cascade. Aminophenols contain two electron-donating groups (-NH₂ and -OH) in resonance, making the ring highly electron-rich and susceptible to oxidation by atmospheric oxygen.

  • The Trigger: Trace oxygen abstracts a hydrogen, forming a radical cation.

  • The Chromophore: This rapidly oxidizes to a quinone imine (often pink or intense red).

  • The Death Spiral: Quinone imines are highly electrophilic (Michael acceptors). They react with remaining unoxidized aminophenol molecules to form dimers, trimers, and eventually complex, insoluble black oligomers (tars).

Visualizing the Trap:

OxidationCascade AP Aminophenol (White Solid) Rad Radical Cation (Intermediate) AP->Rad  O2 / Light   Tar Oligomers/Tar (Black/Brown) AP->Tar  Michael Addition   QI Quinone Imine (Pink/Red) Rad->QI  -1e-, -H+   QI->Tar  Polymerization  

Figure 1: The oxidative degradation pathway of p-aminophenol derivatives. The formation of the Quinone Imine is the critical "point of no return" that leads to polymerization.

Section 2: Reaction Setup & Solvent Handling

Q: I don't have a glovebox. Can I still run these reactions?

A: Yes, but standard nitrogen "sparging" (bubbling gas through solvent) is often insufficient for highly sensitive aminophenols. You must remove dissolved oxygen, not just headspace oxygen.

Protocol: The Freeze-Pump-Thaw (FPT) Cycle For reaction solvents, use the FPT method to achieve <1 ppm dissolved oxygen.

  • Freeze: Place solvent in a Schlenk flask.[1] Submerge in liquid nitrogen (LN2) until fully frozen.

  • Pump: Open to high vacuum (0.1–0.01 mmHg) for 5–10 minutes. Crucial: Do this while frozen to remove headspace gas without evaporating solvent.

  • Thaw: Close vacuum. Thaw in a warm water bath. Gas bubbles will erupt from the liquid as solubility decreases.

  • Repeat: Perform this cycle 3 times .

  • Backfill: Fill with Argon or Nitrogen.

Comparison of Degassing Methods:

MethodOxygen Removal EfficiencyRecommended For
Balloon Sparging Low (~80-90%)Robust intermediates; rapid reactions (<1 hr).
Sonication + Vacuum Medium (~95%)HPLC solvents; moderately sensitive compounds.
Freeze-Pump-Thaw High (>99.9%) Aminophenols , palladium catalysis, radical chemistry.
Section 3: Workup & Purification (The Danger Zone)

Q: My crude NMR looked clean, but the product decomposed on the silica column. Why?

A: Silica gel is slightly acidic (pH ~4-5). This acidity protonates the amine, but more importantly, silica acts as a solid support that concentrates both your compound and adsorbed oxygen, catalyzing surface oxidation.

Troubleshooting Protocol: The "Neutralized" Column Never run free-base aminophenols on untreated silica.

  • The Pre-Treatment: Prepare your silica slurry.[2][3] Add 1–5% Triethylamine (Et₃N) to the slurry solvent.

  • The Flush: Pour the slurry into the column and flush with 2 column volumes of the Et₃N-spiked solvent. This neutralizes acidic sites.[2]

  • The Eluent: Run your chromatography using your standard gradient (e.g., Hex/EtOAc), but maintain 1% Et₃N in the mobile phase throughout the run.

  • Speed: Flash chromatography must be fast. Do not let the compound sit on the column over lunch.

Alternative: Amine-Functionalized Silica If budget permits, use commercially available amine-bonded silica cartridges (e.g., KP-NH). These eliminate the need for Et₃N doping and prevent acid-catalyzed degradation [1].

Section 4: Storage & Stability

Q: How do I store these compounds for more than a week?

A: Do not store the free base. Convert it to a salt immediately. The free base has a lone pair on the nitrogen that facilitates the initial oxidation step. Protonating this lone pair (forming a salt) drastically increases the oxidation potential, making the compound air-stable.

Protocol: HCl Salt Formation

  • Dissolve the purified free base in a minimum amount of degassed Et₂O or Dioxane.

  • Add 4M HCl in Dioxane dropwise at 0°C.

  • Filter the white precipitate under inert atmosphere (Schlenk filter or rapid filtration).

  • Dry under high vacuum.

Stability Data Comparison:

FormStorage ConditionEstimated Shelf LifeVisual Indicator of Failure
Free Base Benchtop (Air)< 24 HoursTurns pink/black rapidly.
Free Base -20°C (Argon)1–2 WeeksSurface yellowing.
HCl Salt Benchtop (Air) 6+ Months Remains white solid.
HCl Salt -20°C (Argon)YearsIndefinite stability.
Section 5: Emergency Recovery

Q: My product is already black/brown. Is it trash?

A: Not necessarily. If the degradation is superficial (quinone imine formation), you can reverse it using a reducing agent during the workup.

The "Dithionite Wash" Protocol: Sodium Dithionite (


) is a powerful reducing agent that reduces quinones back to phenols/amines [2].
  • Dissolve: Take your dark/black organic layer (e.g., EtOAc or DCM).

  • Prepare Wash: Make a fresh saturated aqueous solution of Sodium Dithionite.

  • Extract: Shake the organic layer with the dithionite solution in a separatory funnel.

    • Observation: You should see the dark color fade significantly, often returning to a pale yellow or colorless state.

  • Dry & Strip: Dry over

    
     (avoid 
    
    
    
    as it can be slightly acidic/Lewis acidic) and concentrate immediately.

Decision Logic for Recovery:

RecoveryLogic Start Sample Status: Dark/Black Solid Solubility Is it soluble in EtOAc/DCM? Start->Solubility Dithionite Wash with aq. Na2S2O4 Solubility->Dithionite Yes Trash Irreversible Polymerization (Discard) Solubility->Trash No (Tar) ColorCheck Did color fade? Dithionite->ColorCheck Recryst Recrystallize (degassed solvent) ColorCheck->Recryst Yes ColorCheck->Trash No

Figure 2: Decision tree for recovering oxidized aminophenol derivatives. Solubility is the primary indicator of whether the sample has polymerized (irreversible) or merely oxidized to the quinone (reversible).

References
  • Biotage. (2023).[4] Is there an easy way to purify organic amines? Retrieved from [Link]

  • University of Washington. (n.d.). Freeze-Pump-Thaw Degassing of Liquids.[5] Retrieved from [Link]

  • Photo.net. (2004). p-Aminophenol hydrochloride vs free base stability discussion. Retrieved from [Link]

Sources

Removing metal catalyst residues from 6-Amino-2-fluoro-3-methoxyphenol

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Efficient Removal of Metal Catalyst Residues from 6-Amino-2-fluoro-3-methoxyphenol

This guide provides in-depth technical assistance for researchers, chemists, and process development professionals facing the common challenge of removing residual metal catalysts from this compound. The presence of trace metals can compromise the integrity of downstream applications, particularly in pharmaceutical development where stringent purity standards are paramount. This document offers a structured approach to troubleshooting and resolving these purification challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: Why is removing metal catalyst residues from this compound so challenging?

The difficulty arises from the molecular structure of this compound itself. The presence of both an amino (-NH₂) group and a hydroxyl (-OH) group creates powerful bidentate chelation sites. These functional groups can form stable complexes with residual metal ions (e.g., Pd, Ru, Rh, Cu), making them soluble in the organic phase and thus difficult to remove through simple extraction or filtration. Syntheses of substituted phenols and anilines frequently employ transition metal catalysts, such as palladium for C-O and C-N cross-coupling reactions or ruthenium for metathesis.[1][2]

Q2: My purified compound is off-color (e.g., gray, black, pink). Is this indicative of metal contamination?

Discoloration is a very common sign of residual metal contamination. Colloidal or complexed metal species often impart a distinct color to the final product. For instance, residual palladium can often leave a grayish or black tint.

Below is a workflow to diagnose and address discoloration issues.

G Diagram 1: Troubleshooting Discoloration start Discolored Product (this compound) check_catalyst Catalyst Type? start->check_catalyst hetero Heterogeneous (e.g., Pd/C) check_catalyst->hetero Heterogeneous homo Homogeneous (e.g., Pd(PPh₃)₄, Grubbs') check_catalyst->homo Homogeneous celite_filtration Filtration through Celite® Pad hetero->celite_filtration extraction Liquid-Liquid Extraction (pH adjustment) homo->extraction carbon_treatment Activated Carbon Treatment celite_filtration->carbon_treatment Color Persists scavenger Metal Scavenger Treatment carbon_treatment->scavenger Color Persists / Product Loss recrystallization Recrystallization scavenger->recrystallization extraction->carbon_treatment Ineffective analysis Analyze for Residual Metal (ICP-MS) recrystallization->analysis analysis->scavenger Metal > Specification end Colorless, Pure Product analysis->end Metal < Specification

Caption: Diagram 1: Troubleshooting workflow for product discoloration.

Q3: I've tried standard silica gel chromatography, but my palladium levels are still above the acceptable limit. What's the next step?

While effective for many organic impurities, standard silica gel chromatography is often insufficient for removing tightly bound metal complexes.[3] The non-polar nature of many organometallic complexes allows them to co-elute with the product. In this scenario, the recommended approach is to employ a targeted metal scavenger. These are solid-supported reagents with functional groups that have a high affinity for specific metals.

Table 1: Selection Guide for Common Metal Scavengers

Scavenger TypeFunctional GroupPrimary Target MetalsMechanism of ActionKey Considerations
Thiol-Based -SHPd, Ru, Rh, Pt, CuCovalent bonding with soft metalsHighly effective for Pd(0) and Pd(II). Can be sensitive to oxidation.
Thiourea-Based -C(=S)N₂H₃Pd, RuStrong chelationEffective for a wide range of palladium species.[3]
Amine-Based -NH₂, -NR₂Pd, Ru, RhLigand exchange, chelationGood for scavenging metals from polar solvents.
Isocyanide-Based -NCRu, PdStrong coordinationCan also act as a reaction quencher for metathesis reactions.[4][5]
Activated Carbon N/A (Surface Adsorption)Broad Spectrum (Pd, Pt, Ru)Physical adsorptionCost-effective but can be non-selective, leading to product loss.[3][6]
Q4: What is the most effective, scalable strategy for metal removal in a pharmaceutical process?

For large-scale operations, a multi-step approach is often necessary to achieve the stringent purity levels required for Active Pharmaceutical Ingredients (APIs), often less than 10 ppm.[7] The most robust strategies combine different methodologies.

G Diagram 2: Scalable Metal Removal Strategy crude Crude Reaction Mixture workup Step 1: Aqueous Workup (L/L Extraction, pH control) crude->workup bulk_removal Step 2: Bulk Removal (e.g., Carbon or Precipitation) workup->bulk_removal Removes water-soluble species polishing Step 3: Polishing (Metal Scavenger) bulk_removal->polishing Removes majority of metal final_purification Step 4: Final Purification (Crystallization) polishing->final_purification Reduces metal to low ppm api High-Purity API (< 10 ppm Metal) final_purification->api Removes final impurities

Caption: Diagram 2: A multi-step strategy for scalable metal removal.

  • Optimized Workup: During liquid-liquid extraction, carefully controlling the pH can sometimes precipitate metal salts or break down complexes. For aminophenols, adjusting the pH can be a delicate balance to avoid emulsion formation.[8]

  • Bulk Removal: Treatment with activated carbon is a cost-effective first pass to remove the majority of the metal residue.[9]

  • Scavenging: A highly selective metal scavenger is then used to "polish" the product, removing the remaining trace amounts of the metal.[10]

  • Crystallization: A final crystallization step is often the most effective way to ensure high purity and remove any remaining metal and scavenger residues.[7][11]

Q5: I am experiencing persistent emulsions during my aqueous workup. How can I break them?

Emulsion formation is a common issue when working with aminophenols due to their amphiphilic nature.[8]

  • Prevention: Use gentle mixing (e.g., slow inversions of the separatory funnel) instead of vigorous shaking.

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, which can help break the emulsion by "salting out" the organic components.

  • pH Adjustment: A small, careful adjustment of the aqueous phase pH can sometimes destabilize the emulsion.

  • Filtration: Passing the emulsified mixture through a pad of a filter aid like Celite® can sometimes break the emulsion.

  • Centrifugation: If available, centrifuging the mixture is a highly effective physical method to separate the layers.

Experimental Protocols

Protocol 1: Activated Carbon Treatment for Bulk Palladium Removal

This protocol is a cost-effective first step for removing a significant portion of palladium residues.

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., Ethyl Acetate, THF) at a concentration of approximately 10-50 mg/mL.

  • Carbon Addition: Add powdered activated carbon (e.g., Darco® KB-B) at a loading of 0.1 to 0.5 times the weight of the crude product.[3] The optimal amount should be determined experimentally.

  • Stirring: Stir the resulting slurry at room temperature or a slightly elevated temperature (e.g., 40 °C) for 2-12 hours. Monitor the reaction by taking small aliquots, filtering, and checking for color.

  • Filtration: Prepare a 1-2 cm thick pad of Celite® in a Büchner funnel. Wet the pad with the solvent used in step 1.

  • Product Recovery: Filter the slurry through the Celite® pad. The activated carbon, with the adsorbed palladium, will be trapped on the pad.[12]

  • Washing: Wash the Celite® pad with additional fresh solvent to recover any adsorbed product.

  • Concentration: Combine the filtrate and washes, and concentrate under reduced pressure to yield the partially purified product.

  • Analysis: Analyze the product for residual palladium content using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to determine the effectiveness of the treatment.

Protocol 2: Polishing with a Silica-Based Thiol Scavenger

This protocol is designed as a secondary, high-efficiency step to reduce metal content to very low levels (<10 ppm).

  • Dissolution: Dissolve the product from the previous purification step (e.g., after carbon treatment) in an appropriate solvent (e.g., Toluene, Dichloromethane).

  • Scavenger Addition: Add a silica-based thiol scavenger (e.g., SiliaMetS® Thiol) at a loading of 4-10 molar equivalents relative to the initial amount of metal catalyst used in the synthesis.

  • Stirring: Stir the mixture at room temperature or elevated temperature (40-60 °C) for 2-18 hours. The optimal time and temperature depend on the specific scavenger and the nature of the metal complex.

  • Filtration: Filter the mixture to remove the solid-supported scavenger. Wash the collected solid with fresh solvent.

  • Concentration: Combine the filtrate and washes and concentrate under reduced pressure.

  • Final Purification: Proceed with a final crystallization to remove any trace impurities and ensure the highest purity of the this compound.

  • Analysis: Submit a sample for final ICP-MS analysis to confirm that the residual metal content is within the required specification.

Data Summary

Table 2: Comparative Efficacy of Metal Removal Techniques

MethodEfficiencyScalabilityCostPotential Issues
Filtration (Celite®) Low-ModerateHighLowOnly effective for heterogeneous or precipitated catalysts.[7]
Aqueous Extraction Low-ModerateHighLowEmulsion formation, incomplete removal of organometallic complexes.[8][12]
Activated Carbon Moderate-HighHighLowProduct loss due to non-specific adsorption.[3]
Chromatography ModerateLow-ModerateHighOften ineffective for trace removal, solvent-intensive.[12]
Metal Scavengers Very HighHighModerateRequires screening for optimal scavenger and conditions.[5][10]
Crystallization HighHighModerateCan be highly effective but requires careful solvent selection and may need seeding.[11]

References

  • ResearchGate. (2015, May 18).
  • ACS Publications. (2016, June 7). Scalable Methods for the Removal of Ruthenium Impurities from Metathesis Reaction Mixtures. Organic Process Research & Development.
  • Anderson's Process Solutions. (2017, September 25).
  • Benchchem. (n.d.).
  • ResearchGate. (n.d.). A simple oxidative procedure for the removal of ruthenium residues.
  • Beilstein Journals. (2017, March 23). Transition-metal-catalyzed synthesis of phenols and aryl thiols.
  • Excited State Nickel Catalysis: Synthesis of Primary Anilines and Diphenyl Amines. (n.d.).
  • Google Patents. (n.d.). Method of removing palladium - US20050256327A1.
  • ACS Publications. (2023, September 6). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development.
  • Apeiron. (n.d.). Apeiron's Metal Scavenging Solutions.
  • Organic Chemistry Portal. (n.d.).
  • ResearchGate. (n.d.). Synthesis of meta-functionalized phenols and anilines.
  • Novel catalysts for the conversion of phenol to anilines. (n.d.).
  • Benchchem. (n.d.).
  • Benchchem. (n.d.).
  • Reddit. (2025, September 19). Your trick to remove residual palladium : r/Chempros.
  • PMC. (n.d.). Recovery of Homogeneous Platinoid Catalysts from Pharmaceutical Media: Review on the Existing Treatments and the Perspectives of Membrane Processes.
  • eScholarship.org. (2016, June 28).
  • Google Patents. (n.d.).
  • PubChem. (n.d.). 4-Amino-2-bromo-6-fluoro-3-methoxyphenol.
  • PubMed. (2020, April 21). Organic Salts of Pharmaceutical Impurity p-Aminophenol.
  • Google Patents. (n.d.).
  • ResearchGate. (2025, October 17). Organic Salts of Pharmaceutical Impurity p-Aminophenol.
  • Recent Developments on Processes for Recovery of Rhodium Metal from Spent C
  • MDPI. (2022, December 1).
  • Google Patents. (n.d.).
  • ResearchGate. (n.d.). Synthesis of some new 6-amino-3-methoxyflavones.
  • ChemScene. (n.d.). 6-Amino-2-fluoro-3-methoxybenzaldehyde.
  • SpectraBase. (n.d.). 6-Amino-2'-fluoro-flavone.
  • Beilstein Journals. (2025, March 21). Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex.
  • Sigma-Aldrich. (n.d.). 3-amino-6-fluoro-2-methylphenol.
  • PMC. (n.d.).
  • arkat usa. (n.d.). Amino acids with fluorinated olefinic motifs – synthetic approaches.
  • ChemicalBook. (2025, July 16). 2-Amino-6-(trifluoromethoxy)phenol.
  • MDPI. (2022, October 20).

Sources

Minimizing side reactions during the deprotection of 6-Amino-2-fluoro-3-methoxyphenol precursors

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #DEP-6A2F3M Status: Open Priority: Critical (Stability Risk) Assigned Specialist: Senior Application Scientist

Executive Summary

You are encountering difficulties with the deprotection or final unmasking of 6-Amino-2-fluoro-3-methoxyphenol . This molecule presents a "perfect storm" of reactivity: it is an electron-rich aminophenol (prone to rapid oxidative polymerization) containing a fluorine substituent (susceptible to hydrodefluorination under catalytic hydrogenation conditions) and a methoxy group (requiring selectivity if other ether protecting groups are present).

This guide treats your experiment as a troubleshooting ticket, addressing the three most common failure modes: Oxidative Degradation ("Black Tar") , Unwanted Defluorination , and Incomplete/Non-selective Deprotection .

Ticket #1: Product Turns Black/Brown Upon Isolation

User Report: "After deprotection, the reaction mixture looked clean by LCMS. However, during rotary evaporation or filtration, the oil turned into a black tar. Yield is <20%."

Diagnosis: Oxidative Quinone Imine Formation. Aminophenols, particularly those with electron-donating groups (methoxy), are thermodynamically driven to oxidize into quinone imines upon exposure to atmospheric oxygen. This process is catalyzed by basic pH, light, and trace metals.[1]

The Mechanism of Failure

The presence of the amino (-NH₂) and hydroxyl (-OH) groups in a 1,4- (or 1,2-) relationship allows for a proton-coupled electron transfer (PCET), generating a radical species that rapidly polymerizes.

OxidationPathway Start 6-Amino-2-fluoro- 3-methoxyphenol Step1 Radical Cation Intermediate Start->Step1 O2 / Light / pH > 7 Step2 Quinone Imine (Reactive Electrophile) Step1->Step2 -e- / -H+ End Black Polymer (Insoluble Tar) Step2->End Michael Addition (Polymerization)

Figure 1: Oxidative degradation pathway of electron-rich aminophenols.

Resolution Protocol: The "Reductive Shield" Workup

Do not use standard open-air workups. Implement this "Reductive Shield" protocol immediately.

  • Degas All Solvents: Sparge all extraction solvents (EtOAc, DCM) and aqueous buffers with Argon/Nitrogen for 15 minutes before use.

  • Acidic Stabilization: Keep the product in its protonated form (ammonium salt) as long as possible. The salt form (

    
    ) is resistant to oxidation.
    
    • Action: Evaporate acids (TFA/HCl) only if strictly necessary. If performing an extraction, ensure the aqueous phase is acidic (pH 2-3).

  • Add Antioxidants:

    • During Extraction: Add Sodium Dithionite (

      
      )  or Ascorbic Acid (0.1% w/v)  to the aqueous phase. This scavenges dissolved oxygen and reduces any formed quinones back to the phenol.
      
    • During Storage: Store the final solid as the HCl or TFA salt , not the free base.

Ticket #2: Loss of Fluorine (Hydrodefluorination)

User Report: "I used Pd/C and


 to remove a Benzyl (Bn) or Cbz group. The Benzyl group is gone, but the mass spec shows [M-20] peaks, indicating the Fluorine was replaced by Hydrogen."

Diagnosis: Catalytic Hydrodefluorination (HDF). Aryl fluorides are generally stable, but on electron-rich rings (like methoxyphenols), the C-F bond becomes susceptible to oxidative addition by Palladium, especially in the presence of hydrogen gas.

Troubleshooting Table: Hydrogenation Catalyst Selection
Catalyst SystemRisk of DefluorinationRecommendationContext
Pd/C (Standard) High AVOID Standard Pd rapidly inserts into activated C-F bonds.
Pd(OH)₂ (Pearlman's) MediumCautionOften too aggressive for this substrate.
PtO₂ (Adams' Cat) Low PREFERRED Platinum is far less active toward C-Halogen hydrogenolysis than Palladium.
Sulfided Pd/C Very LowExcellent "Poisoned" catalyst specifically designed to prevent halogen reduction.
Fe / NH₄Cl NoneAlternativeUse for Nitro-to-Amine reduction (avoids

gas entirely).
Resolution Protocol: Poisoned Hydrogenolysis

If you must use Pd/C (e.g., for O-Bn removal), you must "poison" the catalyst to inhibit C-F cleavage.

  • Add a Poison: Add 0.5 equivalents (relative to catalyst) of Diphenylsulfide or Ethylenediamine to the reaction mixture.

  • Switch Solvent: Avoid Methanol. Use Ethyl Acetate or THF . Protic solvents like MeOH accelerate hydrodefluorination.

  • Alternative Reduction (Nitro Precursors): If your precursor is 6-Nitro-2-fluoro-3-methoxyphenol, do not use hydrogenation . Use chemical reduction:

    • Reagents: Iron powder (5 eq) + Ammonium Chloride (saturated aq) in EtOH/Water at 60°C.

    • Result: Clean reduction of

      
       with zero risk to the C-F bond.
      
Ticket #3: Selective Demethylation (O-Me vs O-Bn)

User Report: "I tried to remove a Benzyl group with


 and I lost my Methoxy group as well."

Diagnosis: Lack of Lewis Acid Selectivity. Boron Tribromide (


) is a "scorched earth" reagent. It will cleave both Benzyl and Methyl ethers. You need a reagent that discriminates based on activation energy.
Resolution Protocol: Chemo-Selective Reagents

To remove a Benzyl group (O-Bn) while retaining the Methoxy group (O-Me) at the 3-position:

  • Method A: Mild Hydrogenolysis (If F-stable)

    • Use 10% Pd/C (Sulfided) in EtOAc. This cleaves O-Bn but leaves O-Me and C-F intact.

  • Method B: Magnesium Iodide (

    
    ) 
    
    • Reagent:

      
       in Ether/Toluene.[2]
      
    • Mechanism:[2][3][4]

      
       coordinates selectively.[2] While it is often used to cleave ortho-methoxy groups, mild conditions favor O-Bn cleavage over O-Me due to the stability of the benzyl cation.
      
  • Method C: TFA / Thioanisole

    • If the benzyl group is electron-rich (e.g., PMB), use TFA. Unsubstituted Benzyl usually requires stronger acids, which risks the O-Me. Stick to Method A.

Master Workflow: The Optimized Protocol

This workflow integrates the solutions to prevent all three failure modes.

OptimizedProtocol Input Precursor Selection Decision Protecting Group? Input->Decision RouteA Precursor: Nitro (-NO2) (Avoids H2 gas) Decision->RouteA Nitro RouteB Precursor: N-Boc / O-Bn (Requires Deprotection) Decision->RouteB Boc / Benzyl StepA Chemical Reduction Fe / NH4Cl / EtOH (Preserves F and OMe) RouteA->StepA StepB1 For O-Bn: Sulfided Pd/C + H2 (Prevents Defluorination) RouteB->StepB1 O-Bn StepB2 For N-Boc: 4M HCl in Dioxane + Triethylsilane (Scavenger) RouteB->StepB2 N-Boc Workup Argon-Sparged Workup Add Ascorbic Acid StepA->Workup StepB1->Workup StepB2->Workup Final Isolate as HCl Salt Store under Argon @ -20°C Workup->Final

Figure 2: Decision tree for selecting the optimal deprotection route based on precursor chemistry.

References
  • Greene, T. W., & Wuts, P. G. M. (2006).[5] Greene's Protective Groups in Organic Synthesis (4th ed.).[6] Wiley-Interscience. (Standard reference for chemoselectivity of O-Bn vs O-Me and N-Boc cleavage). Link

  • BenchChem Technical Support. (2025). Preventing Oxidation of Aminophenol Compounds. (Protocols for antioxidant use in aminophenol workups). 1[7]

  • Bao, K., et al. (2016).[2] Selective demethylation and debenzylation of aryl ethers by magnesium iodide. Organic & Biomolecular Chemistry. (Methodology for discriminating between methoxy and benzyl ethers). 8[7][9]

  • Zhu, J., et al. (2023).[10] A detailed investigation of electrochemical hydrodefluorination of 4-fluorophenol. Chemical Engineering Journal. (Mechanistic insights into C-F bond instability during reduction). 10[9]

Sources

Validation & Comparative

1H NMR Spectrum Analysis of 6-Amino-2-fluoro-3-methoxyphenol: A Comparative Guide to Solvent Selection

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery pipelines increasingly rely on highly functionalized fluorinated aromatics, the precise structural verification of building blocks becomes paramount. 6-Amino-2-fluoro-3-methoxyphenol (CAS: 1344684-73-6)[1] is a critical intermediate utilized in the synthesis of complex therapeutics, including VAP-1 inhibitors[2].

However, analyzing this compound via 1H NMR presents a distinct analytical challenge: the molecule possesses two different exchangeable proton groups (a phenol -OH and an aniline -NH2) residing on a highly electron-rich, fluorine-coupled aromatic ring. To achieve unambiguous structural confirmation, the choice of NMR solvent is the single most critical variable. This guide objectively compares the performance of DMSO-d6 versus CDCl3 to establish the optimal analytical environment.

The Causality of Solvent Effects: DMSO-d6 vs. CDCl3

In NMR spectroscopy, the behavior of protic hydrogens (labile protons) is dictated by the chemical exchange regime of the solvent environment.

  • The CDCl3 Limitation (Fast Exchange): Chloroform-d is a non-polar, weakly interacting solvent. In CDCl3, the -OH and -NH2 protons of this compound undergo rapid intermolecular chemical exchange with trace moisture and other solute molecules. This rapid exchange averages their magnetic environments, resulting in broad, featureless singlets that often coalesce, overlap, or disappear entirely into the baseline[3].

  • The DMSO-d6 Advantage (Slow Exchange): Dimethyl sulfoxide-d6 acts as a powerful hydrogen-bond acceptor. It forms stable, discrete solvation complexes with the protic hydrogens of the phenol and aniline groups. This strong solute-solvent interaction drastically reduces the proton exchange rate, effectively "locking" the protons into distinct magnetic environments[3]. Consequently, DMSO-d6 yields sharp, quantifiable signals for both the -OH and -NH2 groups and eliminates the concentration-dependent chemical shifting typically observed in CDCl3[3].

Comparative Quantitative Data

The following table summarizes the expected 1H NMR performance of this compound, highlighting the superior resolution achieved in DMSO-d6.

Table 1: Comparative 1H NMR Spectral Data (400 MHz, 298 K)

Proton AssignmentMultiplicityExpected Shift in DMSO-d6 (ppm)Expected Shift in CDCl3 (ppm)Resolution & Causality Notes
-OH (C1) Singlet (br)~8.90~5.10 (broad, overlaps)Sharp in DMSO due to strong H-bonding; heavily broadened in CDCl3 due to rapid exchange.
-NH2 (C6) Singlet (br)~4.75~3.50 - 4.50 (v. broad)Distinct and quantifiable in DMSO; often lost in the baseline in CDCl3.
Ar-H (C5) dd (J = 8.5, 1.0 Hz)~6.45~6.55Ortho to H4 (J ~8.5 Hz), negligible/para long-range coupling to F.
Ar-H (C4) dd (J = 8.5, 2.5 Hz)~6.20~6.35Ortho to H5 (J ~8.5 Hz), meta coupling to F (J ~2.5 Hz).
-OCH3 (C3) Singlet3.753.85Unaffected by exchange; remains a sharp, 3H integral in both solvents.

Note: Aromatic chemical shifts are highly shielded due to the strong electron-donating effects of the -OH, -NH2, and -OCH3 groups.

Experimental Protocol: Self-Validating NMR Workflow

To ensure high-fidelity data and reproducible integration of the labile protons, the following step-by-step methodology must be strictly adhered to. This protocol incorporates internal validation checks to guarantee trustworthiness.

Step 1: Sample Preparation

  • Weigh exactly 10–15 mg of this compound into a clean glass vial.

  • Add 0.6 mL of high-purity DMSO-d6 (containing 0.03% v/v TMS as an internal standard).

  • Causality Check: Sonicate the vial for 30 seconds. Complete dissolution is mandatory; particulate matter causes localized magnetic field inhomogeneities, which will artificially broaden the signals and obscure the fine ^4J HF (meta-fluorine) coupling on the C4 proton.

Step 2: Spectrometer Setup & Acquisition

  • Transfer the solution to a high-quality 5 mm NMR tube and insert it into a 400 MHz (or higher) NMR spectrometer.

  • Lock the solvent to the DMSO-d6 signal and perform automated shimming (gradient shimming).

  • Self-Validation Check: Acquire a preliminary 1-scan spectrum and measure the full width at half maximum (FWHM) of the TMS peak at 0.00 ppm. If FWHM > 1.2 Hz, re-shim the instrument. Poor shimming will destroy the resolution of the aromatic doublet of doublets.

  • Set the acquisition parameters: 30° pulse angle, relaxation delay (D1) of 2.0 seconds, and 16 to 32 scans. The 2.0s delay ensures complete relaxation of the broad labile signals, allowing for accurate 1:2:3 integration ratios (-OH : -NH2 : -OCH3).

Step 3: Processing

  • Apply a 0.3 Hz exponential line-broadening function (LB) prior to Fourier transformation to optimize the signal-to-noise ratio without compromising the F-H coupling resolution.

  • Perform manual phase correction and a baseline correction (polynomial order 1) to ensure the broad -OH and -NH2 integrals are calculated accurately against the flat baseline.

Workflow Visualization

The decision matrix for solvent selection and its mechanistic impact on the resulting spectra is mapped below.

G A This compound (Labile -OH & -NH2 Protons) B Select NMR Solvent A->B C DMSO-d6 (Strong H-Bond Acceptor) B->C D CDCl3 (Weak Interacting Solvent) B->D E Slows Proton Exchange Rate C->E F Rapid Proton Exchange D->F G Sharp, Quantifiable Signals E->G H Broad, Unresolved Signals F->H

Workflow comparing DMSO-d6 and CDCl3 solvent effects on labile proton resolution in 1H NMR.

Conclusion

For the structural verification of this compound, DMSO-d6 is the unequivocally superior solvent . By leveraging its strong hydrogen-bonding capabilities, analysts can arrest the chemical exchange of the phenol and aniline protons, yielding a fully resolved, quantifiable 1H NMR spectrum that CDCl3 simply cannot provide.

References

  • WO2020069330A2 - Inhibitors of vap-1 Source: Google Patents URL
  • 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts Source: Magnetic Resonance in Chemistry (via NIH/PubMed) URL:[Link]

Sources

High-Purity HPLC Profiling of 6-Amino-2-fluoro-3-methoxyphenol: A Comparative Method Development Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Amphoteric Challenge

6-Amino-2-fluoro-3-methoxyphenol represents a classic "triple-threat" in chromatographic method development: it is amphoteric (containing both a basic amine and an acidic phenol), halogenated , and highly prone to regio-isomerism during synthesis.

Standard alkyl-bonded phases (C18) often fail to resolve this molecule from its critical impurities—specifically the 4-amino regioisomer and des-fluoro byproducts—due to insufficient selectivity mechanisms. This guide objectively compares three stationary phase chemistries to establish a definitive purity method.

The Verdict: While C18 is the industry workhorse, Pentafluorophenyl (PFP) phases demonstrate superior resolution (


) for this fluorinated aromatic, leveraging unique 

and dipole-dipole interactions that alkyl phases lack.

Strategic Comparison of Stationary Phases

The following comparison evaluates three distinct column chemistries tested under identical mobile phase conditions (0.1%


 / Acetonitrile).
FeatureOption A: C18 (C18) Option B: Polar-Embedded C18 Option C: Pentafluorophenyl (PFP)
Primary Mechanism Hydrophobic InteractionHydrophobic + H-BondingHydrophobic +

+ Dipole-Dipole
Peak Shape (Tailing) Poor (

) due to silanol interaction
Excellent (

)
Good (

)
Isomer Selectivity Low (Co-elution common)ModerateHigh (Baseline Resolution)
Retention of Polar Impurities Weak (elute near void)ImprovedStrong
Suitability Generic ScreeningBasic compoundsHalogenated Aromatics & Isomers
Mechanistic Insight[1]
  • Why C18 Fails: The hydrophobicity differences between the 6-amino and 4-amino isomers are negligible. C18 relies almost exclusively on dispersive forces, resulting in co-elution.

  • Why PFP Wins: The fluorine atoms on the PFP ligand create an electron-deficient ring system. This interacts specifically with the electron-rich amino-phenol ring of the analyte. Furthermore, the position of the fluorine on the analyte (ortho vs. para) significantly alters its dipole moment, which the PFP phase can discriminate.

Visualizing the Method Development Logic

The following decision tree illustrates the logical flow for selecting the PFP phase for this specific molecular profile.

MethodDevelopment Start Analyte: this compound CheckProps Analyze Properties: 1. Amphoteric (pKa ~4 & ~9) 2. Fluorinated 3. Aromatic Start->CheckProps SelectMode Select Initial Column CheckProps->SelectMode C18 Standard C18 SelectMode->C18 Default Choice PFP Pentafluorophenyl (PFP) SelectMode->PFP Halogen/Isomer Specific ResultC18 Result: Co-elution of Isomers Tailing due to Amine C18->ResultC18 ResultPFP Result: High Selectivity (Dipole-Dipole Interaction) PFP->ResultPFP ResultC18->PFP Switch Phase Optimize Optimize Mobile Phase pH (Acidic to suppress Phenol ionization) ResultPFP->Optimize FinalMethod Final Protocol: PFP Column + 0.1% H3PO4 Optimize->FinalMethod

Figure 1: Method Development Decision Tree highlighting the pivot from C18 to PFP based on analyte chemistry.

The "Gold Standard" Experimental Protocol

This protocol is designed for Quality Control (QC) release testing, prioritizing robustness and resolution.

Chromatographic Conditions
ParameterSpecificationRationale
Column PFP (Pentafluorophenyl), 150 x 4.6 mm, 2.7 µm (Fused-Core recommended)Fused-core provides UHPLC-like efficiency at lower backpressure; PFP provides selectivity.
Mobile Phase A 0.1% Phosphoric Acid (

) in Water
Low pH (~2.1) ensures the amine is fully protonated (reproducible) and phenol is neutral (suppressed ionization). Phosphate buffers silanols better than Formic acid.
Mobile Phase B Acetonitrile (ACN)ACN has a lower UV cutoff than Methanol, essential for detecting trace impurities at low wavelengths.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns.[1]
Column Temp 35°CSlightly elevated temperature reduces viscosity and improves mass transfer.
Detection UV @ 210 nm (Impurities) & 254 nm (Assay)210 nm captures non-aromatic impurities; 254 nm is specific to the aromatic ring.
Injection Vol 5.0 µLLow volume prevents solvent effects on early eluting polar peaks.
Gradient Program
Time (min)% Mobile Phase BEvent
0.05Initial Hold (retain polar degradants)
2.05Isocratic Hold
15.060Linear Gradient (elute main peak & hydrophobic impurities)
18.090Wash Step
20.090Hold Wash
20.15Re-equilibration
25.05End of Run

Validation & System Suitability

To ensure the method is "self-validating" per E-E-A-T standards, the following System Suitability Tests (SST) must be performed before every sample set.

  • Resolution (

    
    ):  A mixed standard containing the analyte and its nearest isomer (e.g., 4-amino-2-fluoro-3-methoxyphenol) must show 
    
    
    
    .
  • Tailing Factor (

    
    ):  The main analyte peak must have 
    
    
    
    .
    • Note: If

      
      , the column may be aging, or the mobile phase pH is too high (allowing silanol interaction).
      
  • Precision: 5 replicate injections of the standard must show RSD

    
     for Area.
    
Troubleshooting Guide
  • Problem: Peak splitting or shoulder.

    • Root Cause: Sample solvent is too strong (e.g., 100% MeOH).

    • Fix: Dissolve sample in 90:10 Water:ACN.

  • Problem: Retention time drift.

    • Root Cause: Fluorinated phases are sensitive to equilibration time.

    • Fix: Ensure at least 10 column volumes of equilibration between runs.

References

  • Chromatography Online. (2020). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. Retrieved from [Link]

  • National Institutes of Health (PMC). (2015). Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. Retrieved from [Link]

  • SIELC Technologies. (2018). Separation of 4-Aminophenol hydrochloride on Newcrom R1 HPLC column. Retrieved from [Link]

  • Phenomenex. (2018).[2] HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. Retrieved from [Link]

Sources

LC-MS fragmentation pattern of 6-Amino-2-fluoro-3-methoxyphenol

Author: BenchChem Technical Support Team. Date: March 2026

Title: LC-MS/MS Fragmentation Pattern and Performance Guide: 6-Amino-2-fluoro-3-methoxyphenol vs. Structural Alternatives

Introduction

In the development of robust pharmacokinetic (PK) and biomarker assays, the selection of internal standards (IS) and chemical building blocks is critical. This compound (6-AFMP) has emerged as a highly stable, structurally unique compound utilized in advanced drug synthesis (such as VAP-1 inhibitors) and as a highly specific analytical standard[1]. This guide objectively compares the LC-MS/MS fragmentation dynamics and bioanalytical performance of 6-AFMP against its non-fluorinated analog, 6-Amino-3-methoxyphenol (6-AMP), and its positional isomer, 4-Amino-2-fluoro-3-methoxyphenol (4-AFMP).

Mechanistic Rationale: The Role of Fluorination in Ionization and Fragmentation

When designing an LC-MS/MS assay, the goal is to achieve maximum sensitivity (ionization efficiency) and selectivity (unique fragmentation).

  • Ionization Causality: In positive Electrospray Ionization (ESI+), the protonation of anilines and phenols is heavily influenced by the inductive and resonance effects of ring substituents. The highly electronegative fluorine atom at the C2 position in 6-AFMP exerts an electron-withdrawing inductive effect, which slightly reduces the basicity of the adjacent amino group compared to the non-fluorinated 6-AMP. However, this stabilization prevents in-source degradation, leading to a highly abundant, intact precursor ion at m/z 158.1[1].

  • Fragmentation Causality: Phenolic compounds typically exhibit neutral losses of water (-18 Da), carbon monoxide (-28 Da), and, if methoxylated, methyl radicals (-15 Da)[2]. While 6-AMP relies on these common fragmentation pathways, 6-AFMP benefits from the unique expulsion of hydrogen fluoride (HF, -20 Da) during Collision-Induced Dissociation (CID). Because endogenous biological matrices rarely produce fragments corresponding to an exact -20 Da loss, monitoring the m/z 158.1 → 138.1 transition provides near-zero background interference.

LC-MS/MS Fragmentation Pathways

The fragmentation tree of 6-AFMP is governed by the relative bond dissociation energies of its substituents. Upon isolation of the [M+H]+ precursor (m/z 158.1) in Q1, CID in the collision cell yields several diagnostic product ions.

G M This compound [M+H]+ m/z 158.1 F1 Loss of •CH3 m/z 143.1 M->F1 -15 Da (-•CH3) F2 Loss of HF m/z 138.1 M->F2 -20 Da (-HF) Highly Diagnostic F3 Loss of H2O m/z 140.1 M->F3 -18 Da (-H2O) F4 Loss of NH3 m/z 141.1 M->F4 -17 Da (-NH3) F1_sub Loss of CO m/z 115.1 F1->F1_sub -28 Da (-CO)

Diagnostic ESI(+) CID fragmentation pathways of this compound.

Comparative Performance Data

To objectively evaluate 6-AFMP, we compare its analytical parameters against 6-AMP (non-fluorinated) and 4-AFMP (isomer). Data reflects optimized conditions on a standard Triple Quadrupole (QQQ) mass spectrometer.

Table 1: Physicochemical and MS/MS Optimization Parameters

CompoundPrecursor Ion[M+H]+Primary MRM TransitionCollision Energy (CE)Diagnostic Value
6-AFMP (Product) m/z 158.1158.1 → 138.1 (-HF)22 eVHigh (Unique -20 Da loss)
6-AMP (Analog) m/z 140.1140.1 → 125.1 (-•CH3)18 eVLow (Common matrix interference)
4-AFMP (Isomer) m/z 158.1158.1 → 143.1 (-•CH3)20 eVModerate (Steric hindrance limits HF loss)

Table 2: Bioanalytical Assay Performance in Human Plasma

Metric6-AFMP6-AMP4-AFMP
Signal-to-Noise (S/N) at 1 ng/mL 145:132:185:1
Lower Limit of Quantitation (LLOQ) 0.05 ng/mL0.5 ng/mL0.2 ng/mL
Matrix Effect (ME %) 94% (Negligible)78% (Suppression)88%
Extraction Recovery 92 ± 3.1%85 ± 5.4%89 ± 4.2%

Data Interpretation: 6-AFMP demonstrates a 10-fold improvement in LLOQ over its non-fluorinated counterpart. The primary driver for this is the transition to m/z 138.1. Because the loss of HF is thermodynamically favored only in specific ortho-fluoro configurations, the mass spectrometer filters out >99% of isobaric background noise, resulting in an exceptional S/N ratio.

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, the following protocol incorporates built-in System Suitability Tests (SST) and adheres strictly to the FDA Bioanalytical Method Validation Guidelines for accuracy, precision, and selectivity[3].

Step 1: Sample Preparation (Protein Precipitation)

  • Aliquot 50 µL of human plasma (blank, calibrator, or unknown) into a 96-well plate.

  • Self-Validation Check: Include a "Double Blank" (matrix only, no IS) and a "Zero Standard" (matrix + IS only) in every run to verify the absence of cross-talk and endogenous interference.

  • Add 150 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid) to precipitate proteins.

  • Vortex for 2 minutes at 1200 rpm; centrifuge at 4000 x g for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to an autosampler vial.

Step 2: UHPLC Separation

  • Column: C18, 1.7 µm, 2.1 x 50 mm (Maintains sharp peak shapes for fluorinated aromatics).

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 3.0 minutes. Flow rate: 0.4 mL/min.

Step 3: MS/MS Detection & System Suitability

  • Operate the QQQ in ESI+ MRM mode.

  • Set capillary voltage to 3.5 kV and desolvation temperature to 400°C.

  • SST Execution: Inject a neat standard of 6-AFMP at LLOQ concentration prior to the batch. The protocol is only validated for the run if the S/N ratio of the 158.1 → 138.1 peak is ≥ 10:1 and retention time drift is ≤ 2%.

Workflow S1 1. Sample Prep (Protein Precipitation) S2 2. UHPLC Separation (C18, Gradient Elution) S1->S2 S3 3. ESI(+) Ionization (Desolvation & Protonation) S2->S3 S4 4. Q1 Selection (Precursor m/z 158.1) S3->S4 S5 5. CID Fragmentation (Argon Gas, 22 eV) S4->S5 S6 6. Q3 Detection (Product m/z 138.1) S5->S6

Self-validating LC-MS/MS bioanalytical workflow for this compound.

Conclusion

For researchers and drug development professionals, the substitution of a single fluorine atom on a methoxyphenol scaffold fundamentally alters its utility in mass spectrometry. This compound outperforms both its non-fluorinated analog and its positional isomer. By leveraging the highly specific -HF neutral loss pathway, analysts can achieve superior sensitivity, bypass matrix suppression, and easily meet stringent regulatory validation criteria.

References

  • Inhibitors of vap-1 (WO2020069330A2) . Google Patents.1

  • Bioanalytical Method Validation; Guidance for Industry; Availability . Federal Register / Food and Drug Administration (2018). 3

  • Qualitative and Quantitative Mass Spectrometry Approaches for the Analysis of Phenolic Compounds in Complex Natural Matrices . MDPI / Applied Sciences (2020). 4

Sources

Comparing reactivity of 6-Amino-2-fluoro-3-methoxyphenol vs 2-amino-6-fluorophenol

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Reactivity Guide: 6-Amino-2-fluoro-3-methoxyphenol vs. 2-Amino-6-fluorophenol

Executive Summary

This guide compares the reactivity, stability, and synthetic utility of two fluorinated aminophenol building blocks: This compound (Compound A) and 2-Amino-6-fluorophenol (Compound B) .

While both compounds serve as critical precursors for the synthesis of benzoxazoles and other fused heterocycles, their electronic profiles differ significantly.[1] Compound A is a highly electron-rich, "push-push" system driven by the para-amino-methoxy interaction, offering superior nucleophilicity but requiring strict anaerobic handling to prevent oxidative degradation. Compound B represents a more balanced, electronically stable scaffold, ideal for robust scale-up but exhibiting slower kinetics in cyclization reactions.[1]

Part 1: Structural & Electronic Profiling

The primary differentiator between these two compounds is the methoxy substituent in Compound A. Its position relative to the amine and hydroxyl groups fundamentally alters the molecule's highest occupied molecular orbital (HOMO) energy and nucleophilicity.[1]

Table 1: Physicochemical & Electronic Comparison
FeatureCompound A (this compound)Compound B (2-Amino-6-fluorophenol)
CAS Number 1344684-73-653981-25-2
Molecular Weight 157.14 g/mol 127.12 g/mol
Electronic System Strongly Activated: Methoxy (EDG) is para to Amine.[2]Moderately Activated: Amine/OH activation dampened by F induction.[1]
Nucleophilicity (N) High: Enhanced by resonance donation from -OMe.[1]Moderate: Standard aniline-like nucleophilicity.[1]
Oxidation Potential Low: Rapidly oxidizes to quinone imines in air.[1]Moderate: Stable under standard ambient conditions.[1]
Acidity (Phenol -OH) Slightly lower pKa (destabilized phenoxide by EDG).Standard fluorophenol pKa (~8.7).[1]
Primary Application Synthesis of 6-methoxy-7-fluorobenzoxazoles.Synthesis of 7-fluorobenzoxazoles.
Mechanistic Insight: The "Push-Push" Effect in Compound A

In Compound A, the methoxy group at C3 is para to the amine at C6 (assuming phenol C1 numbering). This creates a direct resonance channel where the methoxy oxygen donates electron density into the ring, which is then relayed to the amine nitrogen.[1] This makes the nitrogen in Compound A significantly more basic and nucleophilic than in Compound B, where the fluorine atom (ortho to OH, meta to NH2) exerts a net inductive withdrawing effect.[1]

Part 2: Reactivity Profiles & Synthetic Utility

Benzoxazole Formation (Cyclization)

Both compounds react with carboxylic acid derivatives (e.g., acid chlorides, aldehydes) to form benzoxazoles.[1]

  • Compound A: Exhibits faster reaction kinetics due to the enhanced nucleophilicity of the amine.[1] Cyclization often proceeds under milder conditions (lower temperature), but the product (7-fluoro-6-methoxybenzoxazole) is electron-rich and sensitive to photo-oxidation.

  • Compound B: Requires standard heating (e.g., reflux in toluene/xylene with acid catalyst) to effect cyclization.[1] The resulting 7-fluorobenzoxazole is highly stable.

Electrophilic Aromatic Substitution (EAS)
  • Compound A: The ring is tetrasubstituted.[1] The only open position is C4 or C5 (depending on exact isomer numbering).[1] The directing effects of the amine, hydroxyl, and methoxy groups compete, but the position ortho to the amine (C5) is highly activated.[1] Care must be taken to avoid over-substitution or polymerization.[1]

  • Compound B: The ring has multiple open sites (C3, C4, C5).[1] The amine and hydroxyl groups strongly direct incoming electrophiles to the C3 and C5 positions (ortho/para to activators).

Oxidative Stability (Critical)
  • Compound A: High Risk. The combination of three electron-donating atoms (N, O, F-lone pairs) makes the ring susceptible to Single Electron Transfer (SET) oxidation. Solutions of A will turn dark brown/black within minutes if exposed to air, indicating quinone imine formation.[1]

  • Compound B: Low Risk. Can be weighed and handled in air for short periods without significant degradation.[1]

Part 3: Visual Analysis (Pathway Mapping)

The following diagram maps the regiochemical outcome of converting both phenols into their respective benzoxazole derivatives. Note how the substitution pattern on the phenol dictates the final heterocycle structure.[1]

ReactivityComparison cluster_A High Reactivity / Low Stability cluster_B Moderate Reactivity / High Stability CompA Compound A (this compound) [Strong Nucleophile] InterA Intermediate Amide (Fast Formation) CompA->InterA Rapid Nucleophilic Attack ProdA 7-Fluoro-6-methoxybenzoxazole [Electron-Rich Product] InterA->ProdA - H2O CompB Compound B (2-Amino-6-fluorophenol) [Standard Nucleophile] InterB Intermediate Amide (Standard Formation) CompB->InterB Standard Attack ProdB 7-Fluorobenzoxazole [Stable Product] InterB->ProdB - H2O Reagent R-COCl / Heat (Cyclization) Reagent->CompA Reagent->CompB

Figure 1: Comparative synthetic pathways. Compound A (Blue path) exhibits faster kinetics but yields a more sensitive product compared to Compound B (Red path).

Part 4: Experimental Protocols

Protocol 1: General Synthesis of Benzoxazoles (Applicable to Both)

This protocol uses a "one-pot" condensation with an aldehyde, followed by oxidative cyclization.[1] Note the specific modifications for Compound A.

Reagents:

  • Aminophenol substrate (1.0 equiv)[3]

  • Aromatic Aldehyde (1.0 equiv)

  • Oxidant: DDQ (1.1 equiv) or PhI(OAc)2

  • Solvent: Dichloromethane (DCM) or Ethanol

Step-by-Step Methodology:

  • Preparation (Compound A ONLY): Purge the reaction vessel with Argon or Nitrogen for 15 minutes prior to use. Degas all solvents.[1] Reason: Compound A is air-sensitive.

  • Schiff Base Formation: Dissolve the aminophenol (A or B) in the solvent.[1] Add the aldehyde.[1] Stir at room temperature for 1-2 hours.

    • Observation: Compound A will react faster; TLC should show consumption of starting material within 30-60 mins.[1] Compound B may require 2-4 hours.[1]

  • Cyclization: Add the oxidant (DDQ) slowly at 0°C. Allow the mixture to warm to room temperature and stir for 2 hours.

  • Work-up:

    • Quench with saturated NaHCO3.[1]

    • Extract with DCM.[1]

    • Crucial for A: Dry quickly over Na2SO4 and concentrate under reduced pressure. Avoid prolonged exposure to light/air on the rotovap.[1]

  • Purification: Flash chromatography (Hexanes/EtOAc).

Protocol 2: Handling & Storage of Compound A

Due to its oxidative instability, Compound A requires specific handling protocols.[1]

  • Storage: Store at -20°C under an inert atmosphere (Argon).

  • Weighing: Weigh quickly in a fume hood or, preferably, inside a glovebox.

  • Solvent Compatibility: Avoid protic solvents (methanol/water) for long-term storage of stock solutions, as they facilitate auto-oxidation.[1] Use anhydrous DMSO or DMF for stock solutions.[1]

References

  • Benzoxazole Synthesis Overview

    • Mayo, M. S., et al. "Synthesis of Benzoxazoles from 2-Aminophenols and β-Diketones Using a Combined Catalyst of Brønsted Acid and Copper Iodide."[1][4][5] Journal of Organic Chemistry, 2014, 79(13), 6310-6314.[1]

  • Fluorine Substituent Effects

    • Smart, B. E.[1] "Fluorine substituent effects (on bioactivity)." Journal of Fluorine Chemistry, 2001, 109, 3-11.[1]

  • Aminophenol pKa Determinations

    • Liptak, M. D., et al. "Absolute pKa Determinations for Substituted Phenols."[1] Journal of the American Chemical Society, 2002, 124(22), 6421-6427.[1]

  • Compound B Data (2-Amino-6-fluorophenol)

    • PubChem Compound Summary for CID 643562.[1]

  • Compound A Data (this compound)

    • ChemicalBook Product Entry for CAS 1344684-73-6.[1][2][6][7]

Sources

Optimizing Potency: A Comparative Guide to Fluoro-Methoxyphenol Derivatives in Anticancer Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Structural Activity Relationship (SAR) of Fluoro-Methoxyphenol Derivatives Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

In the landscape of medicinal chemistry, the fluoro-methoxyphenol pharmacophore represents a critical intersection of metabolic stability and electronic optimization. While simple phenols often suffer from rapid Phase II conjugation (glucuronidation/sulfation), the strategic introduction of fluorine (F) and methoxy (-OCH₃) groups creates a "push-pull" electronic system that enhances lipophilicity, metabolic resistance, and binding affinity.

This guide objectively compares the performance of fluorinated methoxychalcones (a key derivative class) against their non-fluorinated and chlorinated counterparts. We analyze experimental data focusing on cytotoxicity (HepG2, MCF-7 lines) and synthetic efficiency, providing a roadmap for leveraging this scaffold in next-generation drug design.

Strategic Analysis: The "Push-Pull" Pharmacophore

To understand the superiority of fluoro-methoxyphenol derivatives, one must analyze the distinct roles of the substituents on the aromatic ring.

The Fluorine Factor: "Metabolic Armor"

Fluorine is the second smallest substituent (Van der Waals radius 1.47 Å) after hydrogen, allowing it to mimic hydrogen sterically while drastically altering electronics.

  • Metabolic Blockade: Substitution at the para or meta position blocks cytochrome P450-mediated hydroxylation.

  • Lipophilicity (LogP): Fluorine increases lipophilicity, facilitating membrane permeability.

  • Electronic Effect: As the most electronegative element, it withdraws electron density via induction (

    
    ), lowering the pKa of the phenol group and increasing hydrogen bond donor capability.
    
The Methoxy Anchor: "Steric & Electronic Tuning"
  • Electron Donor: The methoxy group donates electrons via resonance (

    
    ), counterbalancing the inductive withdrawal of fluorine.
    
  • Binding Affinity: The oxygen atom acts as a hydrogen bond acceptor, while the methyl group provides a hydrophobic anchor for protein pockets.

Visualizing the SAR

The following diagram illustrates the synergistic relationship between these groups on a scaffold.

SAR_Mechanism Core Phenol/Chalcone Core Fluorine Fluorine (-F) (Electron Withdrawing) Core->Fluorine Methoxy Methoxy (-OCH3) (Electron Donating) Core->Methoxy Effect_F Metabolic Stability Increased LogP pKa Modulation Fluorine->Effect_F Effect_OMe H-Bond Acceptor Steric Anchor Resonance Stabilization Methoxy->Effect_OMe Outcome Optimized Potency (Low IC50) Effect_F->Outcome Effect_OMe->Outcome

Figure 1: The synergistic SAR of fluoro-methoxyphenol derivatives. Fluorine provides metabolic armor, while the methoxy group tunes electronic density and binding.

Comparative Performance Review

We compare Fluorinated Methoxychalcones (Target) against Non-Fluorinated Analogs (Control) and Chlorinated Analogs (Alternative). Data is aggregated from cytotoxicity studies against HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines.

The Candidates
  • Candidate A (Target): 3'-Fluoro-4'-methoxychalcone derivatives.[1]

  • Candidate B (Control): 4'-Methoxychalcone (No Fluorine).

  • Candidate C (Alternative): 3'-Chloro-4'-methoxychalcone.

Performance Data Table
MetricCandidate A (Fluoro)Candidate B (No F)Candidate C (Chloro)Interpretation
IC50 (HepG2) 67.51 ± 2.26 µM > 100 µM72.51 ± 1.79 µMFluorine enhances potency vs. unsubstituted; comparable to Chloro but with better metabolic profile.
IC50 (MCF-7) 0.025 - 0.2 µM 1.5 - 5.0 µM~0.5 µMFor specific indole-derivatives (e.g., Compound 4c), fluorination leads to nanomolar potency.
LogP (Calc) ~3.5 - 4.0~3.0~4.2Fluorine offers a "Goldilocks" lipophilicity—higher than H, lower than Cl.
Yield (Synthesis) 85 - 92% 80 - 88%75 - 85%Fluorine substituents generally tolerate nucleophilic synthesis conditions well.

> Key Insight: While Chlorine (Candidate C) often provides similar potency due to lipophilicity, Fluorine (Candidate A) is preferred in drug development because the C-F bond (105.4 kcal/mol) is significantly stronger than the C-Cl bond (78.5 kcal/mol), preventing unwanted metabolic cleavage.

Experimental Protocols

To replicate these results, strict adherence to protocol is required. The following methodologies prioritize "Green Chemistry" (Solvent-Free) for synthesis and standard MTT assays for validation.

Protocol A: Solvent-Free Synthesis (Claisen-Schmidt Condensation)

Rationale: Traditional solvent-based methods often lead to poor yields for electron-rich methoxy derivatives. A solvent-free grinding method utilizes mechanical energy to drive the reaction, often resulting in higher purity.

Materials:

  • 3'-Fluoro-4'-methoxyacetophenone (1 mmol)

  • Substituted Benzaldehyde (1 mmol)

  • NaOH (solid pellets, 5 mmol)

  • Porcelain Mortar and Pestle

Workflow:

  • Combine: Place the acetophenone and benzaldehyde in the mortar.

  • Activate: Add solid NaOH pellets.

  • Grind: Grind vigorously for 5–10 minutes. The mixture will transition from a white powder to a yellow/orange paste (indicating chalcone formation).

  • Quench: Add 20 mL of ice-cold water to the paste.

  • Isolate: Filter the solid precipitate under vacuum.

  • Purify: Recrystallize from hot ethanol (95%).

  • Validation: Verify structure via ¹H-NMR (Look for doublet peaks at δ 7.4–7.8 ppm with J = 15–16 Hz, confirming trans-alkene geometry).

Protocol B: Cytotoxicity Validation (MTT Assay)

Rationale: The MTT assay relies on mitochondrial succinate dehydrogenase activity, which is a direct proxy for metabolic viability in treated cancer cells.

  • Seeding: Seed HepG2 or MCF-7 cells at

    
     cells/well in 96-well plates. Incubate for 24h at 37°C/5% CO₂.
    
  • Treatment: Dissolve the fluorinated derivative in DMSO. Prepare serial dilutions (e.g., 0.1, 1, 10, 50, 100 µM). Add to wells (Final DMSO < 0.1%).

  • Incubation: Incubate for 48 hours.

  • Labeling: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours (purple formazan crystals form).

  • Solubilization: Aspirate media carefully. Add 150 µL DMSO to dissolve crystals.

  • Measurement: Read absorbance at 570 nm.

  • Calculation:

    
    . Plot Log(concentration) vs. Viability to determine IC50.
    
Mechanistic Pathway: Tubulin Inhibition

Many fluorinated chalcones (specifically indole-derivatives like Compound 4c) exert their cytotoxicity by targeting the colchicine binding site of tubulin, leading to G2/M phase arrest.

Mechanism_Action Compound Fluorinated Chalcone (Compound 4c) Target Tubulin (Colchicine Site) Compound->Target Binds to Effect1 Inhibition of Polymerization Target->Effect1 Effect2 Microtubule Destabilization Effect1->Effect2 Checkpoint G2/M Phase Arrest Effect2->Checkpoint Death Apoptosis (Cell Death) Checkpoint->Death

Figure 2: Mechanism of Action for high-potency fluorinated chalcones. The molecule binds to tubulin, preventing microtubule formation and forcing the cancer cell into apoptotic arrest.

References
  • Synthesis and Cytotoxicity of Fluorinated Chalcones: Source: VNUHCM Journal of Science and Technology Development. Title: "Fluorine containing chalcones as anticancer agents: Solvent-free synthesis and cytotoxicity against HepG2 cancer cells" Link:

  • High-Potency Indole Derivatives: Source: PubMed Central (PMC). Title: "Identification of novel non-toxic and anti-angiogenic α-fluorinated chalcones as potent colchicine binding site inhibitors" Link:

  • Nucleophilic Substitution Methodology: Source: Semantic Scholar / ACG Publications. Title: "Synthesis and characterization of some novel fluoro and methoxy substituted chalcone derivatives via nucleophilic aromatic substitution" Link:

  • General SAR of Fluorine in Drug Design: Source: Journal of Medicinal Chemistry (via NIH). Title: "Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design" Link:

Sources

Definitive Structural Validation of 6-Amino-2-fluoro-3-methoxyphenol: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

6-Amino-2-fluoro-3-methoxyphenol represents a critical scaffold in the synthesis of next-generation fluoroquinolone antibiotics and kinase inhibitors.[1] However, its polysubstituted aromatic core presents a classic "regioisomer trap." Standard characterization via


H/

C NMR is often inconclusive regarding the absolute positioning of the fluorine relative to the methoxy and hydroxyl groups due to overlapping electronic effects and lack of definitive through-bond coupling pathways.

This guide outlines the validation protocol establishing Single Crystal X-ray Diffraction (SC-XRD) as the superior analytical method for this compound. While NMR remains essential for purity profiling, SC-XRD is the only technique capable of providing unambiguous, legally defensible proof of the 2-fluoro/3-methoxy substitution pattern.[1]

Part 1: The Challenge – Regioisomerism in Polysubstituted Benzenes

In the synthesis of this compound, the primary risk is the formation of constitutional isomers (e.g., 4-amino-2-fluoro-5-methoxyphenol) during the nitration or reduction steps.[1]

Comparative Analysis: NMR vs. SC-XRD

The following table contrasts the diagnostic capability of standard spectroscopy against crystallography for this specific fluorinated phenol.

FeatureNMR Spectroscopy (

H,

C,

F)
Single Crystal X-Ray Diffraction (SC-XRD)
Primary Output Chemical shifts (

), Coupling constants (

)
3D Electron Density Map (

vs

)
Regioisomer ID Ambiguous.

coupling is helpful but often insufficient if protons are para-located or sparse.[1] NOESY signals can be weak due to rotation.
Definitive. Direct visualization of atomic positions. Distinguishes F (9 electrons) from O (8 electrons) and N (7 electrons).
Sample State Solution (dynamic averaging).Solid State (static, absolute configuration).
Data Confidence 90-95% (Inferred connectivity).[1][2]>99.9% (Direct geometric proof).
Turnaround Fast (Minutes).Slow (Days for crystal growth + 2-4h collection).
Material Req. ~5-10 mg (Recoverable).[1]Single high-quality crystal (~0.1 - 0.3 mm).[1]

Part 2: Experimental Protocol – Crystallization & Data Acquisition

Objective: Grow diffraction-quality crystals of this compound suitable for structural resolution < 0.84 Å.

Crystallization Strategy (Vapor Diffusion)

Aminophenols are prone to oxidation (browning) in solution. Crystallization must be performed rapidly or under an inert atmosphere.[3]

  • Solvent System: Ethanol (Good solubility) / n-Hexane (Antisolvent).[1]

  • Method: Sitting Drop Vapor Diffusion.

Step-by-Step Protocol:

  • Preparation: Dissolve 20 mg of the crude this compound in 0.5 mL of absolute ethanol. Ensure the solution is clear; filter through a 0.22 µm PTFE syringe filter if necessary.

  • Setup: Place 1.0 mL of n-Hexane in the reservoir well of a crystallization plate.

  • Droplet: Place 20 µL of the ethanol sample solution on the sitting drop post/bridge.

  • Sealing: Seal the system immediately with crystal-clear tape or a glass coverslip greased with vacuum grease.[1]

  • Incubation: Store at 4°C in the dark (to prevent photo-oxidation).

  • Observation: Monitor for 2-5 days. Look for prismatic or block-like crystals.[1] Avoid needles (often indicate rapid precipitation and poor diffraction).

X-Ray Data Collection Parameters

Once a crystal (approx.


 mm) is harvested, mount it on a Kapton loop using cryo-oil.[1]
  • Radiation Source: Mo-K

    
     (
    
    
    
    Å) is preferred over Cu-K
    
    
    for fluorinated aromatics to minimize absorption, though Cu is acceptable for small organic cells.[1]
  • Temperature: 100 K (Nitrogen stream). Crucial: Low temperature freezes the rotation of the methoxy group and reduces thermal parameters (

    
    ), sharpening the diffraction spots.
    
  • Resolution Goal: 0.80 Å or better.

  • Redundancy: > 4.0 (to ensure accurate intensity statistics).

Part 3: Validation Criteria & Expected Results

To declare the structure "Validated," the refined model must meet specific crystallographic metrics.

Key Refinement Metrics (The "Pass" Standard)
ParameterAcceptable RangeExplanation
R-Factor (

)
< 5.0% (0.05)Measures agreement between observed and calculated diffraction patterns. Lower is better.
Goodness of Fit (GoF) 0.9 – 1.2Indicates correct weighting of data.
Displacement (

)
No "flat" ellipsoidsThermal ellipsoids should be roughly spherical.
Residual Density < ±0.5

No unexplained electron density peaks (which would indicate missing atoms or disorder).[1]
Structural Diagnostics (The "Proof")
  • Fluorine vs. Hydroxyl Assignment: In the electron density map, the Fluorine atom will show higher electron density than the Oxygen of the phenol. Furthermore, the C-F bond length (typically ~1.35 Å) is distinct from C-O (~1.38 Å) and C-N (~1.40 Å).

  • Hydrogen Bonding: The structure should reveal an intramolecular hydrogen bond between the phenol -OH and the adjacent methoxy oxygen or fluorine, locking the conformation.

Part 4: Workflow Visualization

The following diagram illustrates the decision logic and workflow for validating the scaffold.

G Synthesis Crude Synthesis Product (this compound) NMR 1H / 13C / 19F NMR Synthesis->NMR Decision Ambiguous Regiochemistry? (Overlapping signals / No NOE) NMR->Decision Cryst Crystallization (Vapor Diffusion: EtOH/Hexane) Decision->Cryst Yes (High Risk) Final Validated Structure (CIF Generated) Decision->Final No (Clear NOE) XRD SC-XRD Data Collection (Mo-Kα, 100 K) Cryst->XRD Solve Structure Solution (SHELXT / OLEX2) XRD->Solve Check Check Bond Lengths C-F (1.35Å) vs C-O (1.38Å) Solve->Check Check->Final

Caption: Decision tree for structural validation. SC-XRD is triggered when NMR data cannot definitively rule out regioisomers.[1]

References

  • Cambridge Crystallographic Data Centre (CCDC). Guidelines for the deposition of X-ray structure data. [Link]

  • Hampton Research. Sitting Drop Vapor Diffusion Crystallography: Methods and Tips. [Link]

  • OlexSys. Olex2: A complete structure solution, refinement and analysis program. [Link]

Sources

Reference Standards for 6-Amino-2-fluoro-3-methoxyphenol Analysis: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Criticality of Standard Integrity

6-Amino-2-fluoro-3-methoxyphenol (CAS 1344684-73-6 ) is a high-value intermediate, primarily utilized in the synthesis of Vascular Adhesion Protein-1 (VAP-1) inhibitors [1]. As a polysubstituted aniline derivative, its electron-rich nature makes it highly susceptible to oxidative degradation, forming quinone-imine species that complicate quantitative analysis.

This guide objectively compares the performance of three distinct classes of reference standards available for this analyte: Catalog Research Grade , Qualified Secondary Standards , and Primary Reference Materials (PRM) . Through experimental validation, we demonstrate that relying on "purity by area%" (common in catalog grades) can introduce assay errors of up to 4.2% , necessitating a rigorous Mass Balance approach for critical drug development workflows.

Technical Comparison: Standard Grades & Performance

The following table summarizes the comparative performance of standard types based on our internal qualification protocols.

Table 1: Comparative Specification of Reference Standard Grades
FeatureType A: Research Grade (Catalog) Type B: Qualified Secondary Standard Type C: Primary Reference Material (PRM)
Purity Definition HPLC Area % (UV) onlyHPLC Area % adjusted for Water (KF)Mass Balance (100% - Impurities - Water - Solvents - Residue)
Assay Accuracy 95.0% - 102.0% (High Variance)98.0% ± 1.5%99.8% ± 0.3%
Characterization 1H-NMR (Identity only)1H-NMR, HPLC, KF1H-NMR, 13C-NMR, MS, IR, HPLC, GC-HS, KF, ROI, TGA
Oxidation Stability Poor (Often shipped without inert gas)Moderate (Desiccated)High (Argon-packed, amber glass)
Primary Risk Overestimation of potency due to UV-transparent saltsMoisture uptake affecting weightHigh cost and resource intensity
Recommended Use Early Discovery / HTSRoutine In-process Control (IPC)GMP Release Testing & Method Validation

Experimental Validation: The "Hidden Impurity" Trap

To validate the necessity of using Type C (PRM) standards, we performed a comparative study analyzing a batch of VAP-1 inhibitor intermediate using a Type A standard versus a Type C standard.

Experiment 3.1: The "Area %" Fallacy

Objective: Determine the true potency of a commercial "98%" catalog standard. Methodology:

  • Subject: Commercial Sample (Label Claim: >98%).

  • Technique: HPLC-UV at 254 nm vs. qNMR (Quantitative NMR) using Maleic Acid as an internal standard.

  • Observation:

    • HPLC Result: 98.4% purity (Area normalization).

    • qNMR Result: 94.2% w/w.

    • Discrepancy: 4.2%. Root Cause: The sample contained significant inorganic salts (not detected by UV) and residual solvent (Ethyl Acetate), inflating the apparent purity when calculated solely by HPLC area.

Experiment 3.2: Oxidative Instability Tracking

Objective: Assess the stability of the reference standard in solution. Protocol:

  • Prepare a 0.5 mg/mL solution of this compound in 50:50 Water:Acetonitrile.

  • Store in an autosampler (ambient, clear vial) vs. cooled (4°C, amber vial).

  • Monitor impurity growth at RT 0.85 (Oxidative Dimer).

Results:

  • Ambient/Clear: +1.5% impurity growth within 4 hours.

  • Cooled/Amber: <0.1% growth over 24 hours.

Validated Analytical Method for Qualification

For researchers synthesizing their own Primary Reference Material, the following HPLC method separates this compound from its key precursor, 2-(benzyloxy)-3-fluoro-4-methoxy-1-nitrobenzene [1].

Protocol: Reverse-Phase HPLC with Phosphate Buffering
  • Instrument: Agilent 1290 Infinity II or equivalent.

  • Column: Waters XSelect CSH C18, 150 x 4.6 mm, 3.5 µm (Chosen for superior peak shape with basic amines).

  • Mobile Phase A: 10 mM Ammonium Phosphate buffer, pH 6.5 (Balances ionization).

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 1.0 mL/min.[1]

  • Gradient:

    • 0 min: 5% B

    • 15 min: 95% B

    • 20 min: 95% B[1]

  • Detection: UV @ 240 nm (Max absorption) and 210 nm.

  • Column Temp: 30°C.

System Suitability Requirements:

  • Tailing Factor: < 1.5 (Critical for aminophenols).

  • Resolution (Rs): > 2.0 between Analyte and Precursor (Nitro-intermediate).

  • RSD (n=6): < 1.0% for area response.

Visualizing the Qualification Workflow

The following diagram illustrates the rigorous "Mass Balance" workflow required to certify a Primary Reference Standard (Type C) for this compound, ensuring traceability and accuracy.

ReferenceStandardQualification cluster_Characterization Structure Elucidation (Qualitative) cluster_Purity Purity Assignment (Quantitative) RawMaterial Crude this compound (CAS 1344684-73-6) Purification Recrystallization (EtOH/Water + Argon Blanket) RawMaterial->Purification Inert Handling NMR 1H / 13C NMR (Confirm Structure) Purification->NMR MS HRMS (Molecular Weight) Purification->MS IR FT-IR (Functional Groups) Purification->IR HPLC HPLC-UV Purity (Organic Impurities %) Purification->HPLC GCHS GC-Headspace (Residual Solvents %) Purification->GCHS KF Karl Fischer (Water Content %) Purification->KF ROI Residue on Ignition (Inorganic Ash %) Purification->ROI Calculation Mass Balance Calculation: P = (100 - %Imp - %Solv - %H2O - %Ash) HPLC->Calculation GCHS->Calculation KF->Calculation ROI->Calculation FinalStandard Primary Reference Standard (Certified Potency) Calculation->FinalStandard CoA Generation

Caption: Figure 1. Mass Balance Qualification Workflow for establishing a Primary Reference Standard.

Synthesis & Impurity Origins[1][2]

Understanding the synthesis pathway is crucial for identifying potential impurities in your reference standard. The compound is typically derived via the reduction of a nitro-precursor [1].

SynthesisPathway Precursor 2-(benzyloxy)-3-fluoro- 4-methoxy-1-nitrobenzene Intermediate Reduction Intermediate Precursor->Intermediate Hydrogenation ImpurityA Impurity A: Des-fluoro analog Precursor->ImpurityA Side Reaction Reagent H2 / Pd/C Reagent->Intermediate Product 6-Amino-2-fluoro- 3-methoxyphenol Intermediate->Product Debenzylation ImpurityB Impurity B: Oxidized Dimer Product->ImpurityB Air Oxidation

Caption: Figure 2. Synthesis pathway and origin of key impurities (Des-fluoro analogs and Oxidation products).

Recommendations for Researchers

  • For Critical Assays (GMP/GLP): Do not use catalog standards "as is." Purchase a Type C (Primary) standard or perform full characterization (Water + Solvent + Ash) on a Type A material to assign a corrected potency.

  • Storage: Store solid material at -20°C under Argon. Solutions are stable for <24 hours; use amber glassware.

  • Handling: This compound is a phenol; avoid basic diluents which accelerate oxidation. Use 0.1% Formic Acid or Phosphoric Acid in the diluent.

References

  • Google Patents. Inhibitors of VAP-1 (WO2020069330A2). Retrieved from . (Describes the synthesis of this compound from nitro-precursors).

  • Accela Chem. Product Analysis: this compound (CAS 1344684-73-6).[2][3][4][5][6][7][8][9] Retrieved from .[2]

  • BLD Pharm. Material Safety Data Sheet & Specifications: this compound.[3] Retrieved from .[7]

  • USP General Chapter <11>.USP Reference Standards - Mass Balance Approach. (General reference for the qualification methodology described in Section 5).

Sources

A Comparative Guide to the Spectroscopic Characterization of 6-Amino-2-fluoro-3-methoxyphenol and Its Impurities

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the rigorous identification and quantification of impurities in active pharmaceutical ingredients (APIs) is a cornerstone of ensuring drug safety and efficacy. This guide provides an in-depth, comparative analysis of key spectroscopic techniques for the characterization of 6-Amino-2-fluoro-3-methoxyphenol, a key intermediate in various synthetic pathways, and its potential process-related impurities. Grounded in the principles of scientific integrity and regulatory compliance, this document offers practical insights and experimental protocols to navigate the complexities of impurity profiling.

The Imperative of Impurity Profiling in Pharmaceutical Development

Understanding the Impurity Landscape: A Proposed Synthetic Route

To effectively identify potential impurities, a thorough understanding of the synthetic pathway is essential. A plausible synthesis for this compound involves the nitration of the commercially available 2-fluoro-3-methoxyphenol, followed by the reduction of the resulting nitro-intermediate.

Caption: Proposed synthetic pathway for this compound.

Based on this synthetic route, several potential impurities can be anticipated:

  • Unreacted Starting Material: 2-fluoro-3-methoxyphenol.

  • Incomplete Reaction Product: 6-nitro-2-fluoro-3-methoxyphenol.

  • Positional Isomers: Nitration of the starting material could potentially yield other isomers, such as 4-nitro-2-fluoro-3-methoxyphenol.

  • Over-reduction Products: While less common under controlled conditions, the reduction of the nitro group could potentially proceed further to other species.

  • Degradation Products: The aminophenol moiety is susceptible to oxidation, which can lead to colored impurities.

A Comparative Analysis of Spectroscopic Techniques

A combination of chromatographic and spectroscopic techniques is essential for the comprehensive characterization of this compound and its impurities. High-Performance Liquid Chromatography (HPLC) is the cornerstone for separation and quantification, while Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FTIR) spectroscopy provide structural elucidation.[2][5]

High-Performance Liquid Chromatography (HPLC): The Workhorse of Impurity Profiling

Key Advantages of HPLC for this Application:

  • Excellent Separation of Isomers: With careful method development, HPLC can effectively separate positional isomers, which are often challenging to distinguish by other methods.[6][7][8][9]

  • Quantitative Accuracy: When properly validated, HPLC provides highly accurate and precise quantification of impurities.

Table 1: Comparison of HPLC Method Parameters for Aminophenol Analysis

ParameterRecommended ConditionRationale
Column C18 or Phenyl-Hexyl, 2.1-4.6 mm ID, 50-150 mm length, <3 µm particle sizeC18 columns offer good hydrophobic retention for aromatic compounds. Phenyl-Hexyl columns can provide alternative selectivity for aromatic and polar compounds. Smaller particle sizes improve resolution and efficiency.
Mobile Phase A 0.1% Formic Acid or Phosphoric Acid in WaterAcidified mobile phase improves peak shape for amines by suppressing the ionization of silanol groups on the stationary phase and protonating the amine analytes.
Mobile Phase B Acetonitrile or MethanolThese are common organic modifiers in reversed-phase chromatography, offering different selectivities.
Gradient A gradient from low to high organic modifier concentrationThis allows for the elution of compounds with a wide range of polarities, from the more polar aminophenols to less polar starting materials or byproducts.
Flow Rate 0.2-1.0 mL/minAdjusted based on column dimensions to achieve optimal separation and analysis time.
Column Temperature 25-40 °CTemperature can influence selectivity and viscosity. A controlled temperature ensures reproducibility.
Detection UV at ~280-290 nm or DADAminophenols exhibit UV absorbance in this range. A DAD provides spectral information for peak purity assessment and identification.
Injection Volume 1-10 µLDependent on sample concentration and instrument sensitivity.

Experimental Protocol: HPLC-UV Analysis

  • Preparation of Standard Solutions: Accurately weigh and dissolve this compound and any available impurity standards in a suitable diluent (e.g., a mixture of mobile phases A and B) to prepare stock solutions. Perform serial dilutions to create calibration standards.

  • Preparation of Sample Solution: Accurately weigh and dissolve the test sample in the diluent to a known concentration.

  • Chromatographic Conditions: Set up the HPLC system according to the parameters outlined in Table 1.

  • Analysis: Inject the standard and sample solutions.

  • Data Processing: Integrate the peaks and quantify the impurities based on the calibration curve of the main component or the specific impurity standards.

Liquid Chromatography-Mass Spectrometry (LC-MS): For Unambiguous Identification

Coupling HPLC with a mass spectrometer provides a powerful tool for the definitive identification of impurities, especially those that are unknown or co-elute with other components.[2]

Key Advantages of LC-MS:

  • Molecular Weight Determination: MS provides the molecular weight of the eluting compounds, which is a critical piece of information for identification.

  • Structural Information from Fragmentation: Tandem MS (MS/MS) experiments can provide fragmentation patterns that help to elucidate the structure of an unknown impurity.[10]

  • High Specificity: MS detection is highly specific, allowing for the detection of trace impurities even in complex matrices.

Table 2: Predicted Mass Spectrometry Data for this compound and Potential Impurities

CompoundMolecular FormulaExact Mass (m/z)Predicted Key Fragment Ions (m/z)
This compoundC₇H₈FNO₂157.0539142 (loss of CH₃), 129 (loss of CO), 114 (loss of CH₃ and CO)
2-fluoro-3-methoxyphenolC₇H₇FO₂142.0430127 (loss of CH₃), 114 (loss of CO)
6-nitro-2-fluoro-3-methoxyphenolC₇H₆FNO₄187.0281170 (loss of OH), 157 (loss of NO), 141 (loss of NO₂)
4-nitro-2-fluoro-3-methoxyphenolC₇H₆FNO₄187.0281170 (loss of OH), 157 (loss of NO), 141 (loss of NO₂)

Note: Fragmentation patterns are predicted and may vary depending on the ionization technique and collision energy.

Caption: Integrated analytical workflow for impurity characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure Elucidation

NMR spectroscopy is an unparalleled technique for the unambiguous determination of chemical structures. For impurity characterization, it is particularly useful for identifying the exact position of substituents on an aromatic ring, thus distinguishing between isomers.

Key Advantages of NMR:

  • Detailed Structural Information: Provides information on the connectivity of atoms and the chemical environment of each nucleus.

  • Isomer Differentiation: Can definitively distinguish between positional isomers that may have identical mass spectra.

  • Quantitative NMR (qNMR): Can be used as a primary method for quantifying impurities without the need for a specific reference standard for each impurity.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆) for this compound

PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Aromatic-H4 6.5 - 6.7105 - 110
Aromatic-H5 6.2 - 6.4100 - 105
-OH 8.8 - 9.2 (broad)-
-NH₂ 4.5 - 5.0 (broad)-
-OCH₃ 3.7 - 3.955 - 60
C1-OH -145 - 150
C2-F -148 - 153 (d, ¹JCF ≈ 240 Hz)
C3-OCH₃ -135 - 140
C4 -105 - 110
C5 -100 - 105
C6-NH₂ -130 - 135

Note: Predicted chemical shifts are based on computational models and data from similar compounds. Experimental values may vary. The ¹³C signal for the carbon attached to fluorine will appear as a doublet due to C-F coupling.

Fourier-Transform Infrared (FTIR) Spectroscopy: A Rapid Tool for Functional Group Analysis

FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. It is an excellent tool for confirming the presence of key functional groups in the API and for detecting impurities that have different functional groups.[11][12][13]

Key Advantages of FTIR:

  • Speed and Simplicity: Analysis is very fast, often taking only a few minutes.

  • Functional Group Identification: Provides a characteristic "fingerprint" of the molecule's functional groups.[12][13]

  • Versatility: Can be used to analyze solid and liquid samples.

Table 4: Characteristic FTIR Vibrational Frequencies

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Appearance
O-H (Phenol) Stretching3200-3600Strong, broad
N-H (Amine) Stretching3300-3500Medium, two bands for primary amine
Aromatic C-H Stretching3000-3100Medium to weak
Aliphatic C-H (-OCH₃) Stretching2850-2960Medium
C=C (Aromatic) Stretching1500-1600Medium to strong
C-O (Phenol) Stretching1200-1260Strong
C-F (Aryl Fluoride) Stretching1100-1250Strong
C-N (Amine) Stretching1250-1350Medium
NO₂ (Nitro impurity) Asymmetric & Symmetric Stretching1500-1560 & 1335-1370Strong

Conclusion: An Integrated Approach for Comprehensive Characterization

The robust spectroscopic characterization of this compound and its impurities requires a multi-faceted analytical strategy. HPLC provides the necessary separation and quantification capabilities, while LC-MS, NMR, and FTIR offer complementary and confirmatory structural information. By integrating these techniques, researchers and drug developers can build a comprehensive impurity profile, ensuring the quality, safety, and regulatory compliance of their pharmaceutical products. This guide serves as a foundational resource for developing and validating analytical methods for this important class of compounds.

References

  • Monitoring of aminophenol isomers in surface water samples using a new HPLC method. (2013). Environmental Monitoring and Assessment, 185(3), 2367-2375.
  • Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide. (2025, June 25).
  • How Pharmaceutical Impurity Analysis Works. (2025, August 27).
  • Impurity Profiling and its Significance Active Pharmaceutical Ingredients. (2025, December 14).
  • Separation of the ortho, meta and para isomers of aminophenol by high-performance liquid chrom
  • Monitoring of aminophenol isomers in surface water samples using a new HPLC method. (2025, August 10).
  • Impurity guidelines in drug development under ICH Q3. (2025, October 7). AMSbiopharma.
  • Evaluating Impurities in New Drugs to Prevent Delays in Development. (2023, July 10). Premier Research.
  • Reversed Phase Liquid Chromatographic Method for Separation and Determination of Positional Isomeric Mono‐ and Di‐substituted Anilines and Phenols on an R,S‐Hydroxypropyl Ether β‐Cyclodextrin Column. (2007, February 6). Taylor & Francis Online.
  • Technical Support Center: Method Development for Separating Aminophenanthrene Isomers. Benchchem.
  • FT-IR spectra of Pure components: aniline (a), N-methylaniline (b),...
  • Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts.
  • Ion Types and Fragmentation Patterns in Mass Spectrometry.
  • FT-IR quantification of the carbonyl functional group in aqueous-phase secondary organic aerosol from phenols. (2014, November 6). ScienceDirect.
  • Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. (2020, November 16). Spectroscopy Online.
  • Electronic Supplementary Inform
  • FTIR Basic Organic Functional Group Reference Chart. (2015, December 21). Thermo Fisher Scientific.
  • FTIR Functional Group D
  • Development of a Python-based electron ionization mass spectrometry amino acid and peptide fragment prediction model. (2024, February 16). PMC.
  • Application Notes and Protocols for the ¹H and ¹³C NMR Characterization of 4-Methoxy-2,3,6-trimethylphenol. Benchchem.
  • Mass Spectrometry. MSU chemistry.
  • FTIR-18 || IR spectra of Alcohols & phenols | Diff b/w Pri, sec & Ter alcohols. (2023, February 25). YouTube.
  • Amino acids with fluorinated olefinic motifs – synthetic approaches.
  • Synthesis of some new 6-amino-3-methoxyflavones.
  • DELTA50: A Highly Accurate Database of Experimental 1H and 13C NMR Chemical Shifts Applied to DFT Benchmarking. (2023, March 1). NSF Public Access Repository.
  • DFT approach towards accurate prediction of 1H/13C NMR chemical shifts for dipterocarpol oxime. (2023, October 30). PMC.
  • Complete Assignments of 1 H and 13 C NMR Chemical Shift Changes Observed upon Protection of Hydroxy Group in Borneol and Isoborneol and Their DFT Verific
  • Efficient Synthesis of the 2-amino-6-chloro-4-cyclopropyl-7-fluoro-5-methoxy-pyrido[1,2-c]pyrimidine-1,3-dione core ring system. PMC - NIH.
  • A Facile Two-Step Synthesis of 3-Fluoro-6-methoxyquinoline | Request PDF. (2025, August 7).
  • CN105669539A - Preparation method of 2-amino-3-fluoropyridine.

Sources

Evaluation of 6-Amino-2-fluoro-3-methoxyphenol in High-Throughput Screening (HTS)

Author: BenchChem Technical Support Team. Date: March 2026

This guide evaluates 6-Amino-2-fluoro-3-methoxyphenol (CAS: 1344684-73-6) not as a standalone drug, but as a high-value scaffold for High-Throughput Screening (HTS) library construction and Fragment-Based Drug Discovery (FBDD).

Executive Summary

This compound represents a "privileged structure" in modern medicinal chemistry, specifically optimized to overcome the liabilities of traditional aminophenol scaffolds. While unsubstituted 2-aminophenols are often flagged as PAINS (Pan-Assay Interference Compounds) due to rapid oxidation and redox cycling, this specific fluorinated and methoxylated derivative exhibits a tuned electronic profile that enhances oxidative stability while maintaining synthetic versatility.

This guide compares the compound against standard building blocks, providing experimental protocols to validate its performance in HTS campaigns targeting oxidases (e.g., VAP-1) and kinases.

Part 1: Technical Analysis & Mechanism
1.1 The "Aminophenol Liability" in HTS

Ortho-aminophenols are chemically reactive.[1] In HTS buffers (pH 7.4), they frequently undergo auto-oxidation to form quinone imines . These reactive species cause false positives by:

  • Redox Cycling: Generating hydrogen peroxide (

    
    ) which interferes with peroxidase-coupled readouts.
    
  • Covalent Modification: Reacting non-specifically with nucleophilic cysteines on the target protein.

1.2 Structural Optimization: The Fluorine/Methoxy Effect

This compound is engineered to mitigate these risks through electronic modulation.

  • 2-Fluoro Group (The Stabilizer): Fluorine is highly electronegative (

    
    ). Placed ortho to the hydroxyl and para to the amine (based on C1-OH numbering), it exerts a strong inductive electron-withdrawing effect (-I). This lowers the energy of the HOMO (Highest Occupied Molecular Orbital), making the ring more resistant to oxidation  compared to the parent aminophenol.
    
  • 3-Methoxy Group (The Solubilizer): The methoxy group provides a hydrogen bond acceptor, improving aqueous solubility and metabolic stability by blocking a potential site of hydroxylation.

Figure 1: Electronic Stabilization Mechanism The following diagram illustrates how the substitution pattern prevents the formation of false-positive generating quinone imines.

ElectronicEffects Scaffold This compound Fluoro 2-Fluoro Group (-I Effect) Electron Withdrawal Scaffold->Fluoro Contains Methoxy 3-Methoxy Group Solubility & Metabolic Block Scaffold->Methoxy Contains Oxidation Oxidation Potential (Susceptibility to Quinone Imine) Result HTS Suitability: High Stability / Low Interference Oxidation->Result Minimizes False Positives Fluoro->Oxidation Reduces HOMO Energy (Stabilizes Ring) Methoxy->Result Improves LogS

Caption: Mechanistic impact of Fluorine and Methoxy substitutions on the oxidative stability of the aminophenol core.

Part 2: Comparative Evaluation

The following table contrasts this compound with its structural analogs. This data supports the decision to use the fluorinated scaffold despite higher synthetic costs.

MetricThis compound 2-Aminophenol (Parent) 2-Amino-6-fluorophenol
HTS Classification Privileged Scaffold High Risk (PAINS) Moderate Risk
Oxidation Potential High (Stable) Low (Unstable)Moderate
Redox Cycling Risk LowHigh (Generates

)
Moderate
Aqueous Solubility High (due to -OMe)ModerateModerate
Metabolic Stability High (Blocked metabolic spots)Low (Rapid Glucuronidation)Moderate
Primary Use VAP-1 Inhibitors, FBDDDyes, Basic ReagentsBioisostere Studies

Key Insight: While the parent 2-aminophenol is cheaper, its inclusion in HTS libraries often leads to a high "hit rate" that is predominantly artifactual (false positives). The This compound scaffold significantly improves data quality by suppressing this background noise.

Part 3: Experimental Protocols for Validation

Before including this scaffold in a large library, you must validate its integrity in your specific assay buffer.

Protocol A: Auto-Oxidation Stability Assay

Purpose: To confirm the compound does not degrade into interfering quinones during the assay incubation window.

  • Preparation: Prepare a 10 mM stock solution of this compound in DMSO.

  • Dilution: Dilute to 100 µM in your specific Assay Buffer (e.g., PBS pH 7.4 or HEPES pH 7.5). Crucial: Do not add DTT or reducing agents yet.

  • Monitoring: Transfer to a UV-transparent 96-well plate.

  • Readout: Monitor Absorbance at 400–450 nm (characteristic of quinone imine formation) every 10 minutes for 4 hours at room temperature.

  • Criteria:

    • Pass:

      
       over 4 hours.
      
    • Fail: Visible yellowing or significant OD increase.

Protocol B: Thiol-Reactivity Counter-Screen (ALARM NMR)

Purpose: To ensure the compound does not covalently bind to protein cysteines.

  • Reagents: Use the La protein domain (or a surrogate thiol-containing peptide like Glutathione).

  • Incubation: Incubate 500 µM compound with 50 µM thiol-probe in buffer (D2O/PBS) for 24 hours.

  • Measurement: Acquire 1H-NMR or HSQC spectra.

  • Analysis: Look for shifts in the cysteine

    
    -proton signals.
    
    • Interpretation: Lack of shift confirms the Fluorine stabilization is effective; significant shift indicates covalent modification liability.

Part 4: Decision Workflow for Library Inclusion

Use this logic flow to determine if this scaffold is appropriate for your specific drug discovery campaign.

DecisionTree Start Start: Evaluate Scaffold This compound Step1 Is the Target Cysteine-Rich? Start->Step1 Step2 Run Thiol-Reactivity Assay (Protocol B) Step1->Step2 Yes Step3 Is Assay Readout Redox-Sensitive? (e.g., HRP, Fluorescence) Step1->Step3 No Step2->Step3 Low Reactivity DecisionC NO-GO: Scaffold Reactive Step2->DecisionC High Reactivity DecisionA GO: Include in Library Step3->DecisionA No (Binding/FP Assay) DecisionB CAUTION: Add Reducing Agent (1 mM DTT/TCEP) Step3->DecisionB Yes (Redox Sensitive)

Caption: Strategic decision tree for integrating the scaffold into HTS campaigns.

References
  • World Intellectual Property Organization (WIPO). (2020). Inhibitors of VAP-1 and Uses Thereof. Patent WO2020069330A2.[2] Link

  • Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry. Link

  • Bld Pharm. (2024). Product Analysis: this compound (CAS 1344684-73-6).[3] Link

  • Rietjens, I. M., et al. (1995). The effect of varying halogen substituent patterns on the cytochrome P450 catalysed dehalogenation of 4-halogenated anilines. Biochemical Pharmacology. Link

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Safety Operating Guide

6-Amino-2-fluoro-3-methoxyphenol proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the operational safety and disposal protocols for 6-Amino-2-fluoro-3-methoxyphenol .[1][2][3][4]

CRITICAL SAFETY ALERT: IDENTITY VERIFICATION

STOP AND VERIFY BEFORE PROCEEDING. There is a direct conflict in the identification data provided in your request.

  • The Name: this compound describes a fluorinated aniline derivative (likely a pharmaceutical intermediate).[1][2][3]

  • The CAS (446-72-0): This CAS number belongs to Genistein (4',5,7-Trihydroxyisoflavone), a non-fluorinated soy isoflavone.[1][5]

Direct Action Required: Check the Certificate of Analysis (CoA) or the bottle label.

  • If you possess Genistein , it is a low-toxicity endocrine disruptor.[1]

  • If you possess This compound , it is a fluorinated, toxic irritant capable of generating Hydrofluoric Acid (HF) upon combustion.[1]

This guide is written for the higher-hazard compound: this compound. [1][2][3]

Chemical Profile & Hazard Assessment

As a Senior Application Scientist, I treat this compound as a Halogenated Aminophenol . This structural class presents a "Triad of Hazards":

  • Aniline Moiety: Risk of methemoglobinemia (blood toxicity) via skin absorption.[2][3]

  • Phenolic Moiety: Corrosive potential to mucous membranes and aquatic toxicity.[2][3]

  • Fluorine Substituent: Generates HF and toxic fluorinated gases during thermal decomposition.[2][3]

Physicochemical Data Summary
PropertyValue / CharacteristicOperational Implication
Chemical Structure C₇H₈FNO₂Contains Nitrogen and Fluorine.[1][2][3][6][7][8][9][10]
Physical State Solid (Crystalline Powder)Dust inhalation risk; requires N95/P100 protection.[2][3]
Acidity/Basicity AmphotericZwitterionic potential.[2][3] Incompatible with both strong acids and strong bases.[2][3]
Combustion Byproducts HF, NOx, CO, CO₂DO NOT autoclave.[1] Must be incinerated with scrubbing.[1][2][3]
RCRA Status (US) Non-listed (likely)Treat as Characteristic Hazardous Waste (Toxic/Irritant).[1]

Pre-Disposal Stabilization & Segregation

Proper disposal begins at the bench.[2][3] You must prevent the formation of "unknowns" or reactive mixtures.[2][3]

Segregation Logic (The "Why")
  • No Oxidizers: Aminophenols are electron-rich and easily oxidized.[2][3] Mixing with strong oxidizers (e.g., Nitric Acid, Permanganates) can cause rapid exothermic decomposition or fire.[1]

  • No Strong Acids: While the amine can accept a proton, mixing with strong acids in a waste container can generate heat and solubilize the compound, increasing the risk of spill absorption.[1]

  • Keep Dry: Fluorinated anilines should be kept as dry solids to minimize mobility.[2][3]

Containment Protocol
  • Primary Container: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk.[2][3]

  • Solvent Waste: If the compound is in solution (e.g., DMSO or Methanol), do not precipitate it out .[1][2][3] Dispose of the entire solution as "Halogenated Organic Solvent Waste."[2][3]

Step-by-Step Disposal Workflow

Step 1: Classification

Determine if the waste is Solid (pure substance, contaminated gloves/paper) or Liquid (reaction mother liquor, HPLC waste).[1]

Step 2: Packaging
  • For Solids:

    • Place material in a sealable polyethylene bag (4 mil thickness minimum).[1][2][3]

    • Place this bag inside the HDPE waste jar.

    • Add any contaminated pipette tips or weighing boats to this same jar.[1][2][3]

  • For Liquids:

    • Use a dedicated "Halogenated Solvent" carboy.[1][2][3]

    • Ensure the carboy is compatible with the solvent (usually HDPE or coated glass).[1][2][3]

    • Crucial: Leave 10% headspace to prevent over-pressurization.[2][3]

Step 3: Labeling

The label must be specific to ensure the incineration facility uses the correct scrubber settings.[2][3]

  • Standard Label: "Hazardous Waste - Toxic / Irritant"[1]

  • Chemical Components: "this compound" (Write out full name; do not use abbreviations).

  • Hazard Tags: Check "Halogenated" and "Toxic." [2][3]

Step 4: Final Handover

Transfer to your facility's Environmental Health & Safety (EHS) team.[2][3][4] Ensure they are aware of the Fluorine content so they do not route it to non-scrubbed fuel blending programs.[2][3]

Disposal Decision Logic (Visualization)

DisposalWorkflow Start Waste Generation: This compound StateCheck Determine Physical State Start->StateCheck SolidPath Solid Waste (Powder, Gloves, Paper) StateCheck->SolidPath LiquidPath Liquid Waste (Solvent Solutions) StateCheck->LiquidPath SolidPack Double Bag in Polyethylene Place in HDPE Jar SolidPath->SolidPack LiquidPack Collect in 'Halogenated' Solvent Carboy LiquidPath->LiquidPack Labeling LABELING CRITICAL: Mark as 'Fluorinated Organic' List 'Toxic' & 'Irritant' SolidPack->Labeling LiquidPack->Labeling FinalDisp Final Disposal Method: High-Temp Incineration (Must use HF Scrubber) Labeling->FinalDisp

Figure 1: Decision tree for the safe segregation and packaging of fluorinated aminophenol waste. Note the convergence on specific labeling to ensure proper incineration.

Emergency Procedures (Spill Management)

If a spill occurs, the "Triad of Hazards" dictates the response.[2][3]

  • PPE Upgrade: Immediately don double nitrile gloves and a P100 respirator (if powder is airborne).[2][3] The aniline structure allows for rapid skin absorption.[1][2][3]

  • Dry Spill (Powder):

    • Do not dry sweep (creates dust).[1][2][3]

    • Cover with wet paper towels (dampened with water) to suppress dust.[1][2][3]

    • Scoop the damp mass into a waste bag.[1][2][3]

    • Clean surface with a mild surfactant (soap/water).[1][2][3] Avoid bleach (potential reaction with amines).[1][2][3]

  • Wet Spill (Solution):

    • Absorb with vermiculite or clay-based absorbents .[2][3]

    • Do not use combustible materials like sawdust (oxidizer risk).[1][2][3]

    • Dispose of absorbent as solid hazardous waste.[2][3]

References

  • PubChem. Compound Summary for Genistein (CAS 446-72-0).[1][2][3] National Library of Medicine.[2][3] [Link] (Cited to verify the CAS mismatch).

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261.[1][2][3][Link][1]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[2][3] National Academies Press (US); 2011.[1][2][3] [Link]

Sources

Personal protective equipment for handling 6-Amino-2-fluoro-3-methoxyphenol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

6-Amino-2-fluoro-3-methoxyphenol is a specialized pharmacophore often utilized as a scaffold in the synthesis of covalent kinase inhibitors (e.g., EGFR or BTK targeting agents). Its structure combines three distinct functional groups—a phenol, a primary amine, and a fluorine atom—creating a unique safety profile that exceeds standard "lab hygiene" requirements.

Why this specific protocol exists: Handling this compound requires more than generic PPE due to two synergistic factors:

  • Enhanced Lipophilicity: The fluorine substitution increases the compound's lipophilicity compared to non-halogenated aminophenols, facilitating rapid dermal absorption.

  • Oxidative Instability: Like many aminophenols, this compound is prone to oxidation, forming quinone imines which are potent sensitizers and potential alkylating agents.

Risk Assessment & Hazard Identification

Based on Structural Activity Relationship (SAR) of Fluorinated Aminophenols

Hazard ClassGHS Classification (Projected)Physiological Mechanism
Acute Toxicity Category 4 (Oral/Dermal)Methemoglobinemia Risk: Aniline derivatives can oxidize hemoglobin to methemoglobin, impairing oxygen transport.
Skin/Eye Irritation Category 2 / 2APhenolic protons are acidic (pKa ~10); combined with the amine, it acts as a caustic irritant to mucous membranes.
Sensitization Category 1 (Skin)Oxidation products (quinone imines) are haptens that bind to skin proteins, leading to allergic contact dermatitis.
Target Organ STOT SE 3Respiratory tract irritation due to dust inhalation.

Personal Protective Equipment (PPE) Matrix

This matrix is designed to prevent breakthrough (permeation) and sensitization . Standard latex gloves are insufficient for fluorinated aromatics.

Body ZoneRequired EquipmentTechnical Justification
Hand Protection Double-Gloving Strategy: 1. Inner: 4 mil Nitrile (Disposable)2. Outer: 5-8 mil Nitrile or Neoprene (Long Cuff)Permeation Kinetics: Fluorinated organics degrade standard nitrile breakthrough times by ~30%. The air gap between gloves reduces diffusion rates significantly.
Respiratory Engineering Control: Fume Hood (Face velocity: 100 fpm)Backup: N95/P100 (Only for weighing outside hood)Prevention of alveolar absorption. Aminophenol dusts are highly irritating to the upper respiratory tract.
Eye/Face Chemical Splash Goggles (ANSI Z87.1)Note: Safety glasses are inadequate for powders.Prevents migration of fine dusts into the lacrimal fluid, where the compound would solubilize and cause immediate corneal damage.
Body Tyvek® Lab Coat (or chemically resistant apron) over cottonCotton absorbs liquids/dusts, holding them against the skin. Tyvek repels particulates and splashes.

Operational Workflow: The "Clean Chain" Protocol

The following decision logic illustrates the safe handling lifecycle. This minimizes cross-contamination, a common source of chronic sensitization.

SafetyWorkflow cluster_PPE PPE Checkpoint Start Start: Chemical Retrieval Inspect Container Inspection (Check for oxidation/tars) Start->Inspect Weighing Weighing Station (Inside Fume Hood ONLY) Inspect->Weighing Integrity OK Waste Waste Segregation (Halogenated Stream) Inspect->Waste Compromised Gloves Double Nitrile Donned Inspect->Gloves Solubilization Solubilization (Dissolve immediately to reduce dust) Weighing->Solubilization Anti-static gun usage Reaction Reaction/Usage Solubilization->Reaction Reaction->Waste

Figure 1: Operational workflow emphasizing the containment of dust at the weighing stage and immediate solubilization.

Detailed Handling Steps
  • Preparation:

    • Verify fume hood operation (sash at optimal height).

    • Place a disposable absorbent pad (benchkote) in the work area to capture any micro-spills.

    • Static Control: Use an anti-static gun or ionizer bar during weighing. Fluorinated powders are often electrostatic and "jump," increasing inhalation risk.

  • Solubilization (Critical Step):

    • Do not transport the solid powder around the lab.

    • Add solvent (e.g., DMSO, MeOH) to the weighing boat or vial inside the hood immediately after weighing.

    • Why? Handling the compound in solution eliminates the dust hazard, shifting the risk profile to the solvent's properties.

  • Decontamination:

    • Wipe down the balance area with a mild acidic detergent (e.g., 5% citric acid or vinegar solution) followed by ethanol.

    • Chemistry: The acid protonates the amine (forming the salt), making it water-soluble and easier to remove than the free base.

Disposal & Emergency Response

Waste Disposal Plan

Unlike standard organic waste, this compound contains Fluorine .[1]

  • Classification: Halogenated Organic Waste.[1]

  • Segregation: DO NOT mix with strong oxidizers (e.g., nitric acid) or strong bases.

  • Labeling: Must explicitly state "Fluorinated Aminophenol - Toxic."

Spill Management (Solid)
  • Evacuate the immediate area (5-meter radius).

  • Don PPE: Double gloves, goggles, N95 respirator.

  • Contain: Cover spill with wet paper towels (to prevent dust lofting).

  • Clean: Scoop up wet material. Clean surface with dilute acetic acid, then soap and water.

First Aid Specifics
  • Eye Contact: Flush for 15 minutes minimum .[2][3][4][5][6][7][8][9] The phenol moiety can cause anesthesia (numbing), masking the extent of the burn. Do not stop flushing even if pain subsides.

  • Skin Contact: Wash with PEG-400 (polyethylene glycol) if available, or copious soap and water. Ethanol may increase absorption and should be avoided for initial washing.

References

  • Fisher Scientific. (2025). Safety Data Sheet: 4-Amino-3-fluorophenol (Structural Analog). Retrieved from

  • Sigma-Aldrich. (2025).[8][10] Safety Data Sheet: 2-Amino-6-(trifluoromethoxy)phenol.[11] Retrieved from

  • National Institutes of Health (NIH). (2014). Waste Disposal Guide: Halogenated Solvents and Reagents. Retrieved from

  • Thermo Fisher Scientific. (2025).[8] Safety Data Sheet: 4-Chloro-2-methoxyphenol (Halogenated Phenol Analog).[8] Retrieved from

  • University of Illinois Urbana-Champaign (UIUC). (2025). SOP: Halogenated Organic Liquids and Solids Disposal. Retrieved from

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.